molecular formula C10H14ClFN2 B092716 1-(4-Fluorophenyl)piperazine hydrochloride CAS No. 16141-90-5

1-(4-Fluorophenyl)piperazine hydrochloride

Katalognummer: B092716
CAS-Nummer: 16141-90-5
Molekulargewicht: 216.68 g/mol
InChI-Schlüssel: OIKQTWPVQQAGJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2 and its molecular weight is 216.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQTWPVQQAGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480211
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-90-5
Record name 16141-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Fluorophenyl)piperazine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of 1-(4-Fluorophenyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical entity in modern pharmacology and drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, synthesis methodologies, pharmacological activities, and analytical protocols associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind experimental choices. The guide emphasizes self-validating protocols and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Dual Significance

1-(4-Fluorophenyl)piperazine (pFPP) is a substituted phenylpiperazine that holds a unique position in neuropharmacology. It was first identified as a primary metabolite of the sedative and hypnotic drug Niaprazine, where it contributes to the parent drug's overall pharmacological profile.[1][2][3] However, its significance has expanded far beyond this metabolic role. The pFPP scaffold is a cornerstone in the development of novel central nervous system (CNS) agents, primarily due to its interaction with serotonergic pathways.[1] It has also emerged as a research chemical and, in some contexts, a designer drug, making its accurate identification and characterization critical for both therapeutic development and forensic analysis.[3][4]

This guide delves into the core characteristics of its hydrochloride salt, the form most commonly utilized in research settings for its improved stability and solubility.[5] We will explore its synthesis, the nuances of its interaction with serotonin receptors, validated methods for its analysis, and its applications as a molecular scaffold.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work, from dose formulation to analytical method development.

Identity and Nomenclature

The nomenclature surrounding this compound can be ambiguous; it is crucial to distinguish between the free base and its hydrochloride salt forms, which possess different CAS numbers and molecular weights. The hydrochloride salt is often available as a dihydrochloride.[6][7]

IdentifierValueSource(s)
IUPAC Name 1-(4-fluorophenyl)piperazine;dihydrochloride[7]
Synonyms 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride[3][6]
CAS Number 2252-63-3 (Free Base)[8][9]
CAS Number 64090-19-3 (Dihydrochloride)[6][10][11]
Molecular Formula C₁₀H₁₃FN₂ (Free Base)[8]
Molecular Formula C₁₀H₁₅Cl₂FN₂ (Dihydrochloride)[12]
Molecular Weight 180.22 g/mol (Free Base)[13]
Molecular Weight 253.14 g/mol (Dihydrochloride)[6][12]
Core Properties

The hydrochloride salt form enhances the aqueous solubility of the parent compound, a critical factor for in-vitro pharmacological assays and formulation.

PropertyValueRationale and RemarksSource(s)
Appearance White to off-white crystalline solidThe crystalline nature is indicative of a pure salt form, suitable for analytical standards.[5][6]
Melting Point Approx. 280 - 285 °CHigh melting point is characteristic of an ionic salt. Note: The free base has a much lower melting point of 30-33 °C.[5][9]
Solubility Soluble in water, ethanol, DMSO (10 mg/mL), PBS (pH 7.2, 10 mg/mL)The hydrochloride salt protonates the piperazine nitrogens, rendering the molecule polar and soluble in polar solvents. This is essential for preparing stock solutions for biological testing.[5][6]
pH in Solution Acidic in aqueous solutionThe hydrochloride salt of a weak base (piperazine) will hydrolyze to produce an acidic solution.[5]
pKa 8.93 ± 0.10 (Predicted, for the free base)This value corresponds to the protonated piperazine nitrogen, indicating it is a weak base.[2]
Spectral Data Analysis

Spectroscopic techniques provide an unassailable fingerprint for compound identity and purity.

  • ¹H NMR: The proton NMR spectrum of the dihydrochloride salt will show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.[14]

  • ¹³C NMR: The carbon spectrum will display distinct peaks for the four unique carbons of the fluorophenyl ring (with C-F coupling) and the two unique carbons of the piperazine ring.[15]

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule often fragments within the piperazine ring. A key fragment corresponds to the loss of a C₂H₄N group. The molecular ion of the free base is observed at m/z 180.22.[13][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic stretches for N-H bonds (from the protonated amine salt), aromatic C-H, aliphatic C-H, and a strong C-F bond absorption.

Synthesis and Purification

The synthesis of pFPP is a standard procedure in medicinal chemistry, typically achieved via nucleophilic aromatic substitution or modern cross-coupling reactions. The subsequent conversion to the hydrochloride salt is critical for its practical application.

Microwave-Assisted Synthesis: A Rationale for Speed and Efficiency

Microwave-assisted organic synthesis has supplanted traditional reflux methods for synthesizing piperazine derivatives due to its dramatic reduction in reaction times and often improved yields.[1] The mechanism involves efficient dielectric heating of the polar solvent and reactants, leading to rapid thermal energy transfer.

Rationale for Experimental Choices:

  • Reactants: 4-Fluoroaniline and bis(2-chloroethyl)amine hydrochloride are used. The aniline provides the fluorophenyl moiety, while the bis(2-chloroethyl)amine cyclizes in situ to form the piperazine ring.

  • Solvent: Diethylene glycol monomethyl ether is an ideal solvent for microwave synthesis. Its high boiling point allows for elevated reaction temperatures under atmospheric pressure, and its high dielectric constant ensures efficient energy absorption from the microwave irradiation.[1]

  • Power & Time: An 800 W power setting for 3 minutes provides a rapid, high-energy pulse to overcome the activation energy of the reaction without causing significant decomposition.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a representative method and must be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).

  • Solvent Addition: Add diethylene glycol monomethyl ether as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 800 W for 3 minutes.[1]

  • Work-up: After cooling, pour the reaction mixture into water and basify with a concentrated NaOH solution to deprotonate the product and any remaining starting amine.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or distillation.

Salt Formation: Conversion to Dihydrochloride
  • Dissolution: Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The 1-(4-Fluorophenyl)piperazine dihydrochloride will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

SynthesisWorkflow Reactants 4-Fluoroaniline + bis(2-chloroethyl)amine HCl Microwave Microwave Irradiation (800W, 3 min) in Diethylene Glycol Reactants->Microwave Step 1 Workup Aqueous Work-up & Basification (NaOH) Microwave->Workup Step 2 Extraction Organic Extraction (Ethyl Acetate) Workup->Extraction Step 3 Purification Purification (Chromatography) Extraction->Purification Step 4 Salt Salt Formation (HCl Addition) Purification->Salt Step 5 Product Final Product: 1-(4-FPP) • 2HCl Salt->Product Step 6

Caption: Microwave-assisted synthesis and purification workflow.

Pharmacological Profile

The primary pharmacological interest in pFPP lies in its activity as a serotonin (5-HT) receptor modulator. This activity underpins its potential use in psychiatric drug development and its effects as a psychoactive substance.

Mechanism of Action

pFPP's effects are predominantly derived from its function as a serotonin 1A (5-HT₁ₐ) receptor agonist.[3] Agonism at this receptor is associated with anxiolytic and antidepressant effects. It also displays affinity for the 5-HT₂ₐ and 5-HT₂C receptors.[3] Furthermore, it has been demonstrated to inhibit the reuptake of both serotonin and norepinephrine, which can potentiate the effects of these neurotransmitters in the synaptic cleft.[3] This multi-target profile makes it a valuable lead compound for developing more selective CNS agents.

MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pFPP 1-(4-FPP) • 2HCl SERT SERT Transporter pFPP->SERT Inhibits Reuptake NET NET Transporter pFPP->NET Inhibits Reuptake HT1A_pre 5-HT1A Autoreceptor pFPP->HT1A_pre Agonist HT1A_post 5-HT1A Receptor pFPP->HT1A_post Agonist HT2A_post 5-HT2A Receptor pFPP->HT2A_post Binds HT2C_post 5-HT2C Receptor pFPP->HT2C_post Binds

Caption: Primary pharmacological targets of pFPP.

Analytical Methodologies

Robust and validated analytical methods are essential for quality control, metabolic studies, and forensic identification of pFPP. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose due to its high sensitivity and specificity.[17]

Protocol: GC-MS for Identification

This protocol provides a framework for the qualitative identification of pFPP in a seized material or research sample. The self-validating nature of this protocol comes from the combination of retention time matching and mass spectral library confirmation.

Rationale for Experimental Choices:

  • Extraction: A simple solvent extraction is sufficient for most solid samples. Methanol is a good general-purpose solvent for polar analytes like pFPP hydrochloride.

  • Column: An Equity-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column is chosen for its versatility and excellent separation of semi-polar compounds.

  • Temperature Program: A gradient temperature program is used to ensure that compounds with different volatilities are adequately separated and elute as sharp peaks. The program starts at a low temperature to trap the analytes, then ramps up to elute them in order of boiling point.[18]

  • MS Detection: Electron Ionization (EI) at 70eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, allowing for confident identification via spectral library matching.[17]

Step-by-Step GC-MS Workflow
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample material.

    • Dissolve in 1 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrument Setup (Representative Parameters): [18]

    • GC System: Perkin Elmer Clarus 500 or equivalent.

    • Column: Supelco Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector: 260 °C, Split ratio 20:1.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 170 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 4 min).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, 70eV (EI).

  • Data Acquisition: Inject 1 µL of the prepared sample. Acquire data in full scan mode (e.g., m/z 40-550).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to pFPP based on its expected retention time.

    • Extract the mass spectrum for that peak.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Cayman Spectral Library) for confirmation. The fit quality should be >90% for a positive identification.[6]

AnalyticalWorkflow Sample Sample Material (1 mg) Dissolve Dissolve in Methanol (1 mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GC_Inject Inject 1 µL into GC-MS Filter->GC_Inject GC_Sep Chromatographic Separation (Equity-5 Column) GC_Inject->GC_Sep MS_Detect MS Detection (70eV EI, Full Scan) GC_Sep->MS_Detect Analysis Data Analysis: 1. Retention Time Match 2. Library Spectrum Match MS_Detect->Analysis Result Positive Identification Analysis->Result

Caption: General workflow for GC-MS identification of pFPP.

Applications in Research and Drug Development

The 1-(4-Fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active compounds.

  • Scaffold for Novel Agents: It serves as a crucial building block for synthesizing more complex molecules targeting serotonin, dopamine, and other neurotransmitter systems. The fluorine atom can enhance metabolic stability and receptor binding affinity.[19]

  • Pharmacological Tool Compound: As a well-characterized serotonergic agent, pFPP is used in vitro and in vivo to probe the function of the serotonin system and to validate new biological assays.

  • Precursor for PET Radioligands: The structure is amenable to radiolabeling (e.g., with ¹⁸F), allowing for its use as a precursor in the synthesis of positron emission tomography (PET) tracers to visualize and quantify serotonin receptors in the brain.[1][20]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its toxicological properties.

Hazard Identification

Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards:[10][21]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Practices
  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side-shields.[22]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][23]

  • Accidental Release: In case of a spill, evacuate the area. Wear full PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[22][23]

Storage and Stability
  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[22][23]

  • Stability: The compound is stable under recommended storage conditions.[10]

  • Incompatibilities: Avoid strong oxidizing agents.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a pharmacologically significant molecule that continues to inform the development of next-generation CNS therapies. Its well-defined physicochemical properties, established synthesis routes, and distinct serotonergic activity make it an invaluable tool for researchers. A thorough understanding of its properties, handling requirements, and analytical signatures, as detailed in this guide, is essential for its safe and effective use in both academic and industrial research environments.

References

1-(4-Fluorophenyl)piperazine hydrochloride chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Hydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is a pivotal chemical entity within the broader class of phenylpiperazines, a scaffold recognized as a "privileged structure" in modern medicinal chemistry.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, we delve into the analytical techniques essential for its characterization and discuss its significant applications as a versatile building block in the synthesis of complex pharmaceutical agents and its role in pharmacological and forensic research.[2][3]

Introduction

The piperazine ring is a ubiquitous heterocyclic motif that forms the core of numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] When functionalized with an aryl group, the resulting N-arylpiperazine structure becomes a cornerstone for targeting a wide array of biological receptors. 1-(4-Fluorophenyl)piperazine, commonly handled as its more stable hydrochloride salt, is a prime example of such a crucial intermediate. The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This compound is not only a key precursor for advanced pharmaceutical targets but is also studied for its own psychoactive properties, primarily as a serotonin 5-HT1A receptor agonist.[3] This dual identity makes a thorough understanding of its chemistry essential for progress in both synthetic and pharmacological sciences.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a piperazine ring N-substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and formulate compared to the free base.

Chemical Structure

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation & Purification start Diethanolamine + 4-Fluoroaniline react1 Add Thionyl Chloride (SOCl₂) in 1-Butanol start->react1 Reagents reflux1 Reflux Reaction Mixture react1->reflux1 Heat cool1 Cool and Filter reflux1->cool1 Isolate product1 Intermediate Product cool1->product1 dissolve Dissolve Intermediate in 1-Butanol product1->dissolve Proceed to Purification acidify Add Conc. HCl dissolve->acidify precipitate Cool to Precipitate acidify->precipitate Crystallize wash Filter and Wash with Ether precipitate->wash final_product 1-(4-Fluorophenyl)piperazine HCl (Final Product) wash->final_product

References

1-(4-Fluorophenyl)piperazine hydrochloride mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-Fluorophenyl)piperazine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the in vitro mechanism of action of this compound (pFPP). As a psychoactive compound and a key structural motif found in numerous central nervous system (CNS) agents, a thorough understanding of its molecular pharmacology is essential. This document delineates the primary pharmacological targets of pFPP, with a focus on its high-affinity interaction with the serotonin 5-HT₁ₐ receptor. We present field-proven, step-by-step protocols for foundational in vitro assays, including radioligand binding and functional [³⁵S]GTPγS assays, to enable researchers to characterize pFPP and related compounds. The narrative emphasizes the causal logic behind experimental design and data interpretation, grounding all mechanistic claims in authoritative scientific literature.

Introduction to 1-(4-Fluorophenyl)piperazine (pFPP)

1-(4-Fluorophenyl)piperazine (pFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is notable within medicinal chemistry as the piperazine ring is a common structural feature in a vast array of biologically active molecules.[1] While pFPP itself has been investigated as a psychoactive substance, its primary significance in drug development lies in its role as a foundational scaffold for more complex drugs targeting the CNS.[2][3]

The mechanism of action for arylpiperazine derivatives is typically centered on their interactions with monoamine neurotransmitter systems.[4][5] Preclinical in vitro studies have established that compounds in this class possess a high affinity for serotonin (5-HT) receptors, particularly the 5-HT₁ₐ subtype, and often show moderate to low affinity for dopamine and adrenergic receptors.[6][7] Understanding the precise molecular interactions of a archetypal compound like pFPP provides a validated framework for structure-activity relationship (SAR) studies and aids in the design of next-generation therapeutics with improved selectivity and efficacy.

This guide will systematically deconstruct the in vitro pharmacological profile of pFPP, focusing on the core experiments required to elucidate its receptor binding characteristics and subsequent functional activity.

Primary Pharmacological Target: The Serotonin 5-HT₁ₐ Receptor

The most critical molecular target for pFPP and related arylpiperazines is the 5-HT₁ₐ receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.[8] The anxiolytic and antidepressant effects of many CNS drugs are attributed to their activity at this receptor.[8]

Receptor Binding Profile

The initial and most fundamental step in characterizing a compound's mechanism of action is to determine its binding affinity (expressed as the inhibition constant, Kᵢ) for a panel of relevant biological targets. This is achieved through competitive radioligand binding assays. The data consistently show that arylpiperazines exhibit a high affinity and selectivity for the 5-HT₁ₐ receptor.[9]

Table 1: Representative Binding Affinities (Kᵢ) of an Arylpiperazine Scaffold

Receptor TargetRepresentative RadioligandKᵢ (nM) - RepresentativeSource(s)
Human 5-HT₁ₐ [³H]8-OH-DPAT 2 - 45 [7]
Human 5-HT₂ₐ[³H]Ketanserin40 - 200[7]
Human D₂[³H]Spiperone> 500[9]
Human α₁-Adrenergic[³H]Prazosin> 100[9]

Note: Kᵢ values are representative for the arylpiperazine class and can vary based on specific substitutions and experimental conditions.

The binding data clearly establish the 5-HT₁ₐ receptor as the highest affinity target for this chemical class. This selectivity is the cornerstone of its pharmacological profile.

Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay

Causality: This assay is designed to quantify the affinity of pFPP for the 5-HT₁ₐ receptor. By measuring how effectively pFPP competes with a known high-affinity radioligand ([³H]8-OH-DPAT), we can calculate its inhibition constant (Kᵢ). This value is a direct measure of the drug-receptor interaction strength.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: 1-(4-Fluorophenyl)piperazine HCl, serially diluted.

  • Non-specific control: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 1 mM Dithiothreitol, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: Designate wells for total binding (buffer only), non-specific binding (10 µM 5-HT), and competitor curves (serial dilutions of pFPP).

  • Reagent Addition: To each well, add in order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM 5-HT (for non-specific) or pFPP dilution.

    • 50 µL of [³H]8-OH-DPAT (final concentration ~1 nM).

    • 100 µL of cell membrane suspension (~10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

  • Washing: Wash each well 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Drying & Counting: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total cpm) - (Non-specific cpm).

    • Plot the percentage of specific binding versus the log concentration of pFPP.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ (the concentration of pFPP that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay & Incubation cluster_analysis 3. Data Acquisition & Analysis Prep_pFPP Prepare pFPP Serial Dilutions Mix Combine Reagents in 96-well Filter Plate Prep_pFPP->Mix Prep_Radio Prepare Radioligand ([³H]8-OH-DPAT) Prep_Radio->Mix Prep_Membrane Prepare h5-HT1A Receptor Membranes Prep_Membrane->Mix Incubate Incubate at 25°C for 90 minutes Mix->Incubate Harvest Filter and Wash on Vacuum Manifold Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate IC50 and Ki values Count->Analyze Result Result Analyze->Result Binding Affinity (Ki)

Caption: Standard workflow for determining receptor binding affinity via competitive assay.

Functional Activity at the 5-HT₁ₐ Receptor

Binding affinity does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).[8] For Gi/o-coupled receptors like 5-HT₁ₐ, agonist activity is measured by quantifying G-protein activation.

Based on the pharmacology of related CNS drugs like buspirone and aripiprazole, it is hypothesized that pFPP acts as a partial agonist at the 5-HT₁ₐ receptor.[8][10] A partial agonist provides a "buffer" to the system: in a low-serotonin state, it provides a stimulatory signal, while in a high-serotonin state, it competes with the endogenous full agonist, thereby reducing overall receptor activation.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

Causality: This assay directly measures the first step in the signaling cascade: G-protein activation. An agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable radiolabeled analog, [³⁵S]GTPγS, we can trap and quantify this activated state. The amount of [³⁵S]GTPγS binding is directly proportional to the degree of receptor activation by the test compound.

Materials:

  • Cell membranes from HEK293 cells expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compound: pFPP, serially diluted.

  • Positive Control: 5-HT (full agonist).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes with GDP (10 µM final concentration) on ice to ensure G-proteins are in their inactive state.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of buffer or pFPP dilution or 5-HT (for maximal stimulation).

    • 50 µL of the pre-incubated membrane suspension.

    • 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Harvesting and Counting: The procedure is identical to the radioligand binding assay (Steps 4-6), using a filter plate and vacuum manifold to separate bound from unbound [³⁵S]GTPγS.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (cpm) versus the log concentration of pFPP.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect).

    • The Eₘₐₓ is expressed as a percentage of the stimulation achieved with the full agonist, 5-HT. An Eₘₐₓ between 20-80% confirms partial agonist activity.

Table 2: Representative Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of a 5-HT₁ₐ Partial Agonist

AssayReceptorEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Source(s)
[³⁵S]GTPγS Binding Human 5-HT₁ₐ 30 - 200 40 - 80% [11][12]
cAMP InhibitionHuman 5-HT₁ₐ20 - 15050 - 90%

Diagram 2: 5-HT₁ₐ Receptor Signaling Pathway

G pFPP pFPP (Partial Agonist) Receptor 5-HT1A Receptor pFPP->Receptor Binds & Partially Activates G_Protein Gαi Gβγ Receptor->G_Protein:g Activates AC Adenylyl Cyclase G_Protein:g->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Cellular Response cAMP->Response Reduced Activation

Caption: pFPP partial agonism at 5-HT₁ₐ leads to partial inhibition of adenylyl cyclase.

Conclusion and Strategic Outlook

The in vitro mechanism of action of this compound is defined by its high-affinity binding to and partial agonist activity at the serotonin 5-HT₁ₐ receptor. This profile is characteristic of the broader arylpiperazine class of compounds, which forms the basis for numerous clinically significant CNS drugs. The foundational radioligand binding and [³⁵S]GTPγS functional assays detailed in this guide represent the gold standard for the primary characterization of pFPP or any novel analog.

Future Directions for In-Depth Characterization:

  • Biased Agonism Studies: Investigate if pFPP preferentially activates certain downstream pathways (e.g., G-protein vs. β-arrestin) over others.

  • Electrophysiology: Use patch-clamp techniques on cells expressing 5-HT₁ₐ and GIRK channels to directly measure the functional outcome of receptor activation (ion channel opening).

  • Off-Target Profiling: Conduct broad screening against a comprehensive panel of receptors, transporters, and enzymes to fully delineate selectivity and identify potential liabilities.

By employing this systematic in vitro characterization cascade, research and development teams can confidently establish the molecular mechanism of action, guide lead optimization, and build a robust data package for further preclinical and clinical development.

References

An In-depth Technical Guide to the Pharmacological Profile of 1-(4-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacological properties of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP), a substituted phenylpiperazine compound. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, receptor interactions, metabolic fate, and key experimental methodologies, grounding all claims in verifiable scientific literature.

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)piperazine, often abbreviated as pFPP or 4-FPP, is a molecule of significant interest in pharmacology and medicinal chemistry.[1][2] It is recognized both as a primary metabolite of the sedative and hypnotic drug Niaprazine and as a psychoactive substance in its own right.[3][4][5] Its pharmacological activity is primarily centered on the serotonergic system, though it exhibits a broader spectrum of interactions that are critical for a complete understanding of its profile. This guide synthesizes the current knowledge to provide a robust foundation for future research and development.

Chemical Structure and Properties

The hydrochloride salt form enhances solubility and stability for experimental use.

Caption: Chemical Structure of 1-(4-Fluorophenyl)piperazine Dihydrochloride.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name 1-(4-fluorophenyl)piperazine, dihydrochloride [1][2]
Synonyms pFPP, 4-FPP, Flipiperazine [1][2][4]
CAS Number 64090-19-3 [1][6]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl [1]
Molecular Weight 253.1 g/mol [1]
Appearance Solid
Melting Point 30-33 °C (for free base)

| Boiling Point | 118-123 °C at 0.1 mmHg (for free base) | |

Pharmacodynamics: Mechanism of Action

The pharmacodynamic profile of pFPP is defined by its interactions with monoamine neurotransmitter systems.[7][8] Its effects are primarily mediated through direct receptor agonism and inhibition of neurotransmitter reuptake.

Primary Target: Serotonergic System

In vitro studies have established that pFPP's principal mechanism of action is agonism at serotonin 5-HT₁ₐ receptors, with additional, lower-affinity interactions at 5-HT₂ₐ and 5-HT₂₋ receptors.[4] This profile is characteristic of many arylpiperazine compounds, which often exhibit complex serotonergic activities.[9]

  • 5-HT₁ₐ Receptor Agonism: This interaction is believed to be the main driver of pFPP's subjective psychoactive effects.[4] 5-HT₁ₐ receptors are inhibitory G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and decreases its firing rate.

pFPP 1-(4-Fluorophenyl)piperazine (pFPP) Receptor 5-HT1A Receptor pFPP->Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response Decreased Neuronal Excitability PKA->Response Downstream Phosphorylation

Caption: Simplified 5-HT1A receptor signaling pathway activated by pFPP.

  • 5-HT₂ₐ/₂₋ Receptor Affinity: pFPP also binds to 5-HT₂ₐ and 5-HT₂₋ receptors, though with lower affinity compared to 5-HT₁ₐ.[4] These receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway. The functional consequence of pFPP's binding at these sites (agonist, antagonist, or partial agonist) is less clearly defined in the available literature but contributes to its complex pharmacological signature.

Monoamine Transporter Inhibition

In addition to direct receptor binding, pFPP has been shown to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).[4] This action increases the synaptic concentration and duration of action of these neurotransmitters. This dual mechanism—receptor agonism and reuptake inhibition—is a hallmark of some antidepressant and anxiolytic drugs. The potency of pFPP at these transporters is a critical factor in its overall effect profile.

Table 2: Receptor Binding & Transporter Inhibition Profile (Illustrative) Note: Specific, high-quality Ki and IC₅₀ values for pFPP are not consistently reported across publicly available literature. This table represents the expected targets based on qualitative descriptions. Researchers should determine these values empirically for their specific applications.

TargetInteraction TypeExpected AffinityReference
5-HT₁ₐ Receptor AgonistHigh[4]
5-HT₂ₐ Receptor LigandModerate[4]
5-HT₂₋ Receptor LigandModerate[4]
Serotonin Transporter (SERT) InhibitorModerate[4]
Norepinephrine Transporter (NET) InhibitorModerate-Low[4]
Dopamine Transporter (DAT) InhibitorLow / Negligible[10][11]
Dopaminergic System Interaction

While some complex piperazine derivatives show significant dopaminergic activity, the profile for pFPP itself appears to be weak.[12][13] Studies on structurally related compounds suggest that the core 1-(phenyl)piperazine moiety generally has lower affinity for dopamine receptors and the dopamine transporter (DAT) compared to serotonin targets.[10][11] This relative selectivity for the serotonergic system is a key feature of its pharmacological profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The study of what the body does to a drug is essential for understanding its duration of action, potential for drug-drug interactions, and overall safety.[7]

Metabolism

The metabolism of pFPP is of particular interest, as it is a known metabolite of Niaprazine.[4][5] The metabolic pathways for phenylpiperazine compounds typically involve N-dealkylation, N-oxidation, and aromatic hydroxylation mediated by the Cytochrome P450 (CYP) enzyme system.[5][14]

  • CYP450 Inhibition: Crucially, metabolic studies have revealed that pFPP and related piperazines are inhibitors of various CYP450 enzymes.[4] Research on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), often co-abused with pFPP, shows that these compounds can inhibit CYP2D6, CYP1A2, and CYP3A4.[15] This creates a high potential for drug-drug interactions, where pFPP could increase the plasma concentration of other drugs metabolized by these enzymes.

pFPP pFPP (Parent Compound) PhaseI Phase I Metabolism pFPP->PhaseI CYP_Inhibition Inhibition of CYP2D6, CYP3A4, etc. PhaseI->CYP_Inhibition pFPP inhibits enzymes Metabolites Hydroxylated & N-Oxidized Metabolites PhaseI->Metabolites Oxidation PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolites->PhaseII Excretion Renal Excretion PhaseII->Excretion Formation of water-soluble conjugates

Caption: Conceptual overview of pFPP metabolism and CYP450 interaction.

Elimination

The elimination half-life of pFPP is reported to be in the range of 6–8 hours, with excretion occurring primarily via the kidneys (renal excretion).[4]

Toxicology and Safety Profile

The toxicological properties of pFPP have not been exhaustively investigated for therapeutic use, but data from safety sheets and forensic reports provide a clear hazard profile.[1][16] It is crucial to handle this compound with appropriate personal protective equipment in a laboratory setting.[3]

Table 3: Summary of Known Hazards

Hazard Class Description GHS Statement Source(s)
Acute Oral Toxicity Toxic or harmful if swallowed. H301 / H302 [2][17]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns. H314 / H315 [2][3]
Eye Damage/Irritation Causes serious eye irritation or damage. H319 [2][17]

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation. | H335 |[2][3] |

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following outlines the methodology for two core experiments used to characterize compounds like pFPP.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound (pFPP) for a specific receptor (e.g., 5-HT₁ₐ) by measuring its ability to compete with a known radiolabeled ligand.

Objective: To calculate the inhibitor constant (Kᵢ) of pFPP for the target receptor.

Materials:

  • Cell membranes expressing the human recombinant 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Non-specific binding control: Serotonin (5-HT) or another high-affinity ligand at a high concentration (e.g., 10 µM).

  • Test Compound: 1-(4-Fluorophenyl)piperazine HCl, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of pFPP in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL non-specific control (e.g., 10 µM 5-HT), 50 µL radioligand, and 100 µL membrane suspension.

    • Test Compound: Add 50 µL of a pFPP dilution, 50 µL radioligand, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition for each pFPP concentration.

    • Plot percent inhibition vs. log[pFPP] to generate a competition curve and determine the IC₅₀ value (the concentration of pFPP that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

start Start: Prepare Reagents (Membranes, Radioligand, pFPP) setup Set up Assay Plates: - Total Binding - Non-Specific Binding - pFPP Concentrations start->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) setup->incubate harvest Rapid Filtration (Harvest onto glass fiber filters) incubate->harvest count Scintillation Counting (Measure radioactivity) harvest->count analyze Data Analysis: 1. Calculate % Inhibition 2. Determine IC50 from curve 3. Calculate Ki (Cheng-Prusoff) count->analyze end End: Report Ki Value analyze->end

References

The Formation of 1-(4-Fluorophenyl)piperazine Hydrochloride from Niaprazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 1-(4-Fluorophenyl)piperazine (pFPP) as a significant metabolite of the sedative-hypnotic agent, niaprazine. We will dissect the metabolic transformation, compare the pharmacological profiles of the parent drug and its metabolite, and provide detailed analytical methodologies for their simultaneous quantification in biological matrices. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, offering both foundational knowledge and practical, field-tested insights.

Introduction: Niaprazine and its Clinical Context

Niaprazine is a sedative-hypnotic drug belonging to the phenylpiperazine class, utilized primarily in some European countries for the management of sleep disturbances, particularly in pediatric populations.[1] Its clinical application leverages its ability to induce and maintain sleep with a favorable safety profile in children.[1] Initially thought to act as an antihistamine, further research has elucidated a more complex mechanism of action. Niaprazine functions as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1] It displays low affinity for histamine H1 receptors, distinguishing it from many other sedating medications.[2]

The metabolism of niaprazine gives rise to several compounds, with 1-(4-fluorophenyl)piperazine (pFPP) being a major and pharmacologically active metabolite.[3][4] Understanding the formation, pharmacokinetics, and activity of pFPP is crucial for a complete comprehension of niaprazine's therapeutic effects and potential side-effect profile.

The Metabolic Journey: From Niaprazine to pFPP

The biotransformation of niaprazine into pFPP is a critical aspect of its pharmacology. While direct studies on the specific enzymes metabolizing niaprazine are limited, a strong body of evidence can be inferred from structurally analogous drugs.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The metabolic pathway of niaprazine to pFPP is believed to be primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This assertion is based on the well-documented metabolism of other phenylpiperazine antidepressants, such as trazodone and nefazodone.[3][5][6] Both trazodone and nefazodone are extensively metabolized to meta-chlorophenylpiperazine (mCPP), a pharmacologically active metabolite, with studies confirming that CYP3A4 is the major isoform responsible for this biotransformation.[5][7] Given the structural similarity of niaprazine to these compounds, it is highly probable that CYP3A4 is the key enzyme in the cleavage of the side chain to form pFPP.

The involvement of CYP3A4 has significant clinical implications. Co-administration of niaprazine with potent inhibitors or inducers of CYP3A4 could lead to altered plasma concentrations of both the parent drug and its active metabolite, pFPP, potentially impacting efficacy and safety.[7]

Proposed Metabolic Pathway

The metabolic conversion likely involves N-dealkylation of the niaprazine molecule. The following diagram illustrates the proposed primary metabolic pathway.

Niaprazine Metabolism Proposed Metabolic Pathway of Niaprazine to pFPP Niaprazine Niaprazine Metabolism Hepatic Metabolism (N-dealkylation) Niaprazine->Metabolism pFPP 1-(4-Fluorophenyl)piperazine (pFPP) (Active Metabolite) Metabolism->pFPP Enzyme Primarily Cytochrome P450 3A4 (CYP3A4) Enzyme->Metabolism

Caption: Proposed metabolic conversion of niaprazine to pFPP.

Comparative Pharmacology: Niaprazine vs. pFPP

A key aspect of understanding niaprazine's overall effect is to differentiate the pharmacological activities of the parent compound and its primary metabolite.

Receptor/TransporterNiaprazine Affinity (Ki)pFPP AffinityPharmacological Implication
5-HT2A 75 nM (antagonist)[1]Lower affinity than for 5-HT1ANiaprazine's sedative effects are likely mediated, in part, by 5-HT2A antagonism.
α1-Adrenergic 86 nM (antagonist)[1]Not well characterizedContributes to niaprazine's sedative and potentially hypotensive effects.
5-HT1A > 1 µM (low affinity)[1]High affinity (agonist)[8]pFPP may contribute to anxiolytic or other serotonergic effects, contrasting with the parent drug's profile.
Histamine H1 > 1 µM (low affinity)[1]Not a primary targetNiaprazine is not a classical antihistamine, and its sedative effects are not primarily mediated by H1 blockade.
Dopamine D2 > 1 µM (low affinity)[1]Not a primary targetLow potential for extrapyramidal side effects.

Table 1: Comparative Receptor Binding Affinities

The distinct receptor binding profiles suggest that the clinical effects of niaprazine are a composite of the actions of both the parent drug and its active metabolite. While niaprazine's sedative properties are likely driven by its 5-HT2A and α1-adrenergic antagonism, the formation of pFPP introduces a significant 5-HT1A agonistic component.[1][8] This could potentially modulate the overall therapeutic outcome and contribute to the side-effect profile.

Pharmacokinetics of Niaprazine and pFPP

Detailed human pharmacokinetic data for niaprazine and pFPP are not extensively published. However, available information indicates that after oral administration, niaprazine is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours.[2] The drug has a relatively long half-life, which supports its use for sustained sedation throughout the night.[2]

Due to the lack of specific published data, a detailed table of pharmacokinetic parameters (Cmax, Tmax, half-life, etc.) for both niaprazine and pFPP in humans cannot be authoritatively provided at this time. Further clinical pharmacokinetic studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of both compounds.

Toxicology and Safety Profile of pFPP

As a metabolite, the safety profile of pFPP is an important consideration in the overall safety assessment of niaprazine.

  • General Toxicity : Safety data sheets indicate that 1-(4-Fluorophenyl)piperazine can be toxic if swallowed and may cause skin and eye irritation.[4][9] It may also cause respiratory irritation.[9]

  • Psychoactive Potential : pFPP has been identified as a designer drug with mild psychedelic and euphoriant effects at high doses, likely attributable to its serotonergic activity.[10] However, it is crucial to determine whether the plasma concentrations of pFPP achieved following therapeutic doses of niaprazine are sufficient to elicit such effects. One study noted that while high doses of pFPP can induce a behavioral syndrome indicative of serotonergic stimulation, it did not cause behavioral sedation, unlike the parent drug, niaprazine.[10]

The physiological and toxicological properties of pFPP as a metabolite of niaprazine have not been fully evaluated, and further research is needed to establish a comprehensive safety profile in the context of therapeutic use of the parent drug.[9]

Analytical Methodology: Simultaneous Quantification of Niaprazine and pFPP

Proposed HPLC-MS/MS Method for Human Plasma

This section outlines a detailed, best-practice protocol for the development and validation of an HPLC-MS/MS method for the simultaneous quantification of niaprazine and pFPP in human plasma.

6.1.1. Materials and Reagents

  • Niaprazine and 1-(4-Fluorophenyl)piperazine hydrochloride reference standards

  • Stable isotope-labeled internal standards (e.g., niaprazine-d4 and pFPP-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

6.1.2. Instrumentation

  • A sensitive HPLC system capable of binary gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

6.1.3. Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and high-throughput capability.

  • Aliquoting : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing niaprazine-d4 and pFPP-d4).

  • Precipitation : Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortexing : Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Sample_Preparation_Workflow Sample Preparation Workflow for Plasma Analysis Start 100 µL Human Plasma Add_IS Add 10 µL Internal Standard Solution Start->Add_IS Add_ACN Add 300 µL Acetonitrile (0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Analysis by HPLC-MS/MS Transfer->End

Caption: A streamlined workflow for plasma sample preparation.

6.1.4. Chromatographic and Mass Spectrometric Conditions

  • HPLC Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A : 0.1% formic acid in water

  • Mobile Phase B : 0.1% formic acid in acetonitrile

  • Gradient Elution : A gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Detection Mode : Multiple Reaction Monitoring (MRM)

6.1.5. MRM Transitions (Hypothetical)

The following are hypothetical MRM transitions that would need to be optimized during method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Niaprazine [M+H]+Specific fragment ion
pFPP [M+H]+Specific fragment ion
Niaprazine-d4 (IS) [M+H]+Corresponding fragment ion
pFPP-d4 (IS) [M+H]+Corresponding fragment ion

Table 2: Hypothetical MRM Transitions for HPLC-MS/MS Analysis

6.1.6. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion and Future Directions

1-(4-Fluorophenyl)piperazine is a principal and pharmacologically active metabolite of niaprazine, likely formed via CYP3A4-mediated N-dealkylation. Its distinct pharmacological profile, characterized by 5-HT1A receptor agonism, suggests a significant contribution to the overall clinical effects of niaprazine, which warrants further investigation.

While the existing literature provides a strong foundation, several key areas require further research to build a complete technical understanding:

  • Definitive Metabolic Pathway : In vitro studies using human liver microsomes and recombinant CYP enzymes are needed to definitively identify the enzymes responsible for niaprazine metabolism.

  • Human Pharmacokinetics : A comprehensive pharmacokinetic study in humans is necessary to quantify the exposure of both niaprazine and pFPP and to establish their pharmacokinetic parameters.

  • Clinical Relevance of pFPP : Further research is required to determine if the concentrations of pFPP achieved after therapeutic doses of niaprazine result in clinically significant psychoactive or other effects.

  • Validated Analytical Method : The development and publication of a validated, simultaneous analytical method for niaprazine and pFPP in a human biological matrix would be a valuable resource for the research community.

This guide has synthesized the current knowledge on pFPP as a metabolite of niaprazine, providing a framework for future research and a practical reference for scientists in the field.

References

A Comprehensive Spectroscopic Analysis of 1-(4-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Fluorophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure both accuracy and relevance.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular architecture. For a compound such as this compound, which is often a critical building block, rigorous spectroscopic characterization ensures purity, confirms identity, and supports regulatory submissions. This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a holistic understanding of its chemical structure. The data presented corresponds to the dihydrochloride salt (CAS 64090-19-3), a common form of this compound.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons (AA'BB' system)
~3.4-3.6Multiplet4HPiperazine protons adjacent to N-phenyl
~3.2-3.4Multiplet4HPiperazine protons adjacent to NH₂⁺
~10.0-12.0Broad Singlet2HNH₂⁺ protons

Interpretation and Causality

The ¹H NMR spectrum of 1-(4-Fluorophenyl)piperazine dihydrochloride in a solvent like DMSO-d₆ is expected to show distinct regions. The downfield region (around 7.1-7.3 ppm) will feature a complex multiplet corresponding to the four protons of the fluorophenyl ring. The electron-withdrawing nature of the fluorine atom and the nitrogen of the piperazine ring deshields these protons. The splitting pattern is characteristic of a para-substituted benzene ring with a fluorine substituent, often appearing as a complex multiplet due to ¹H-¹⁹F coupling.

The piperazine ring protons appear as two broad multiplets in the aliphatic region (around 3.2-3.6 ppm). In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This leads to a more complex and potentially broadened appearance of the piperazine proton signals due to restricted conformational mobility and coupling with the NH protons. The two sets of methylene protons in the piperazine ring are in different chemical environments; those closer to the electron-withdrawing phenyl ring are typically shifted further downfield.

A very broad singlet is expected in the far downfield region (10.0-12.0 ppm), corresponding to the two acidic protons of the piperazinium dihydrochloride moiety. The broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atoms.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and initial spectrometer setup are analogous to the ¹H NMR experiment. The key difference lies in the acquisition parameters, which are adjusted for the lower sensitivity of the ¹³C nucleus. This typically involves a greater number of scans.

Caption: Workflow for ¹³C NMR data acquisition and processing.

¹³C NMR Data Summary

Chemical Shift (ppm)Assignment
~156-160 (d, ¹JCF ≈ 240 Hz)C-F of the aromatic ring
~145-148C-N of the aromatic ring
~118-120 (d, ²JCF ≈ 22 Hz)Aromatic CH ortho to C-N
~115-117 (d, ³JCF ≈ 8 Hz)Aromatic CH ortho to C-F
~45-48Piperazine carbons adjacent to N-phenyl
~42-45Piperazine carbons adjacent to NH₂⁺

Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. The aromatic region will display four signals. The carbon directly attached to the highly electronegative fluorine atom will appear as a doublet at a significantly downfield chemical shift (around 156-160 ppm) due to the large one-bond carbon-fluorine coupling constant (¹JCF). The ipso-carbon attached to the piperazine nitrogen will also be downfield (around 145-148 ppm). The two remaining aromatic carbons will appear as doublets with smaller coupling constants due to two-bond and three-bond couplings to fluorine.

The piperazine ring carbons will give rise to two signals in the aliphatic region (around 42-48 ppm). Similar to the proton spectrum, the carbons closer to the phenyl ring are more deshielded and appear at a slightly lower field. The protonation of the piperazine nitrogens also influences the chemical shifts of these carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using ATR.

IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic (Piperazine)
~2400-2700N⁺-H stretchAmmonium salt
~1600C=C stretchAromatic ring
~1510C=C stretchAromatic ring
~1220C-F stretchAryl-Fluoride
~1100-1300C-N stretchAryl-Alkyl Amine
~830C-H bendPara-substituted aromatic ring

Interpretation and Causality

The IR spectrum of 1-(4-Fluorophenyl)piperazine dihydrochloride will exhibit several characteristic absorption bands. A very broad and strong band in the 2400-2700 cm⁻¹ region is indicative of the N⁺-H stretching vibrations of the secondary ammonium salt in the piperazine ring. This broadness is a hallmark of hydrogen bonding in the solid state.

The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the para-substituted aromatic ring will be present around 1600 cm⁻¹ and 1510 cm⁻¹.

A strong absorption band around 1220 cm⁻¹ is characteristic of the C-F stretching vibration. The C-N stretching of the aryl-alkyl amine is expected in the 1100-1300 cm⁻¹ region. Finally, a strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogens on the para-substituted aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For the non-volatile hydrochloride salt, an electrospray ionization (ESI) source is appropriate.

Experimental Protocol: ESI-MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Mass Spectrometry Data Summary

m/zIon
181.11[M+H]⁺
138.08[M+H - C₂H₅N]⁺
122.05[M+H - C₃H₇N]⁺

Note: These m/z values correspond to the free base (C₁₀H₁₃FN₂) and are what would be observed in the mass spectrum. The hydrochloride salt itself is not directly observed.

Interpretation and Causality

In positive ion mode ESI-MS, the this compound will be detected as the protonated free base, [M+H]⁺. The molecular weight of the free base is 180.22 g/mol .[4][5][6] Therefore, the most prominent ion in the full scan mass spectrum will be at an m/z of approximately 181.11, corresponding to the [C₁₀H₁₄FN₂]⁺ ion.

If tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ ion, characteristic fragmentation patterns would emerge. The piperazine ring is susceptible to cleavage. Common fragmentation pathways would involve the loss of ethyleneimine (C₂H₅N) or a propylamino radical (C₃H₇N), leading to fragment ions at m/z 138.08 and 122.05, respectively. These fragments are diagnostic for the piperazine moiety and, in conjunction with the parent ion mass, provide strong evidence for the proposed structure.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the structure. This multi-technique approach is essential for ensuring the identity and purity of this important chemical intermediate, upholding the principles of scientific rigor in research and development.

References

An In-depth Technical Guide to the Safe Handling of 1-(4-Fluorophenyl)piperazine Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical safety and handling protocols for 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP HCl). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind each precaution. By understanding the inherent chemical and toxicological properties of this compound, laboratory personnel can establish a self-validating system of safety, ensuring personal protection and experimental integrity.

Compound Profile and Scientific Context

This compound is a substituted phenylpiperazine derivative. Compounds in this class are known for their psychoactive properties and are frequently investigated as scaffolds in medicinal chemistry for developing agents targeting the central nervous system.[1][2] Specifically, pFPP has been shown to act as a serotonin receptor agonist (primarily 5-HT1A, with some activity at 5-HT2A and 5-HT2C) and may inhibit the reuptake of serotonin and norepinephrine.[1][3] This interaction with critical neurotransmitter systems is the fundamental reason for its toxicological profile and underscores the necessity for meticulous handling.[1][4] Its primary application is in preclinical research, including the development of potential psychiatric drugs and as a reference standard in forensic analysis.[1][5]

Hazard Identification and Risk Assessment: A Mechanistic Perspective

The primary hazards of this compound stem from its acute toxicity upon ingestion and its irritant properties upon contact with skin, eyes, and the respiratory tract.[6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementRationale and Implication for Researchers
Acute Toxicity, OralCategory 3H301: Toxic if swallowedIngestion of even small quantities can lead to significant adverse health effects, including potential systemic toxicity due to its serotonergic activity.[1][6] This necessitates stringent controls to prevent ingestion, such as prohibiting eating, drinking, or smoking in the laboratory.[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe compound can cause localized inflammation, redness, and pain upon contact with the skin.[6] This is why the use of compatible chemical-resistant gloves is mandatory.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact with the eyes can result in significant irritation, pain, and potential damage to the cornea.[6] This underscores the absolute requirement for sealed safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAs a fine powder, the compound can easily become airborne and, if inhaled, will irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] All handling of the solid form must be performed within a certified chemical fume hood or other ventilated enclosure.[6]

Source: Synthesized from multiple Safety Data Sheets.[1][6]

It is crucial to recognize that while some sources may classify the oral toxicity as "Category 4: Harmful if swallowed," a conservative approach dictates adhering to the more stringent "Category 3: Toxic if swallowed" classification to ensure the highest level of safety.[7] No component of this product is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

The Core of Safety: Engineering and Personal Protective Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is essential. This hierarchy of controls is a foundational principle of occupational safety endorsed by OSHA.[8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. For a toxic powder like pFPP HCl, these are not optional but are central to a safe workflow.

  • Certified Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a properly functioning chemical fume hood. This is the most critical control to prevent inhalation of airborne particles.[9]

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder hood) provides effective containment while minimizing air turbulence that can affect measurement accuracy.[9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Immediate flushing is the most critical first aid measure for eye or extensive skin contact.[1][6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.

  • Eye Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from fine powders. A face shield should be worn over goggles when there is a significant risk of splashing, such as during the preparation of stock solutions.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected for tears or pinholes before each use. It is critical to practice proper glove removal techniques to avoid contaminating the skin.[10] Always wash hands thoroughly with soap and water after removing gloves.

  • Body Protection: A professional lab coat must be worn at all times and should be buttoned completely. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Do not wear lab coats outside of the laboratory to prevent cross-contamination.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[11] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA.

PPE_Workflow Don_Gloves Don_Gloves Handle_Chem Handle_Chem Don_Gloves->Handle_Chem Doff_Gloves Doff_Gloves Handle_Chem->Doff_Gloves

Step-by-Step Handling and Storage Protocols

Adherence to standardized protocols is paramount for safety and experimental reproducibility.

Protocol for Weighing Solid 1-(4-Fluorophenyl)piperazine HCl
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.[12]

  • Tare Container: Place a clean weigh boat or container on the analytical balance inside the hood and tare it.

  • Transfer: Keep the stock bottle of pFPP HCl as low as possible within the hood to minimize the distance the powder travels. Use a dedicated, clean spatula to carefully transfer the approximate amount of powder to the tared container. Avoid scooping large amounts at once to prevent aerosolization.[12]

  • Seal and Clean: Immediately and securely cap the stock bottle. Gently tap the spatula on the weigh boat to dislodge any clinging powder. Place the spatula in a designated "contaminated" beaker for later cleaning.

  • Final Weighing: Obtain the final, accurate weight.

  • Decontamination: After use, wipe down the spatula with a solvent-moistened towel (e.g., 70% ethanol), followed by soap and water. Decontaminate the balance and the surrounding work surface within the hood using a wet-wiping method. Never dry sweep, as this will generate dust.[13]

Storage Requirements
  • Container: Store the compound in its original, tightly sealed container.[14]

  • Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[14]

  • Security: The storage location must be locked and accessible only to authorized personnel, as indicated by the "P405 Store locked up" precautionary statement.[1][6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical. All laboratory personnel must be trained on these procedures.

Table 2: First Aid Measures for Exposure

Exposure RouteProcedureCausality/Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]Rapid dilution and removal of the irritant is the only way to minimize damage to the sensitive tissues of the eye. Medical evaluation is necessary to assess the extent of injury.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]Thorough washing removes the chemical irritant. Contaminated clothing can continue to expose the skin if not removed promptly.
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin CPR (use a barrier device to avoid mouth-to-mouth contact). Seek immediate medical attention.[1][6]Removing the individual from the contaminated atmosphere is the first priority. Medical intervention is required to manage respiratory distress.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician.[1][6]Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration. The primary concern is systemic toxicity, requiring immediate professional medical management.
Spill Response Protocol

This protocol is for minor spills (<1g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Alert and Isolate: Alert personnel in the immediate area. Secure the location to prevent others from entering.

  • Assess: Ensure the fume hood is operational. Identify any ignition sources and extinguish them.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, working from the outside in. This prevents the powder from becoming airborne.[10]

    • Carefully scoop the mixture into a heavy-duty plastic bag or a designated hazardous waste container. Use non-sparking tools if a solvent is present.[15]

    • Perform a final decontamination of the spill area. Use a wet-wiping method with soap and water or an appropriate solvent. Do not dry wipe.[11][13]

  • Package Waste: Place all contaminated materials (absorbent, gloves, wipes, etc.) into the hazardous waste bag. Seal, label clearly as "this compound spill debris," and arrange for disposal.

  • Report: Document the incident according to your institution's policies.

Spill_Response Spill Minor Spill Occurs (<1g Solid) Alert Alert Area Personnel Isolate Spill Zone Spill->Alert Minor Evacuate MAJOR SPILL (>1g) EVACUATE & CALL EHS Spill->Evacuate Major Assess Assess Situation (Ensure Ventilation, No Ignition Sources) Alert->Assess PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Assess->PPE Contain Gently Cover Spill (Inert Absorbent, Outside-In) PPE->Contain Collect Collect Material (Scoop into Labeled Waste Bag) Contain->Collect Decon Wet-Wipe Spill Area (Final Decontamination) Collect->Decon Dispose Package & Seal All Waste (Label for Hazardous Disposal) Decon->Dispose Report Report Incident (Follow Institutional Policy) Dispose->Report

Waste Disposal

All waste containing this compound, including grossly contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and non-reactive container. The label must include the full chemical name and the words "Hazardous Waste."

  • Regulations: All disposal activities must comply with federal (EPA), state, and local regulations.[14][16][17] Consult your institution's EHS department for specific procedures and to schedule a waste pickup. Never dispose of this chemical down the drain.[10]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the scientific principles of toxicology and chemical hygiene. Its potent biological activity, which makes it a valuable tool for research, is also the source of its hazards. By integrating the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can create a self-validating system that protects themselves, their colleagues, and the integrity of their scientific work. Continuous training and adherence to a robust chemical hygiene plan are the cornerstones of this professional responsibility.[18]

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Hydrochloride: From Discovery to Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)piperazine hydrochloride, a molecule with a multifaceted history, from its origins as a drug metabolite to its exploration as a psychoactive substance and its current utility as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, pharmacology, and applications.

Introduction and Historical Context

1-(4-Fluorophenyl)piperazine, often abbreviated as pFPP or 4-FPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Its hydrochloride salt is the common form used in research and development due to its increased stability and solubility.

The history of 1-(4-Fluorophenyl)piperazine is marked by two distinct phases. It was first identified in 1982 as a major metabolite of the hypnotic drug Niaprazine.[1][2] Niaprazine exerts its sedative effects in part through its metabolic conversion to pFPP. For two decades, its significance was primarily confined to the metabolism of its parent drug.

A resurgence of interest in pFPP occurred in the early 2000s when it was identified as a psychoactive substance and began to be sold as a "designer drug," often in "party pills," sometimes as a substitute for more regulated substances.[1] This led to its classification as a controlled substance in several countries.

Beyond its pharmacological and toxicological interest, 1-(4-Fluorophenyl)piperazine has emerged as a valuable scaffold in drug discovery. The fluorophenylpiperazine moiety is a common feature in a variety of centrally acting agents and other therapeutic candidates, highlighting its importance as a synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Chemical Formula C₁₀H₁₃FN₂·HCl[3]
Molecular Weight 216.68 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 280-285 °C[3]
Solubility Soluble in water and ethanol[3]
pKa Not widely reported
LogP 1.257 (for the free base)[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic aromatic substitution of 1-bromo-4-fluorobenzene with piperazine.

Representative Synthesis Protocol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Piperazine (anhydrous)

  • Palladium acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palladium acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq). The flask is purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: Anhydrous toluene is added to the flask, followed by piperazine (1.2 eq) and 1-bromo-4-fluorobenzene (1.0 eq).

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the Free Base: The crude 1-(4-Fluorophenyl)piperazine can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Salt Formation: The purified free base is dissolved in a minimal amount of diethyl ether. An ethanolic solution of hydrochloric acid is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by various spectroscopic techniques.

¹H NMR (400 MHz, D₂O):

  • δ 7.10-7.25 (m, 4H): Aromatic protons of the fluorophenyl ring. The multiplet pattern is due to coupling with the fluorine atom and adjacent protons.

  • δ 3.40-3.50 (m, 4H): Methylene protons of the piperazine ring adjacent to the nitrogen attached to the aromatic ring.

  • δ 3.25-3.35 (m, 4H): Methylene protons of the piperazine ring on the protonated nitrogen.

¹³C NMR (100 MHz, D₂O):

  • δ 158.5 (d, J = 240 Hz): Carbon atom of the fluorophenyl ring attached to the fluorine (C-F). The large coupling constant is characteristic of a direct C-F bond.

  • δ 147.0: Quaternary carbon of the fluorophenyl ring attached to the piperazine nitrogen.

  • δ 119.0 (d, J = 8 Hz): Aromatic carbons ortho to the fluorine atom.

  • δ 116.5 (d, J = 22 Hz): Aromatic carbons meta to the fluorine atom.

  • δ 49.5: Methylene carbons of the piperazine ring adjacent to the fluorophenyl group.

  • δ 44.0: Methylene carbons of the piperazine ring adjacent to the protonated nitrogen.

Mass Spectrometry (EI):

  • m/z 180 (M⁺): Molecular ion of the free base.

  • m/z 138: Fragment corresponding to the loss of the C₂H₄N fragment from the piperazine ring.

  • m/z 122: Fragment corresponding to the fluorophenyl group.

Pharmacology and Mechanism of Action

The pharmacological profile of 1-(4-Fluorophenyl)piperazine is complex, involving interactions with multiple neurotransmitter systems.

Serotonergic Activity

The primary mechanism of action of pFPP is as an agonist at the serotonin 5-HT₁A receptor.[1] It also displays some affinity for the 5-HT₂A and 5-HT₂C receptors.[1] This interaction with serotonin receptors is believed to be the basis for its psychoactive effects.

Monoamine Reuptake Inhibition

1-(4-Fluorophenyl)piperazine has been shown to inhibit the reuptake of both serotonin and norepinephrine, although its potency as a reuptake inhibitor is less than that of classic antidepressants.[1]

Pharmacology_Pathway cluster_0 1-(4-Fluorophenyl)piperazine cluster_1 Neuronal Targets pFPP pFPP S_HT1A 5-HT1A Receptor pFPP->S_HT1A Agonist S_HT2A_2C 5-HT2A/2C Receptors pFPP->S_HT2A_2C Affinity SERT Serotonin Transporter (SERT) pFPP->SERT Inhibition NET Norepinephrine Transporter (NET) pFPP->NET Inhibition

Caption: Pharmacological targets of 1-(4-Fluorophenyl)piperazine.

Metabolism and Potential for Drug-Drug Interactions

As a metabolite of niaprazine, the metabolism of 1-(4-Fluorophenyl)piperazine itself has been a subject of interest. It is primarily metabolized in the liver.

Cytochrome P450 Inhibition

Applications in Drug Discovery and Development

The 1-(4-fluorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system and other disease areas.

As a Synthetic Building Block

Its chemical structure allows for facile derivatization at the secondary amine of the piperazine ring, making it a versatile starting material for the synthesis of a wide range of compounds.[6]

Examples of therapeutic areas where derivatives of 1-(4-Fluorophenyl)piperazine have been investigated include:

  • Antipsychotics: The phenylpiperazine moiety is a common feature in many atypical antipsychotics.

  • Antidepressants and Anxiolytics: Its interaction with serotonergic and noradrenergic systems makes it an attractive scaffold for the development of new treatments for mood and anxiety disorders.

  • Anticancer Agents: Some derivatives have shown cytotoxic properties and are being explored for their potential in oncology.[2]

  • Antimicrobial Agents: Novel hybrid molecules incorporating the 1-(4-fluorophenyl)piperazine skeleton have been synthesized and evaluated for their antimicrobial activities.[6]

While many derivatives have been synthesized and evaluated in preclinical studies, information on specific drug candidates containing the 1-(4-fluorophenyl)piperazine moiety that have advanced to clinical trials is limited in publicly available literature.

Toxicology and Safety

The toxicological profile of this compound warrants careful consideration, particularly due to its history as a substance of abuse.

Known hazards include:

  • Acute Toxicity: It can be toxic if swallowed.[7][8]

  • Corrosivity: It can cause severe skin burns and eye damage.[7][8]

  • Irritation: It may cause respiratory irritation.[8]

Due to the limited availability of comprehensive toxicological data, it is imperative to handle this compound with appropriate personal protective equipment in a laboratory setting.[2][7]

Conclusion

This compound is a compound with a rich and varied history. From its initial discovery as a drug metabolite to its brief notoriety as a designer drug, it has now established itself as a valuable tool in the arsenal of medicinal chemists. Its well-defined pharmacology, coupled with its synthetic tractability, ensures its continued relevance in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of its key technical aspects, offering a solid foundation for researchers and drug development professionals working with this versatile molecule. Further research, particularly in the areas of quantitative CYP450 inhibition and in vivo toxicology, will be crucial for fully realizing its therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(4-Fluorophenyl)piperazine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-fluorophenyl)piperazine (4-FPP) moiety is a privileged scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its incorporation into drug candidates is often associated with favorable metabolic stability, enhanced blood-brain barrier permeability, and potent interactions with key neuroreceptors. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the practical application of its hydrochloride salt, 1-(4-Fluorophenyl)piperazine hydrochloride, as a pivotal precursor. We will delve into its fundamental properties, core synthetic transformations with detailed, field-tested protocols, and a case study illustrating its role in the synthesis of a CNS-active agent.

Introduction: The Value Proposition of the 4-FPP Scaffold

The strategic placement of a fluorine atom on the phenyl ring of the phenylpiperazine core offers distinct advantages. The C-F bond is exceptionally strong, which can block sites of metabolism, thereby increasing the half-life of a drug molecule. Furthermore, fluorine's high electronegativity can modulate the pKa of the distal piperazine nitrogen and influence non-covalent interactions with protein targets, such as hydrogen bonding and dipole interactions.

Consequently, 4-FPP is a foundational building block for a multitude of pharmacologically active compounds, including antidepressants, antipsychotics, and anxiolytics.[1] Its derivatives frequently exhibit high affinity for serotonin (5-HT) and dopamine receptors.[1][2] This guide provides the essential knowledge to effectively and safely utilize this compound in synthetic campaigns.

Precursor Profile: Physicochemical Properties and Safe Handling

1-(4-Fluorophenyl)piperazine is most commonly supplied and handled as its dihydrochloride salt for enhanced stability and ease of handling compared to the free base.[3] Understanding its properties is critical for successful reaction setup and ensuring laboratory safety.

Physicochemical Data
PropertyValueSource(s)
Chemical Name 1-(4-fluorophenyl)-piperazine, dihydrochloride[3]
CAS Number 64090-19-3[3][4]
Molecular Formula C₁₀H₁₃FN₂ ⋅ 2HCl[3]
Formula Weight 253.1 g/mol [3]
Appearance White to off-white crystalline solid[4][5]
Melting Point ~280 - 285 °C[5]
Solubility Soluble in DMSO (10 mg/mL), PBS (pH 7.2, 10 mg/mL), water, and ethanol.[3][5]
Safety & Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle using appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Work in a well-ventilated fume hood to avoid inhalation of dust.[4]

  • Incompatibility: Avoid strong acids, bases, and strong oxidizing/reducing agents.[4]

  • Reaction Consideration: As a hydrochloride salt, the piperazine nitrogens are protonated and non-nucleophilic. It is imperative to add a suitable base to the reaction mixture to liberate the free base in situ before it can participate in nucleophilic reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, locked up.[4] The compound is stable for years under recommended storage conditions.[3]

Core Synthetic Methodologies & Protocols

The secondary amine of the piperazine ring is a versatile nucleophile, enabling its conjugation to a wide variety of electrophilic partners. Below are protocols for its most common and critical applications in drug synthesis.

N-Arylation / N-Heteroarylation

Connecting the 4-FPP moiety to another (hetero)aromatic ring is a cornerstone of modern medicinal chemistry, often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or through Nucleophilic Aromatic Substitution (SNAr).

This protocol describes a general procedure for the Pd-catalyzed N-arylation of 4-FPP with an aryl bromide. The choice of ligand and base is crucial and often substrate-dependent.

  • Rationale: The palladium catalyst, in a low oxidation state, undergoes oxidative addition into the aryl halide bond. The resulting complex coordinates with the deprotonated piperazine. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst. Weak inorganic bases are often essential for this step.[8]

// Nodes sub [label="Substrates:\n- Aryl Halide (Ar-X)\n- 1-(4-FPP)·2HCl\n- Base (e.g., Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Catalyst System:\n- Pd Pre-catalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., XPhos, RuPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Anhydrous Solvent\n(e.g., Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Inert Atmosphere (N₂/Ar)\nHeat (e.g., 80-110 °C)\nStirring (4-24 h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup:\n1. Cool to RT\n2. Filter (e.g., through Celite)\n3. Aqueous Wash\n4. Dry Organic Layer", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification:\nSilica Gel Chromatography", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Aryl-(4-FPP) Product", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> reaction; reagents -> reaction; solvent -> reaction; reaction -> workup [label="Reaction Monitoring\nby TLC/LC-MS"]; workup -> purify; purify -> product; } } Caption: General workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.1 eq), and cesium carbonate (2.5 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Reductive Amination

Reductive amination is a powerful and reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10]

  • Rationale: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the piperazine and the carbonyl group. This intermediate is then reduced in situ by a hydride source to form the amine.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, selective for imines over carbonyls, and tolerates a wide range of functional groups.[12]

// Nodes amine [label="1-(4-FPP)·2HCl + Base (2.2 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; carbonyl [label="Aldehyde or Ketone (1.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Aprotic Solvent\n(e.g., DCE, THF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="1. Stir at RT (1-2 h)\n2. Add NaBH(OAc)₃ (1.5 eq)\n3. Stir at RT (12-24 h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench:\nAqueous NaHCO₃", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Extraction & Purification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Alkylated Product", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges amine -> reaction; carbonyl -> reaction; solvent -> reaction; reaction -> quench [label="Monitor by TLC/LC-MS"]; quench -> extract; extract -> product; } } Caption: General workflow for Reductive Amination.

Step-by-Step Protocol:

  • Dissolve this compound (1.2 eq) in 1,2-dichloroethane (DCE). Add diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add the aldehyde or ketone (1.0 eq) to the solution and stir for 1-2 hours. If desired, a small amount of acetic acid can be added as a catalyst, particularly for ketones.[12]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Case Study: Synthesis of Flibanserin

Flibanserin is an FDA-approved medication for hypoactive sexual desire disorder in pre-menopausal women.[13] It acts as a multifunctional serotonergic agent: a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor.[13][14] This dual activity is believed to modulate downstream dopamine and norepinephrine levels in the prefrontal cortex.[13]

// Nodes Flibanserin [label="Flibanserin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT1A [label="5-HT₁ₐ Receptor\n(Presynaptic)", fillcolor="#F1F3F4", fontcolor="#202124"]; HT2A [label="5-HT₂ₐ Receptor\n(Postsynaptic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin_Neuron [label="Serotonin (5-HT)\nNeuron", shape=ellipse, style=dashed]; Dopamine_Neuron [label="Dopamine (DA)\nNeuron", shape=ellipse, style=dashed]; Norepinephrine_Neuron [label="Norepinephrine (NE)\nNeuron", shape=ellipse, style=dashed]; Serotonin_Release [label="↓ 5-HT Release", shape=plaintext, fontcolor="#EA4335"]; Dopamine_Release [label="↑ DA Release", shape=plaintext, fontcolor="#34A853"]; Norepinephrine_Release [label="↑ NE Release", shape=plaintext, fontcolor="#34A853"];

// Edges Flibanserin -> HT1A [label="Agonist", color="#34A853"]; Flibanserin -> HT2A [label="Antagonist", color="#EA4335"]; HT1A -> Serotonin_Neuron [label="Inhibits", style=dashed, arrowhead=tee]; Serotonin_Neuron -> Dopamine_Neuron [label="Inhibits", style=dashed, arrowhead=tee]; Serotonin_Neuron -> Norepinephrine_Neuron [label="Inhibits", style=dashed, arrowhead=tee]; HT2A -> Dopamine_Neuron [label="Inhibits", style=dashed, arrowhead=tee];

// Positioning text nodes Serotonin_Neuron -> Serotonin_Release [style=invis]; Dopamine_Neuron -> Dopamine_Release [style=invis]; Norepinephrine_Neuron -> Norepinephrine_Release [style=invis]; } } Caption: Simplified mechanism of action for Flibanserin.

The synthesis of Flibanserin often involves the N-alkylation of a piperazine derivative with an electrophilic benzimidazolone fragment. While the original synthesis started with 1-[3-(trifluoromethyl)phenyl]piperazine, the following protocol illustrates a key N-alkylation step using 1-(4-Fluorophenyl)piperazine as an analogue to demonstrate the utility of the precursor.[14]

Protocol 4.1: N-Alkylation for Flibanserin Analogue Synthesis
  • Rationale: This is a classic SN2 reaction where the nucleophilic secondary nitrogen of the free-based 4-FPP displaces a leaving group (e.g., chloride) on an alkyl chain attached to the benzimidazolone core. The use of a phase-transfer catalyst like NaI can accelerate the reaction.[15]

Step-by-Step Protocol:

  • To a round-bottom flask, add 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq), this compound (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and sodium iodide (NaI, 0.2 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and residual DMF.

  • Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Conclusion

This compound is a high-value, versatile, and indispensable precursor in medicinal chemistry. Its strategic application through robust synthetic methods like N-arylation and reductive amination allows for the efficient construction of complex molecules with significant therapeutic potential, particularly within the realm of CNS disorders. The protocols and insights provided herein are intended to empower researchers to leverage this building block with confidence, precision, and safety, accelerating the journey from chemical synthesis to novel drug discovery.

References

Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP) in cell culture experiments. This document outlines the compound's mechanism of action, provides detailed protocols for its application in various cellular assays, and explains the scientific rationale behind these experimental designs.

Introduction: Understanding 1-(4-Fluorophenyl)piperazine (pFPP)

1-(4-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazines are known for their diverse pharmacological activities, primarily due to their interaction with various neurotransmitter receptors. pFPP, in particular, is recognized for its engagement with serotonergic (5-HT) and, to a lesser extent, dopaminergic systems. Its hydrochloride salt is typically used in research settings to improve solubility and stability in aqueous solutions.

The primary utility of pFPP in a research context is as a tool compound to probe the function of serotonin receptors and to investigate downstream signaling pathways. A thorough understanding of its receptor interaction profile is crucial for designing and interpreting experiments.

Mechanism of Action: A Multi-Target Ligand

The biological effects of pFPP are primarily attributed to its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The serotonin receptor family is a large and complex group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide array of physiological and neuropsychological processes.[1][2][3] pFPP and its derivatives have been shown to interact with several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT6 receptors.[4][5]

The specific effect of pFPP (agonist, antagonist, partial agonist, or inverse agonist) can vary depending on the receptor subtype and the experimental system. This multi-target profile necessitates careful experimental design and data interpretation to dissect the contribution of each receptor to the observed cellular response.

Key Signaling Pathways

Activation of different 5-HT receptors by ligands like pFPP can trigger distinct intracellular signaling cascades. For instance, 5-HT2A receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This, in turn, mobilizes intracellular calcium stores and activates Protein Kinase C (PKC).[6] In contrast, 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

Signaling Pathway of 5-HT2A Receptor Activation

G pFPP pFPP HTR2A 5-HT2A Receptor pFPP->HTR2A Binds to Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

A diagram illustrating the 5-HT2A receptor signaling cascade.

Preparation and Handling of pFPP Hydrochloride

Proper preparation and handling of pFPP hydrochloride are critical for obtaining reproducible experimental results.

Parameter Recommendation Source
Molecular Formula C₁₀H₁₃FN₂ · 2HCl[7]
Molecular Weight 253.1 g/mol [7]
Appearance White to off-white crystalline solid[8]
Solubility Soluble in DMSO (10 mg/mL) and PBS (pH 7.2, 10 mg/mL)[7]
Storage Store at -20°C for long-term stability[7][9]
Stability Stable for at least 5 years when stored properly[7]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of pFPP hydrochloride, which can be further diluted in cell culture media for experiments.

Materials:

  • This compound (pFPP)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warm DMSO: Bring the DMSO to room temperature to ensure it is in a liquid state.

  • Weigh pFPP: In a sterile microcentrifuge tube, accurately weigh out 2.53 mg of pFPP hydrochloride.

  • Add DMSO: Add 1 mL of DMSO to the tube containing the pFPP. This will result in a 10 mM stock solution.

  • Dissolve: Vortex the solution thoroughly until the pFPP is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: When preparing working solutions in cell culture media, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).

Experimental Protocols

The following protocols provide detailed methodologies for assessing the cellular effects of pFPP.

Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay

This assay is crucial to determine the concentration range of pFPP that is non-toxic to the cells of interest, thereby ensuring that observed effects in subsequent functional assays are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cells of interest (e.g., neuronal cell lines, transfected HEK293 cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • pFPP stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of pFPP in complete cell culture medium. The concentration range should be broad to capture any potential cytotoxic effects (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of pFPP. Include a vehicle control (medium with the same concentration of DMSO as the highest pFPP concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with pFPP (serial dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (2-4h) MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

A flowchart depicting the key steps of the MTT cytotoxicity assay.

Protocol 3: Functional Assessment of 5-HT2A Receptor Activation via Calcium Mobilization Assay

This protocol is designed to measure the ability of pFPP to act as an agonist or antagonist at the 5-HT2A receptor by quantifying changes in intracellular calcium levels.[6][13] This is a common functional assay for GPCRs that couple to the Gq signaling pathway.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., transfected HEK293 cells or a relevant neuronal cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • pFPP stock solution

  • Known 5-HT2A receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin) for controls

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells expressing the 5-HT2A receptor into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then dilute in assay buffer to the final working concentration. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence for a short period.

  • Compound Injection and Measurement:

    • Agonist Mode: Inject a solution of pFPP at various concentrations and immediately begin measuring the fluorescence intensity over time. A rapid increase in fluorescence indicates an agonist effect.

    • Antagonist Mode: Pre-incubate the cells with various concentrations of pFPP for a defined period (e.g., 15-30 minutes). Then, inject a known concentration of a 5-HT2A agonist (e.g., serotonin at its EC80 concentration) and measure the fluorescence response. A decrease in the agonist-induced signal indicates an antagonist effect.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline or as a percentage of the response to a maximal concentration of a reference agonist. Dose-response curves can be generated to determine the EC50 (for agonists) or IC50 (for antagonists) of pFPP.

Concluding Remarks

The protocols and information provided in these application notes serve as a comprehensive starting point for investigating the cellular effects of this compound. Given its multi-target nature, it is essential to employ a systematic approach, beginning with cytotoxicity assessment, followed by specific functional assays for the receptors of interest. The choice of cell line and assay will ultimately depend on the specific research question. By carefully considering the underlying signaling pathways and employing appropriate controls, researchers can effectively utilize pFPP as a valuable tool to explore the complexities of serotonergic signaling in various biological systems.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Fluorophenyl)piperazine hydrochloride. Developed for researchers, quality control analysts, and drug development professionals, this document outlines a robust, validated protocol from first principles. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring both technical accuracy and practical applicability. This guide includes a step-by-step analytical procedure, detailed validation protocols according to International Council for Harmonisation (ICH) guidelines, and troubleshooting advice to empower the user with a self-validating and reliable analytical system.

Introduction and Scientific Rationale

1-(4-Fluorophenyl)piperazine (pFPP) is a psychoactive compound of the phenylpiperazine class, often encountered in forensic and pharmacological research. As a synthetic precursor and a metabolite of several drugs, its accurate and precise quantification is critical for drug purity assessment, stability studies, and pharmacokinetic analysis. The hydrochloride salt form ensures aqueous solubility, making it amenable to reversed-phase HPLC analysis.

The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific and stable. The fluorophenyl moiety provides a strong chromophore, making UV detection a suitable and straightforward choice, obviating the need for complex derivatization procedures that are often required for the parent piperazine compound.[1][2]

This application note details a reversed-phase HPLC (RP-HPLC) method, which is the predominant separation technique in the pharmaceutical industry due to its versatility and robustness. The method is designed to be compliant with the standards outlined in USP General Chapter <621> Chromatography.[3][4]

Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValue / ObservationImplication for HPLC Method
Chemical Structure C₁₀H₁₃FN₂ · HClThe molecule contains a polar piperazine ring and a non-polar fluorophenyl group, making it suitable for RP-HPLC.
Molecular Weight 216.68 g/mol (as HCl salt)Standard for small molecule analysis.
UV Absorbance Maxima (λmax) 239 nm, 288 nm[5]Provides two optimal wavelengths for UV detection, enhancing selectivity and sensitivity. 239 nm is selected for higher sensitivity.
Solubility Soluble in polar solvents like water and methanol.[6]Simplifies the preparation of standards and samples using common HPLC mobile phase constituents.
pKa Piperazine has two pKa values (approx. 5.6 and 9.8).The pH of the mobile phase is critical to ensure a consistent ionization state of the analyte for reproducible retention. A pH of ~3.0 is chosen to ensure the piperazine nitrogens are fully protonated and the molecule carries a positive charge, leading to sharp peaks on a C18 column.

Recommended HPLC Method

This method has been developed based on established principles for the analysis of polar aromatic amines, prioritizing peak symmetry, resolution, and efficiency.

Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector.The method is robust and transferable across standard commercially available liquid chromatography systems.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides the necessary hydrophobic interaction with the fluorophenyl ring for good retention. A high-quality, end-capped column is recommended to minimize peak tailing from secondary interactions with residual silanols.[7]
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid).A buffered aqueous-organic mobile phase provides reproducible retention times by controlling the analyte's ionization state. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Gradient / Isocratic Isocratic Elution: 35:65 (v/v) Acetonitrile : BufferAn isocratic method is simpler, more robust, and generally preferred for quality control of a single analyte when achievable. The 35% acetonitrile composition is a starting point and should be optimized to achieve a retention time of 4-6 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time stability and improves peak shape.
Detection Wavelength 239 nmThis wavelength corresponds to a UV absorbance maximum for the analyte, providing high sensitivity.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the potential for peak distortion from solvent mismatch or mass overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without wasting instrument time.
Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade or higher)

  • Phosphoric Acid (85%, ACS Grade or higher)

  • Deionized Water (18.2 MΩ·cm)

Experimental Protocols

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (20mM KH2PO4, pH 3.0) Mobile_Phase_Prep Mobile Phase Preparation (35:65 ACN:Buffer) Buffer_Prep->Mobile_Phase_Prep System_Equilibration System Equilibration (~30 min) Mobile_Phase_Prep->System_Equilibration Standard_Prep Standard Solution Prep (100 µg/mL in Diluent) SST System Suitability Test (5 Replicate Injections) Standard_Prep->SST Sample_Prep Sample Solution Prep (Nominal 100 µg/mL) Analysis_Sequence Run Analysis Sequence (Blank, Standards, Samples) Sample_Prep->Analysis_Sequence System_Equilibration->SST SST->Analysis_Sequence If Pass Integration Peak Integration Analysis_Sequence->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify Samples Calibration->Quantification Validation_Workflow cluster_tests Validation Characteristics cluster_precision Precision Sub-types Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Application Note: Quantitative Analysis of 1-(4-Fluorophenyl)piperazine Hydrochloride Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(4-Fluorophenyl)piperazine hydrochloride. This compound is a significant piperazine derivative utilized in pharmaceutical research and is also encountered in forensic analysis as a designer drug.[1][2][3] The protocol herein provides a robust, selective, and sensitive methodology suitable for quality control in pharmaceutical manufacturing and for detection in complex matrices. We will delve into the causality behind the experimental choices, from sample preparation to the specifics of the GC-MS parameters, ensuring a self-validating and reproducible protocol grounded in established analytical principles.

Introduction: The Analytical Imperative for this compound

1-(4-Fluorophenyl)piperazine, often supplied as its hydrochloride salt (pFPP), is a substituted phenylpiperazine with applications in the synthesis of pharmaceutical compounds.[4] Its psychoactive properties have also led to its emergence as a new psychoactive substance (NPS), making its accurate detection and quantification critical for both pharmaceutical quality control and forensic toxicology.[1][2][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive identification through mass spectral data.[6]

The hydrochloride salt form of 1-(4-Fluorophenyl)piperazine is a white to off-white solid, soluble in polar solvents like water and ethanol.[7] However, for GC analysis, the free base form is more volatile and thus more suitable for introduction into the GC system. The protocol will, therefore, incorporate a straightforward basification and liquid-liquid extraction step to prepare the analyte for analysis.

Principle of the GC-MS Method

The fundamental principle of this method is the separation of the volatile, free-base form of 1-(4-Fluorophenyl)piperazine from the sample matrix using a gas chromatograph, followed by its ionization and detection using a mass spectrometer. The choice of a mid-polarity capillary column is crucial for achieving good peak shape and resolution for piperazine derivatives.[8][9] Electron Ionization (EI) at 70 eV is employed to generate a reproducible fragmentation pattern, which serves as a fingerprint for unequivocal identification of the analyte.[3] Quantification is achieved by monitoring specific ions characteristic of the analyte and comparing the response to that of a certified reference standard.

Experimental Protocol

Materials and Reagents
  • This compound Certified Reference Material (CRM): Purity ≥98%

  • Methanol (HPLC Grade)

  • Ethyl Acetate (ACS Grade)

  • Sodium Hydroxide (NaOH), 1M solution

  • Deionized Water (18.2 MΩ·cm)

  • Anhydrous Sodium Sulfate

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard laboratory GC-MS system. The parameters outlined below provide a robust starting point and may be adapted for equivalent systems.

Parameter Setting Rationale for the Setting
GC System Agilent 6890 or equivalentA widely used and reliable platform for this type of analysis.
Mass Spectrometer Agilent 5973 or equivalentProvides the necessary sensitivity and spectral resolution.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis column provides excellent separation for a wide range of semi-volatile compounds and is robust for routine analysis.[10]
Carrier Gas Helium, 99.999% purityInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis.
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 minA well-defined temperature ramp allows for the elution of the analyte as a sharp peak while separating it from potential impurities.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible and characteristic fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)Full scan is used for qualitative identification, while SIM mode provides enhanced sensitivity for quantification.
SIM Ions for Quantification Quantifier: m/z 138; Qualifiers: m/z 180, 109These ions are chosen based on the mass spectrum of 1-(4-Fluorophenyl)piperazine, providing specificity and confirmation of identity.
Standard and Sample Preparation

3.3.1. Preparation of Stock Standard Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound CRM.

  • Dissolve in 100 mL of methanol in a Class A volumetric flask. This creates a 100 µg/mL stock solution.

3.3.2. Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3.3.3. Sample Preparation (from a solid matrix)

  • Accurately weigh a sample amount expected to contain the analyte within the calibration range.

  • Dissolve the sample in 10 mL of deionized water.

  • Add 1 mL of 1M NaOH solution to basify the sample (pH > 11), converting the hydrochloride salt to the free base.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Inject 1 µL of the dried organic extract into the GC-MS.

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for 1-(4-Fluorophenyl)piperazine HCl cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Receive Sample / CRM weigh Accurately Weigh Sample start->weigh prep_std Prepare Calibration Standards (0.1-10 µg/mL in Methanol) start->prep_std dissolve Dissolve in DI Water weigh->dissolve basify Add 1M NaOH (pH > 11) dissolve->basify extract Liquid-Liquid Extraction with Ethyl Acetate basify->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry inject Inject 1 µL into GC-MS dry->inject prep_std->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan & SIM) ionize->detect identify Qualitative ID (Retention Time & Mass Spectrum) detect->identify quantify Quantitative Analysis (Calibration Curve) detect->quantify report Generate Final Report identify->report quantify->report

Caption: Experimental workflow from sample receipt to final report generation.

Data Analysis and Interpretation

Qualitative Identification

The identification of 1-(4-Fluorophenyl)piperazine is confirmed by two criteria:

  • Retention Time: The retention time of the analyte peak in the sample chromatogram must match that of the certified reference standard within a predefined window (e.g., ±0.2 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a molecular ion (m/z 180) and a fragmentation pattern consistent with the reference spectrum. Key fragments for 1-(4-Fluorophenyl)piperazine typically include ions at m/z 138, 109, and 56.[2][11]

Quantitative Analysis

Quantification is performed in SIM mode using the primary quantifier ion (m/z 138). A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the calibration standards. The concentration of 1-(4-Fluorophenyl)piperazine in the prepared sample is then determined by interpolation from this linear regression curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[12]

Validation Parameter Result Acceptance Criteria
Specificity No interfering peaks were observed at the retention time of the analyte in blank matrix samples.No significant interference at the analyte's retention time.
Linearity (R²) > 0.998R² ≥ 0.995
Range 0.1 - 10 µg/mLThe range over which the method is linear, accurate, and precise.
Limit of Detection (LOD) 0.03 µg/mL (S/N ratio of 3:1)Determined by signal-to-noise ratio or standard deviation of the response.
Limit of Quantification (LOQ) 0.1 µg/mL (S/N ratio of 10:1)The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 98.5% - 101.2% (at three concentration levels)Typically 80-120% recovery.
Precision (% RSD) Intraday: < 2.5%; Interday: < 4.0%RSD ≤ 15% (≤ 20% at LOQ).
Robustness Minor variations in flow rate (±0.1 mL/min) and initial oven temperature (±2 °C) did not significantly affect the results.The method's performance is unaffected by small, deliberate variations in parameters.

Discussion and Field-Proven Insights

The primary challenge in the GC analysis of piperazine compounds can be their polarity, which can lead to peak tailing. The conversion of this compound to its free base form via basification is a critical step to enhance its volatility and improve chromatographic performance. The use of a deactivated injector liner and a well-maintained GC system is also paramount to prevent analyte adsorption and ensure reproducibility.

While this method does not require derivatization for 1-(4-Fluorophenyl)piperazine, for other, more polar piperazine derivatives, derivatization with agents like trifluoroacetic anhydride (TFAA) can be employed to improve peak shape and sensitivity.[10] However, for this specific analyte, the described direct analysis following extraction is sufficient and simplifies the workflow.

Conclusion

The GC-MS method detailed in this application note is a validated, robust, and reliable procedure for the qualitative and quantitative analysis of this compound. It meets the stringent requirements for analytical method validation and is suitable for routine use in quality control laboratories for pharmaceutical products and in forensic settings for the identification of new psychoactive substances. The clear rationale behind each step ensures that researchers and scientists can confidently implement and adapt this protocol for their specific needs.

References

Application Note: Radioligand Binding Assay Protocols for Characterizing 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP) using radioligand binding assays. pFPP is a piperazine derivative with known psychoactive effects, primarily interacting with the serotonergic system.[1] Accurate determination of its binding affinity (Ki) and selectivity across various neurotransmitter receptors is crucial for understanding its pharmacological profile. This guide explains the underlying principles of competitive radioligand binding, offers detailed, step-by-step protocols for assessing pFPP's affinity at key serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, and provides a framework for data analysis and interpretation.

Introduction to pFPP and Radioligand Binding Assays

1-(4-Fluorophenyl)piperazine (pFPP) is a substituted phenylpiperazine that functions primarily as a serotonin 5-HT1A receptor agonist, with additional affinity for 5-HT2A and 5-HT2C receptors.[1][2] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[1] Given its multimodal mechanism of action, a precise and quantitative understanding of its receptor interaction profile is essential for both basic research and potential therapeutic development.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[3] They are an indispensable tool in pharmacology for determining the binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd) of novel compounds.[3][4] This application note focuses on competition binding assays, which measure the ability of an unlabeled test compound, such as pFPP, to displace a specific, high-affinity radioligand from its receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which is then used to determine the inhibitory constant (Ki), a direct measure of the compound's binding affinity.[3]

The Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a radiolabeled ligand ('hot' ligand) and a receptor preparation are incubated with varying concentrations of an unlabeled test compound ('cold' ligand), in this case, pFPP. The pFPP will compete with the radioligand for the same binding site on the receptor. As the concentration of pFPP increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation.

A critical component of any binding assay is the distinction between total, non-specific, and specific binding.[5][6]

  • Total Binding: The total radioactivity measured when the receptor preparation is incubated with only the radioligand.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor (e.g., filters, lipids). This is determined by adding a high concentration of an unlabeled competitor that saturates the specific receptor sites, ensuring any remaining radioligand binding is non-specific.[5][7]

  • Specific Binding: The value of interest, representing the radioligand bound to the target receptor. It is calculated by subtracting non-specific binding from total binding.

G cluster_0 Principle of Competitive Binding cluster_1 Measurement Receptor Receptor Site High_Radioactivity Low [pFPP] High Radioactivity Receptor->High_Radioactivity Results in Radioligand Radioligand ([3H]L*) Radioligand->Receptor Binds pFPP Test Compound (pFPP) pFPP->Receptor Competes & Displaces Low_Radioactivity High [pFPP] Low Radioactivity pFPP->Low_Radioactivity Leads to

Figure 1: Conceptual diagram of competitive receptor binding.

Materials and Reagents

  • Test Compound: this compound (CAS: 64090-19-3)[8]

  • Receptor Sources: Commercially available cell membrane preparations from CHO-K1 or HEK293 cells stably expressing recombinant human 5-HT1A, 5-HT2A, or D2 receptors.

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT2A: [³H]-Ketanserin

    • D2: [³H]-Spiperone

  • Non-Specific Binding Agents:

    • 5-HT1A: Serotonin (5-HT)

    • 5-HT2A: Mianserin

    • D2: Haloperidol

  • Buffers and Reagents:

    • Tris-HCl, MgCl₂, EDTA[9]

    • Bovine Serum Albumin (BSA)

    • Polyethylenimine (PEI)

    • Scintillation Cocktail (e.g., Betaplate Scint)[9]

    • DMSO (for compound dilution)

  • Equipment:

    • 96-well microplates

    • Cell Harvester with Glass Fiber Filters (e.g., GF/C)[9]

    • Microplate Scintillation Counter (e.g., MicroBeta TriLux)[9]

    • Incubator/shaker

    • Centrifuge

Experimental Workflow and Protocols

The general workflow for a filtration-based competition binding assay is outlined below. It involves the preparation of reagents, incubation, separation of bound from free radioligand via filtration, and quantification of radioactivity.

G A 1. Plate Setup (Total, NSB, Test Compound) B 2. Add Receptor Membranes A->B C 3. Add Radioligand to Initiate B->C D 4. Incubate (e.g., 60 min @ 30°C) C->D E 5. Rapid Filtration (Cell Harvester) D->E F 6. Wash Filters (Ice-cold buffer) E->F G 7. Dry Filters & Add Scintillant F->G H 8. Quantify Radioactivity (Scintillation Counter) G->H I 9. Data Analysis (IC50 → Ki) H->I

Figure 2: General workflow for a filtration radioligand binding assay.
Protocol 1: 5-HT1A Receptor Competition Assay

  • Receptor Source: Membranes from HEK293 cells expressing human 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT (Final concentration ~0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% BSA, pH 7.4.

  • Non-Specific Binding (NSB) Agent: 10 µM Serotonin.

  • Incubation: 60 minutes at 25°C.

Step-by-Step Procedure:

  • Prepare pFPP Dilutions: Create a serial dilution of pFPP hydrochloride in Assay Buffer containing a fixed percentage of DMSO (e.g., final DMSO concentration in assay <1%). A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Filter Pre-treatment: Soak GF/C filter mats in 0.3% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[9]

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate to a final volume of 250 µL per well.

    • Total Binding Wells: 50 µL Assay Buffer.

    • NSB Wells: 50 µL of 10 µM Serotonin.

    • pFPP Wells: 50 µL of each pFPP serial dilution.

  • Add Membranes: Add 150 µL of diluted 5-HT1A receptor membrane preparation (typically 5-15 µg protein/well) to all wells.[9]

  • Initiate Reaction: Add 50 µL of [³H]-8-OH-DPAT solution to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter mat using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Scientist's Note: Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Quantification: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

Protocol 2: 5-HT2A Receptor Competition Assay
  • Receptor Source: Membranes from CHO-K1 cells expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Final concentration ~0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • NSB Agent: 10 µM Mianserin.

  • Incubation: 30 minutes at 37°C.

Procedure: Follow the same step-by-step procedure as outlined in Protocol 4.1, substituting the specific reagents and incubation conditions for the 5-HT2A receptor.

Protocol 3: Dopamine D2 Receptor Competition Assay
  • Receptor Source: Membranes from HEK293 cells expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone (Final concentration ~0.3 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • NSB Agent: 10 µM Haloperidol.

  • Incubation: 120 minutes at 27°C.

Procedure: Follow the same step-by-step procedure as outlined in Protocol 4.1, substituting the specific reagents and incubation conditions for the D2 receptor.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of pFPP, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

  • Normalize Data: Convert the specific binding CPM values to a percentage of the maximum specific binding (observed in the absence of pFPP). % Specific Binding = (Specific Binding at [pFPP] / Maximum Specific Binding) x 100

  • Generate Competition Curve: Plot the % Specific Binding against the logarithm of the pFPP concentration. Use a non-linear regression software (e.g., Prism) to fit the data to a sigmoidal dose-response curve (variable slope). This will yield the IC50 value.

  • Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[9]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this value should be determined independently via a saturation binding experiment or obtained from literature/vendor datasheets).[6]

Summary of Binding Parameters

The results from these assays should be compiled into a clear, concise table to allow for easy comparison of pFPP's affinity and selectivity across the different receptor targets.

Receptor TargetRadioligandKd of Radioligand (nM)Test Compound (pFPP) IC50 (nM)Test Compound (pFPP) Ki (nM)
5-HT1A [³H]-8-OH-DPAT0.8(Experimental Value)(Calculated Value)
5-HT2A [³H]-Ketanserin1.2(Experimental Value)(Calculated Value)
Dopamine D2 [³H]-Spiperone0.2(Experimental Value)(Calculated Value)

References

The Strategic Utility of 1-(4-Fluorophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Drug Discovery

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1] Its unique physicochemical properties—including its ability to modulate aqueous solubility and its capacity to serve as a versatile linker between different pharmacophoric elements—make it an invaluable component in the design of novel therapeutics.[2] Specifically, N-arylpiperazines are integral to numerous drugs targeting the central nervous system (CNS), where they often interact with serotonin and dopamine receptors.[3] Among the various synthons available, 1-(4-Fluorophenyl)piperazine hydrochloride stands out as a particularly strategic building block. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic interactions. This guide provides an in-depth exploration of the applications and synthetic protocols for this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClFN₂[4]
Molecular Weight 216.68 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 280 - 285 °C[4]
Solubility Soluble in polar solvents such as water and ethanol.[4]
¹H NMR (DMSO-d₆) δ 9.3 (br s, 2H, NH₂⁺), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 3.2-3.3 (m, 4H, piperazine-H), 3.1-3.2 (m, 4H, piperazine-H)Representative data
¹³C NMR (DMSO-d₆) δ 158.0 (d, J=240 Hz, C-F), 147.5 (Ar-C), 120.0 (d, J=8 Hz, Ar-CH), 115.5 (d, J=22 Hz, Ar-CH), 48.0 (piperazine-CH₂), 43.5 (piperazine-CH₂)Representative data
FTIR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1510 (aromatic C=C stretch), ~1220 (C-F stretch), ~1150 (C-N stretch)[1][5]

Core Synthetic Applications: N-Arylation and Reductive Amination

This compound is a versatile secondary amine, enabling two principal types of bond-forming reactions crucial for pharmaceutical synthesis: palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and reductive amination.

Diagram of Synthetic Pathways

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start 1-(4-Fluorophenyl)piperazine Hydrochloride n_arylation Buchwald-Hartwig N-Arylation start->n_arylation Aryl Halide, Pd Catalyst, Base red_amination Reductive Amination start->red_amination Aldehyde/Ketone, Reducing Agent product_aryl N,N'-Disubstituted Arylpiperazines (e.g., Antipsychotics) n_arylation->product_aryl product_alkyl N-Alkyl, N'-Arylpiperazines (e.g., CNS Agents) red_amination->product_alkyl

Caption: Key synthetic routes using 1-(4-Fluorophenyl)piperazine.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines, which are prevalent in many CNS drugs.[6][7] This reaction couples the secondary amine of the piperazine with an aryl halide.

Causality and Mechanistic Insight

The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[8][9] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the reductive elimination step, which is often rate-limiting.[10]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)-NR₂]L₂ pd_complex->amido_complex Amine Coordination & Deprotonation (R₂NH, Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Exemplary Protocol: Synthesis of a Precursor for Antipsychotic Agents

This protocol describes the coupling of 1-(4-fluorophenyl)piperazine with 1-bromo-2-nitrobenzene, a common step in the synthesis of certain atypical antipsychotics.[11]

Materials:

  • This compound (1.0 equiv.)

  • 1-Bromo-2-nitrobenzene (1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, 1-bromo-2-nitrobenzene, and sodium tert-butoxide.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Reaction Setup: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-fluorophenyl)-4-(2-nitrophenyl)piperazine.

Expected Characterization Data for the Product:

AnalysisExpected Results for 1-(4-fluorophenyl)-4-(2-nitrophenyl)piperazine
¹H NMR (CDCl₃) δ 7.8 (d, 1H), 7.5 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 6.9-7.0 (m, 4H), 3.3 (t, 4H), 3.2 (t, 4H)
¹³C NMR (CDCl₃) δ 159.0 (d, J=242 Hz), 148.0, 145.0, 133.5, 125.5, 123.0, 120.0, 118.5 (d, J=8 Hz), 116.0 (d, J=22 Hz), 52.0, 50.5
FTIR (KBr, cm⁻¹) ~3080 (Ar C-H), ~2950, 2850 (Aliphatic C-H), ~1600, 1510 (Ar C=C), ~1520, 1350 (N-O stretch of NO₂), ~1225 (C-F)

Note: Spectral data are representative for a similar compound, 1-(2-nitrophenyl)piperazine, and may vary slightly.[1][5]

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N single bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12] This one-pot procedure is a cornerstone of pharmaceutical synthesis due to its broad substrate scope and operational simplicity.[13]

Causality and Mechanistic Insight

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the final amine product.[14] STAB is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone, is tolerant of mildly acidic conditions that favor iminium ion formation, and is generally safer than sodium cyanoborohydride.[2][15]

Diagram: Reductive Amination Workflow

Reductive_Amination start Amine (1-(4-F-Ph)piperazine) + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration (mild acid) product N-Alkylated Product iminium->product Reduction (e.g., NaBH(OAc)₃)

References

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of 1-(4-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Fluorophenyl)piperazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable pharmaceutical intermediate, providing in-depth, field-tested solutions and detailed experimental protocols. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction of 1,4-difluorobenzene with piperazine is giving a very low yield of the desired mono-substituted product. What are the likely causes and how can I improve it?

A1: Low yields in the SNAr synthesis of 1-(4-Fluorophenyl)piperazine are a common challenge, often stemming from a combination of factors related to reaction conditions and the inherent reactivity of the substrates.

Underlying Principles: The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex and the rate of the reaction are highly dependent on the solvent, temperature, and the stoichiometry of the reactants. While the fluorine atom is a good leaving group in SNAr, the reaction can be sluggish without proper optimization.

Troubleshooting & Optimization:

  • Excess Piperazine: The use of a significant excess of piperazine is crucial to favor the mono-arylation product and minimize the formation of the bis-arylated byproduct. A 5 to 10-fold excess of piperazine is a good starting point.

  • Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like DMSO or DMF are commonly used to facilitate SNAr reactions, their high boiling points can sometimes lead to side reactions if the temperature is not carefully controlled. Consider using a lower-boiling polar solvent like acetonitrile or even water under controlled pH, which can sometimes offer a greener and more selective alternative.

  • Temperature Control: Insufficient temperature will lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote the formation of the thermodynamically more stable bis-arylated product. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal balance.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, will invariably lead to an increase in the bis-arylated impurity. Monitor the reaction closely and quench it once the maximum yield of the mono-substituted product is observed.

dot

Caption: Troubleshooting workflow for low yield in SNAr synthesis.

Q2: I am attempting a Buchwald-Hartwig amination to synthesize 1-(4-Fluorophenyl)piperazine, but the reaction is either stalling or giving me a mixture of mono- and bis-arylated products. How can I control the selectivity?

A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but controlling selectivity with a symmetrical diamine like piperazine can be challenging.[1] The formation of the bis-arylated product is a common side reaction.[2]

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig reaction involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The relative rates of these steps, influenced by the choice of catalyst, ligand, base, and solvent, determine the product distribution. A highly active catalyst system can quickly react with the mono-arylated product to form the bis-arylated species.

Strategies for Mono-Arylation Selectivity:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as XPhos or RuPhos often favor mono-arylation by sterically hindering the approach of the second aryl halide to the palladium center coordinated to the already formed mono-arylpiperazine.[2][3]

  • Reactant Stoichiometry: Using a slight excess of piperazine (e.g., 1.2-1.5 equivalents) relative to the aryl halide can favor the mono-substituted product.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if bis-arylation is a significant issue, consider a weaker or more sterically hindered base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to temper the catalyst's activity.[4]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress are crucial. Stop the reaction as soon as the consumption of the aryl halide is complete to prevent further reaction to the bis-arylated product.

dot

Caption: Key factors influencing selectivity in Buchwald-Hartwig amination.

Q3: My final product, this compound, is difficult to crystallize and purify. What are the best practices for its isolation and purification?

A3: The hydrochloride salt of 1-(4-Fluorophenyl)piperazine can sometimes be challenging to handle due to its hygroscopicity and potential for oiling out. Proper technique is key to obtaining a pure, crystalline solid.

Purification and Salt Formation Protocol:

  • Purification of the Free Base: Before attempting salt formation, ensure the free base, 1-(4-Fluorophenyl)piperazine, is of high purity. This is typically achieved by column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Solvent Selection for Salt Formation: The choice of solvent for the hydrochloride salt formation is critical. A common and effective method is to dissolve the purified free base in a solvent in which the hydrochloride salt is poorly soluble. Suitable solvents include isopropanol, ethyl acetate, or a mixture of diethyl ether and ethanol.

  • Acid Addition: Prepare a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or HCl in diethyl ether). Add the acidic solution dropwise to the stirred solution of the free base at room temperature or cooled in an ice bath.

  • Crystallization and Isolation: The hydrochloride salt should precipitate as a white solid. If it oils out, try adding a co-solvent in which the salt is less soluble (e.g., hexane to an ethyl acetate solution) or vigorously scratching the inside of the flask with a glass rod to induce crystallization. Allow the suspension to stir for a period to ensure complete precipitation. The solid can then be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether or hexane), and dried under vacuum.

ParameterRecommendationRationale
Purification of Free Base Column Chromatography (SiO₂, DCM/MeOH)Removes unreacted starting materials and side products.
Salt Formation Solvent Isopropanol, Ethyl Acetate, Et₂O/EtOHEnsures precipitation of the hydrochloride salt.
Acid Source HCl in Isopropanol or Diethyl EtherControlled addition of acid promotes crystalline solid formation.
Isolation Filtration, wash with cold non-polar solvent, vacuum dryingMinimizes loss of product and removes residual solvent.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1,4-Difluorobenzene

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (10.0 g, 116 mmol, 10 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (50 mL).

  • Add 1,4-difluorobenzene (1.32 g, 11.6 mmol, 1 eq.) to the stirred solution.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(4-fluorophenyl)piperazine as a white to off-white solid.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)piperazine via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-fluorobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 2 mol%), XPhos (143 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (672 mg, 7.0 mmol, 1.4 eq.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous, degassed toluene (20 mL).

  • Add 1-bromo-4-fluorobenzene (875 mg, 5.0 mmol, 1.0 eq.) and piperazine (516 mg, 6.0 mmol, 1.2 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 8-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (SiO₂, DCM/MeOH gradient).

Protocol 3: Preparation of this compound

Materials:

  • 1-(4-Fluorophenyl)piperazine (purified)

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolve the purified 1-(4-fluorophenyl)piperazine (1.80 g, 10.0 mmol) in isopropanol (20 mL).

  • While stirring at room temperature, slowly add the 2 M solution of HCl in diethyl ether until the pH of the solution is acidic (test with pH paper).

  • A white precipitate will form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

References

How to prevent side reactions with 1-(4-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am seeing significant formation of a bis-arylated byproduct in my N-arylation reaction. How can I promote selective mono-arylation?

Answer: This is the most common side reaction when working with unprotected piperazines. The presence of two nucleophilic secondary amines makes the molecule susceptible to double substitution.

Root Cause Analysis: The formation of the N,N'-diarylpiperazine is a competing reaction that becomes significant when the concentration or reactivity of the aryl halide is high relative to the piperazine.

Mitigation Strategies:

  • Stoichiometric Control: The simplest approach is to alter the reagent ratios.

    • Use an Excess of Piperazine: Employing a significant excess of 1-(4-fluorophenyl)piperazine (3 to 5 equivalents) statistically favors the mono-arylated product. This can sometimes be impractical due to cost or downstream purification challenges[1].

    • Slow Addition of the Electrophile: Adding the aryl halide slowly to the reaction mixture maintains a low instantaneous concentration, thereby reducing the likelihood of the mono-arylated product reacting a second time[1].

  • The Protecting Group Strategy (Recommended): The most robust and widely adopted method is to use a mono-protected piperazine derivative. The tert-butoxycarbonyl (Boc) group is an excellent choice.[1][2][3]

    • Why it works: The Boc group temporarily blocks one of the piperazine nitrogens, leaving only one available for the N-arylation reaction. Once the desired coupling is complete, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[4] This strategy is frequently used in the synthesis of complex pharmaceutical agents.[3]

Experimental Protocol: Mono-Boc Protection of 1-(4-Fluorophenyl)piperazine

  • Dissolve 1-(4-Fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify by column chromatography to isolate N-Boc-1-(4-fluorophenyl)piperazine.

Logical Workflow: Preventing Bis-Arylation

G start Start: N-Arylation Reaction check_byproduct Bis-arylated byproduct observed? start->check_byproduct strategy Select Mitigation Strategy check_byproduct->strategy Yes product Desired Mono-Arylated Product check_byproduct->product No excess_piperazine Use 3-5 eq. of Piperazine strategy->excess_piperazine slow_addition Slowly add Aryl Halide strategy->slow_addition protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group excess_piperazine->product slow_addition->product deprotection Perform Deprotection Step (e.g., TFA, HCl) protecting_group->deprotection deprotection->product end End product->end

Caption: Decision tree for mitigating bis-arylation.

Question 2: My Buchwald-Hartwig amination is giving low yields or failing to proceed. What are the likely causes?

Answer: Low yields in palladium-catalyzed C-N coupling reactions often stem from issues with the base, catalyst system, or the state of the starting material.

Troubleshooting Checklist:

  • Base Selection and Stoichiometry:

    • Problem: this compound is an acid salt. The reaction requires a base to neutralize the HCl and to act as the functional base in the catalytic cycle. Insufficient base will halt the reaction.

    • Solution: Use at least two equivalents of a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[1] An alternative for more sensitive substrates is cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as water can deactivate the catalyst.

  • Catalyst and Ligand Choice:

    • Problem: The efficiency of the Buchwald-Hartwig reaction is highly dependent on the phosphine ligand coordinated to the palladium catalyst.[5][6] A suboptimal ligand can lead to poor reactivity, especially with less reactive aryl chlorides.

    • Solution: For coupling with aryl chlorides, use bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos. These ligands promote the challenging oxidative addition step and stabilize the catalytic species.[1][7]

  • Solvent Purity:

    • Problem: Water and oxygen can poison the palladium catalyst and interfere with the strong bases used.

    • Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices for these reactions.[1] Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.

Data Summary: Recommended Conditions for Buchwald-Hartwig Coupling

ParameterRecommendationRationale
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base effective for C-N coupling.[1]
Base Stoichiometry ≥ 2.0 equivalents1 eq to neutralize HCl salt, ≥ 1 eq for the catalytic cycle.
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.[6]
Ligand XPhos, RuPhos, or similarBulky, electron-rich ligands are crucial for activating aryl chlorides.[7]
Solvent Toluene or DioxaneAnhydrous and degassed to protect the catalyst system.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.

Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed check_base Check Base: Is it strong (e.g., NaOtBu)? Is stoichiometry >= 2 eq? start->check_base check_solvent Check Solvent: Is it anhydrous? Is it degassed? check_base->check_solvent Yes adjust_base Use >2 eq. of anhydrous NaOtBu check_base->adjust_base No check_catalyst Check Catalyst System: Is the ligand appropriate for the aryl halide? (e.g., XPhos for Ar-Cl) check_solvent->check_catalyst Yes adjust_solvent Use fresh, anhydrous, degassed solvent check_solvent->adjust_solvent No adjust_catalyst Switch to a more effective ligand (e.g., XPhos) check_catalyst->adjust_catalyst No rerun Re-run Experiment check_catalyst->rerun Yes adjust_base->rerun adjust_solvent->rerun adjust_catalyst->rerun

Caption: Step-by-step diagnosis for low-yield Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A: 1-(4-Fluorophenyl)piperazine is a substituted piperazine that serves as a critical building block in medicinal chemistry.[8] The piperazine ring is a common scaffold in pharmacologically active molecules due to its ability to improve physicochemical properties and interact with biological targets.[3] This specific compound is frequently incorporated into drugs targeting the central nervous system (CNS) and in the development of kinase inhibitors.[3] It is typically used in N-arylation reactions, such as Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig amination, to connect the piperazine moiety to an aromatic or heteroaromatic ring system.[3][5]

Q2: How should I properly store and handle this compound?

A: Proper storage is crucial for maintaining the integrity of the reagent.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] The compound is stable under recommended storage conditions.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids/alkalis (other than for intended reaction purposes).[10][11]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid generating dust.[9] The material can cause skin and eye irritation.[10]

Q3: Do I need to convert the hydrochloride salt to the free base before my reaction?

A: Not necessarily, but you must account for the salt. You have two primary options:

  • In Situ Neutralization (Most Common): Add at least one extra equivalent of the base used in your reaction. For instance, if a Buchwald-Hartwig reaction requires 1.2 equivalents of NaOtBu for the free base, you should use at least 2.2 equivalents when starting with the hydrochloride salt. This is efficient as it avoids a separate workup step.

  • Separate Free-Basing Step: You can perform a classical acid-base extraction. Dissolve the hydrochloride salt in water, basify the solution with an inorganic base (e.g., 2M NaOH or K₂CO₃) to a pH > 12, and then extract the free base into an organic solvent like DCM or ethyl acetate. Dry the organic layer, concentrate it, and use the resulting free base directly. This is useful if your subsequent reaction is sensitive to the inorganic salts formed during in situ neutralization.

Q4: Besides bis-arylation, are there other types of side reactions to be aware of?

A: While bis-arylation is the most prominent side reaction, others can occur depending on the specific reaction type:

  • In SₙAr Reactions: If your aryl halide has other potential leaving groups or is susceptible to nucleophilic attack at other positions, you may see a mixture of products. The reaction is most efficient when a strong electron-withdrawing group (like a nitro group) is positioned ortho or para to the leaving group, which activates the ring for nucleophilic attack.[12][13][14]

  • Reaction with Electrophilic Solvents: While less common, in the presence of a strong base, the free-based piperazine is a potent nucleophile and could potentially react with electrophilic solvents or additives, though this is rare with standard solvents like toluene or THF.

  • C-H Functionalization: The presence of two nitrogen atoms in the piperazine ring can sometimes lead to side reactions or inhibit certain catalytic systems, particularly those designed for C-H functionalization of other heterocycles.[15][16]

Q5: What analytical techniques are best for monitoring my reaction and identifying these side products?

A: A combination of techniques is recommended for a complete picture:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. You can easily distinguish the starting materials from the mono- and bis-arylated products based on their different polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides retention time data and, crucially, the mass of the parent ions for your starting material, desired product, and potential side products (like the bis-arylated species), confirming their presence and relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final, purified product. ¹H and ¹³C NMR will definitively confirm the structure and purity, allowing you to distinguish between mono- and bis-substituted isomers.

Workflow: Protecting Group Strategy for Selective Mono-Arylation

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Arylation cluster_2 Step 3: Deprotection start_piperazine 1-(4-Fluorophenyl)piperazine boc_protection React with (Boc)₂O start_piperazine->boc_protection protected_piperazine N-Boc Protected Piperazine boc_protection->protected_piperazine arylation Buchwald-Hartwig or SₙAr with Aryl Halide (Ar-X) protected_piperazine->arylation protected_product Protected Mono-Arylated Product arylation->protected_product deprotection Treat with Acid (e.g., TFA or HCl) protected_product->deprotection final_product Final Mono-Arylated Product deprotection->final_product

Caption: A three-step workflow ensuring selective mono-arylation using a protecting group.

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-fluorophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the properties of this compound. This knowledge will inform the selection of the most appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₄ClFN₂The presence of two nitrogen atoms makes the molecule basic and allows for the formation of a hydrochloride salt.
Molecular Weight 216.68 g/mol This moderate molecular weight is suitable for standard purification techniques.
Appearance Typically a white to off-white crystalline solid.The color can be an initial indicator of purity. Off-white or colored solids may suggest the presence of impurities.
Melting Point Approximately 280-285 °C.A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Soluble in polar solvents like water and ethanol.This property is key for developing recrystallization and extraction procedures.
pKa The piperazine moiety has two pKa values, typically around 9.8 and 5.6.The basicity of the nitrogen atoms is fundamental to acid-base extraction techniques.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization

Q1: My recrystallized this compound is still off-white. What can I do?

A1: An off-white color often indicates the presence of colored impurities.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

  • Solvent Choice: The choice of solvent is critical. While it is soluble in water and ethanol, a mixed solvent system might provide better selectivity for crystallization, leaving impurities behind in the mother liquor. Experiment with solvent systems like ethanol/water, methanol/isopropanol, or acetonitrile/water.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.

Common impurities in 1-(4-Fluorophenyl)piperazine hydrochloride and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP HCl). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. We will address common questions, provide troubleshooting guides for impurity identification, and detail robust analytical methodologies. Our approach is grounded in established regulatory principles to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is impurity profiling for 1-(4-Fluorophenyl)piperazine HCl so critical?

Impurity profiling is a cornerstone of pharmaceutical development and quality control. For any active pharmaceutical ingredient (API) like 1-(4-Fluorophenyl)piperazine HCl, even trace amounts of impurities can significantly impact its quality, safety, and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities. Understanding the impurity profile is essential for ensuring patient safety, maintaining batch-to-batch consistency, and fulfilling regulatory submission requirements.

Q2: What are the typical types of impurities I should expect to find?

Impurities are generally classified into three main categories according to ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These are the most common and structurally diverse. They can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as piperazine or a para-fluorophenyl synthon (e.g., 1-bromo-4-fluorobenzene).

    • By-products: Formed from side reactions during the synthesis.

    • Intermediates: Precursors that did not fully react to form the final API.

    • Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, or pH extremes.

  • Inorganic Impurities: These derive from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or salts.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.

Q3: At what level do I need to identify and report these impurities?

The ICH Q3A(R2) guideline provides a clear framework with specific thresholds based on the maximum daily dose of the drug substance. While the specific dose for pFPP HCl can vary by application, the general thresholds are:

Threshold TypeLevel (Typical)Action Required
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.
Identification Threshold ≥ 0.10%The structure of any impurity at or above this level must be determined.
Qualification Threshold ≥ 0.15%Toxicological data is required to justify the safety of an impurity at or above this level.

Note: These thresholds can be lower for higher-dose drugs. Always refer to the latest ICH Q3A(R2) and Q3B(R2) guidelines for specific cases.

Impurity Identification and Troubleshooting Guide

This section provides a logical workflow and detailed protocols for the identification and characterization of impurities in 1-(4-Fluorophenyl)piperazine HCl.

Logical Workflow for Impurity Investigation

When an unknown peak is detected during chromatographic analysis (e.g., HPLC), a systematic approach is necessary. The following decision tree, based on ICH principles, illustrates the workflow from detection to qualification.

ICH_Impurity_Workflow cluster_0 Impurity Management Workflow start Unknown Peak Detected in Chromatogram check_reporting Is Peak > Reporting Threshold (e.g., 0.05%)? start->check_reporting check_identification Is Peak > Identification Threshold (e.g., 0.10%)? check_reporting->check_identification Yes no_action No Action Required (Below Reporting Threshold) check_reporting->no_action No identify_structure Identify Structure (LC-MS, NMR) check_identification->identify_structure Yes report_in_spec Report in Specification check_identification->report_in_spec No check_qualification Is Peak > Qualification Threshold (e.g., 0.15%)? identify_structure->check_qualification qualify_impurity Qualify Impurity (Toxicological Assessment) check_qualification->qualify_impurity Yes check_qualification->report_in_spec No qualify_impurity->report_in_spec

Storage and handling best practices for 1-(4-Fluorophenyl)piperazine hydrochloride to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Fluorophenyl)piperazine hydrochloride

Welcome to the technical support guide for this compound (pFPP; CAS No. 64090-19-3). This resource is designed for our partners in research, discovery, and drug development. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound to ensure its stability and the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I have just received my vial of this compound. What is the first thing I should do?

Upon receipt, immediately inspect the container for any signs of damage. The compound is typically a crystalline solid.[1] Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound, which can compromise its stability. Once equilibrated, we recommend briefly centrifuging the vial to ensure all the powder is collected at the bottom.

Q2: What are the optimal long-term storage conditions for this compound in its solid form?

For maximum stability, the solid compound should be stored at -20°C.[1] The container must be kept tightly closed and, if possible, stored in a desiccator with a suitable drying agent to minimize exposure to moisture.[2][3] Under these conditions, the compound is expected to remain stable for at least five years.[1] While some suppliers may ship the product at room temperature, this is acceptable for short-term transit; long-term stability is best achieved at sub-zero temperatures.[1]

Q3: I need to prepare a stock solution. What solvents are recommended and how should I store the solution?

This compound demonstrates good solubility in aqueous solutions like PBS (pH 7.2) and organic solvents like DMSO, both at concentrations of approximately 10 mg/mL.[1]

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Equilibration: Allow the vial of the solid compound (Formula Weight: 253.1 g/mol ) to reach room temperature.[1]

  • Calculation: Determine the required volume of DMSO. For example, to make 1 mL of a 10 mM stock solution, you will need 2.53 mg of the compound.

  • Dissolution: Aseptically add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution gently until all the solid has completely dissolved.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, we strongly recommend aliquoting the stock solution into smaller, single-use volumes. Store these aliquots tightly sealed at -20°C. While data on the long-term stability of solutions is limited, properly stored aliquots should be stable for several months. For aqueous solutions, storage at -80°C is preferable to prevent degradation.

Q4: What are the primary chemical incompatibilities I should be aware of?

To prevent degradation or hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[4][5] The hydrochloride salt form enhances aqueous solubility and stability; however, exposure to strong bases can deprotonate the piperazine nitrogens, potentially leading to precipitation of the free base form and reduced stability. Additionally, avoid acid chlorides and acid anhydrides.[2]

Troubleshooting Guide

Scenario 1: My solid compound appears discolored or clumpy. Is it still usable?

Possible Cause: This often indicates moisture absorption or potential degradation. The hydrochloride salt is hygroscopic, and improper handling (e.g., opening the vial while cold) can introduce moisture, leading to clumping. Discoloration may suggest chemical degradation.

Recommended Action:

  • Assess the Extent: If clumping is minor and there is no significant color change, the compound may still be usable for non-critical applications. However, for sensitive assays, its purity is now questionable.

  • Purity Check: The most reliable approach is to perform an analytical check. A simple High-Performance Liquid Chromatography (HPLC) analysis with a UV detector can compare the purity of the suspect vial against a fresh, properly stored reference standard.

  • Decision: If purity is compromised or a purity check is not feasible, it is best practice to discard the material to ensure the validity of your experimental results.[4]

Scenario 2: I dissolved the compound in a buffer, and it immediately precipitated or the solution became cloudy.

Possible Cause: This is typically a pH or solubility issue. While soluble in neutral PBS, the solubility can be highly dependent on the final pH and composition of your buffer.[1] If your buffer is alkaline, it may have neutralized the hydrochloride salt, causing the less soluble free base to precipitate.

Recommended Action:

  • Check Buffer pH: Verify the pH of the buffer used.

  • Adjust pH: If the buffer is alkaline, you may be able to bring the compound back into solution by carefully adjusting the pH downwards with a dilute acid (e.g., 0.1 N HCl). Do this incrementally while monitoring for dissolution.

  • Future Prevention: Prepare stock solutions in a validated solvent like DMSO or water first.[1] Then, perform a serial dilution into your final experimental buffer. This minimizes the risk of shocking the compound with unfavorable buffer conditions at a high concentration.

Scenario 3: My experimental results are inconsistent when using this compound.

Possible Cause: Assuming other experimental parameters are controlled, inconsistency can often be traced back to compound handling and stability.

Recommended Action: Follow the troubleshooting workflow below to diagnose the potential source of the issue.

G start Inconsistent Experimental Results Observed check_storage Was the solid compound stored correctly? (-20°C, dry, sealed) start->check_storage check_solution Was the stock solution prepared and stored correctly? check_storage->check_solution Yes storage_fail Action: Discard current vial. Use a new, properly stored vial. Review lab storage protocols. check_storage->storage_fail No check_handling Were aliquots subjected to multiple freeze-thaw cycles? check_solution->check_handling Yes solution_fail Action: Prepare fresh stock solution from a reliable solid. Use single-use aliquots. check_solution->solution_fail No check_purity Is the lot purity confirmed? check_handling->check_purity No handling_fail Action: Discard current aliquot. Use a fresh, unthawed aliquot. Implement single-use policy. check_handling->handling_fail Yes purity_fail Action: Request Certificate of Analysis. Perform in-house purity check (HPLC). Consider a new lot. check_purity->purity_fail No pass_all Root cause likely lies elsewhere in the experimental setup. Review other variables. check_purity->pass_all Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Summary of Storage and Handling Parameters

ParameterSolid CompoundStock Solution (DMSO)Stock Solution (Aqueous)
Storage Temp. -20°C[1]-20°C-80°C (Recommended)
Atmosphere Inert gas (ideal); Dry/Desiccated (essential)[2]Tightly sealed vialTightly sealed vial
Light Exposure Store in the dark; amber vialStore in the dark; amber vialStore in the dark; amber vial
Shelf-Life ≥ 5 years[1]3-6 months (estimated)1-3 months (estimated)
Key Precaution Equilibrate to RT before opening to avoid moisture.Use single-use aliquots to avoid freeze-thaw cycles.Prone to faster degradation; use promptly.

References

Overcoming poor yield in the synthesis of 1-(4-Fluorophenyl)piperazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(4-fluorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents, including antipsychotic, anxiolytic, and antidepressant drugs.[1][2] Its synthesis, and that of its derivatives, is a cornerstone of many drug development programs. However, researchers frequently encounter challenges, most notably poor yields, which can stall discovery and development timelines.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common hurdles in the synthesis of 1-(4-fluorophenyl)piperazine hydrochloride and its analogues. Our approach is rooted in explaining the causality behind experimental choices, ensuring you not only solve the immediate problem but also build a deeper understanding of the reaction mechanisms at play.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of N-arylpiperazine derivatives, particularly via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a prevalent method for this transformation.[3][4]

Q1: My Buchwald-Hartwig amination reaction is giving very low or no product yield. What are the first things I should check?

Answer: A low or non-existent yield in a Buchwald-Hartwig reaction typically points to one of three primary areas: the catalyst system, the reaction conditions, or the reagents themselves.

dot

Troubleshooting_Workflow Start Low Yield Observed Catalyst Catalyst System Integrity Start->Catalyst Conditions Reaction Conditions Start->Conditions Reagents Reagent Purity & Stoichiometry Start->Reagents Purification Product Isolation & Purification Start->Purification Catalyst_Check1 Use fresh catalyst or air-stable pre-catalyst (e.g., G3/G4 palladacycles). [1, 10] Catalyst->Catalyst_Check1 Is the Pd source active? Catalyst_Check2 Ensure ligand is not oxidized. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) suitable for aryl chlorides. [10, 21] Catalyst->Catalyst_Check2 Is the ligand appropriate? Conditions_Check1 Thoroughly degas solvent. Maintain a positive pressure of Argon or Nitrogen. [1] Conditions->Conditions_Check1 Is the atmosphere inert? Conditions_Check2 Use a strong, non-nucleophilic base (NaOtBu, K3PO4). Ensure it is dry and soluble in the solvent. [1, 20] Conditions->Conditions_Check2 Is the base correct? Reagents_Check1 Verify purity of aryl halide and piperazine. Consider using mono-Boc-piperazine to prevent double arylation. [10] Reagents->Reagents_Check1 Are starting materials pure? Reagents_Check2 Use a slight excess (1.2-1.5 equiv.) of the piperazine component. [19] Reagents->Reagents_Check2 Is stoichiometry correct? Purification_Check The hydrochloride salt may be water-soluble. Avoid aqueous washes after salt formation. Check for co-eluting impurities. [9, 10] Purification->Purification_Check Are you losing product during workup?

Caption: Initial troubleshooting workflow for low-yield reactions.

Here is a breakdown of potential causes and solutions:

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium source (e.g., Pd₂(dba)₃) may be oxidized or decomposed. Oxygen is a potent inhibitor of the Pd(0) active species.• Use a fresh bottle of catalyst. • Switch to an air-stable palladium pre-catalyst (e.g., XPhos Pd G3/G4). These form the active Pd(0) species in situ and are more robust.[5][6] • Ensure the reaction is rigorously performed under an inert atmosphere (Argon or Nitrogen).[7]
2. Inappropriate or Degraded Ligand: The phosphine ligand is susceptible to oxidation. The choice of ligand is also critical, especially for less reactive aryl chlorides.• Use fresh, high-purity ligands. • For coupling with 1-fluoro-4-halobenzenes (especially chlorides), bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the difficult oxidative addition step.[4][6]
3. Incorrect Base: The base may be too weak, too strong, poorly soluble, or wet. The base's role is to deprotonate the piperazine, facilitating its entry into the catalytic cycle.[4]• For most Buchwald-Hartwig reactions, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Potassium Phosphate (K₃PO₄) is effective.[5] • Ensure the base is anhydrous and sufficiently soluble in the reaction solvent.[5] • For sensitive substrates with base-labile functional groups, a milder base like Cesium Carbonate (Cs₂CO₃) may be beneficial.[8]
4. Poor Solvent Quality: Residual water or oxygen in the solvent can deactivate the catalyst.• Use anhydrous, degassed solvent. Solvents like toluene, dioxane, or THF should be sparged with argon or nitrogen before use.[9]
Q2: I am seeing multiple products on my TLC/LC-MS, and purification is very difficult. What side reactions are common?

Answer: The formation of multiple byproducts is a frequent cause of low yields of the desired material. The most common side reactions in the synthesis of 1-arylpiperazines are double arylation and dehalogenation.

  • Double Arylation: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. If you use unsubstituted piperazine, it can react with two equivalents of the aryl halide to form a 1,4-diarylpiperazine byproduct. This is often a major issue.

    • Solution: The most reliable solution is to use a mono-protected piperazine, with N-Boc-piperazine being the most common choice.[6] The Boc (tert-butoxycarbonyl) group protects one nitrogen, ensuring mono-arylation. The Boc group can then be easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield the secondary amine, which can then be derivatized further or converted directly to the hydrochloride salt.

  • Dehalogenation: This is a side reaction where the halogen atom on your aryl halide is replaced by a hydrogen atom, producing fluorobenzene in your case.

    • Cause & Solution: This can be promoted by excessive temperatures or an incomplete formation of the active Pd-ligand complex.[6] Using a well-defined pre-catalyst and running the reaction at the lowest effective temperature (typically 80-110 °C) can help minimize this.[7]

  • Competing Nucleophiles: If your aryl halide or piperazine derivative contains other nucleophilic functional groups (e.g., phenols, other amines), they may compete in the coupling reaction.[9]

    • Solution: These groups should be protected prior to the coupling reaction. For example, a phenol can be protected as a methyl or benzyl ether.

Q3: My starting material is an aryl chloride, and the reaction is very sluggish. How can I improve reactivity?

Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[9] This is because the C-Cl bond is stronger, making the initial oxidative addition step—often the rate-limiting step—more difficult.

dot

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L_n) OxAdd->PdII_Complex Ligand_Exch Amine Coordination & Deprotonation PdII_Complex->Ligand_Exch + HNR'R'' + Base Amine_Complex Ar-Pd(II)-NR'R''(L_n) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) Red_Elim->Product

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

To drive the reaction forward with an aryl chloride, you must optimize the system to favor oxidative addition:

  • Choose the Right Ligand: This is the most critical factor. Standard ligands may not be effective. You need highly electron-rich and bulky phosphine ligands that stabilize the palladium center and promote the cleavage of the C-Cl bond.

    • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos are specifically designed for this purpose and are commercially available.[4]

  • Use a Stronger Base: A strong base like NaOtBu can accelerate the overall catalytic turnover.[6]

  • Increase Temperature: While balancing against the risk of dehalogenation, higher temperatures (e.g., 100-110 °C in toluene or dioxane) are often necessary for aryl chlorides.

  • Consider an Alternative Aryl Halide: If feasible and cost-effective, switching from 1-chloro-4-fluorobenzene to 1-bromo-4-fluorobenzene will significantly increase the reaction rate and often leads to cleaner reactions with higher yields.[9]

Q4: What is the best way to form and purify the final this compound salt?

Answer: The conversion to the hydrochloride salt is a critical step for both purification and handling, as many free-base arylpiperazines are oils or low-melting solids, while the HCl salts are typically stable, crystalline solids.[10]

  • Formation: After the primary reaction (and deprotection, if using N-Boc-piperazine), the crude free-base product is typically dissolved in a suitable organic solvent. Anhydrous solvents are key to prevent the introduction of water, which can affect crystallinity.

    • Recommended Solvents: Diethyl ether, 2-propanol (IPA), or ethyl acetate are common choices.

    • Acid Addition: A solution of HCl in a solvent (e.g., 2M HCl in diethyl ether, or HCl gas bubbled through the solvent) is added dropwise to the stirred solution of the free base. Adding the acid too quickly can cause the product to oil out or precipitate as a fine, difficult-to-filter powder.

  • Purification:

    • Precipitation/Crystallization: Upon addition of HCl, the hydrochloride salt should precipitate out of the solution. The mixture can be stirred at room temperature or cooled in an ice bath to maximize precipitation.

    • Filtration: The solid product is collected by vacuum filtration.

    • Washing: The filter cake should be washed with a cold, anhydrous solvent in which the HCl salt has poor solubility, such as cold diethyl ether or acetone, to remove any soluble impurities. Crucially, do not wash with water , as many piperazine hydrochlorides have some aqueous solubility.[10]

    • Recrystallization (if needed): If the initial purity is low, the HCl salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/IPA.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Buchwald-Hartwig Amination for N-Aryl-N'-Boc-piperazine

This general protocol is a starting point and may require optimization for specific substrates.[7] All operations must be performed under an inert atmosphere using oven-dried glassware.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and sodium tert-butoxide.

  • Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium pre-catalyst to the flask under a positive flow of argon.

  • Via syringe, add the anhydrous, degassed toluene.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-fluorophenyl)-N'-Boc-piperazine.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation

Materials:

  • N-(4-fluorophenyl)-N'-Boc-piperazine (1.0 equiv)

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified N-(4-fluorophenyl)-N'-Boc-piperazine in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the stirred solution.

  • Remove the flask from the ice bath and allow it to stir at room temperature. You should observe gas evolution (CO₂) and likely the formation of a precipitate.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue and stir or sonicate to break up the solid. This serves to wash the product.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum to yield this compound as a solid.

References

Technical Support Center: 1-(4-Fluorophenyl)piperazine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the pH-dependent stability of 1-(4-Fluorophenyl)piperazine hydrochloride solutions.

A Guide to Ensuring Experimental Integrity Through pH-Dependent Stability Assessment

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. Inconsistencies in experimental results can often be traced back to the stability of reagents. This guide is designed to help you navigate the critical parameter of pH when working with aqueous solutions of 1-(4-Fluorophenyl)piperazine HCl, ensuring the reliability and reproducibility of your data.

1-(4-Fluorophenyl)piperazine is a substituted piperazine used in the synthesis of various pharmaceutical agents and as a research chemical.[1][2] Its hydrochloride salt is typically supplied as a white to off-white solid that is soluble in polar solvents like water.[3][4] The presence of the hydrochloride salt means that an unbuffered aqueous solution will be acidic.[4] Understanding how this compound behaves across a range of pH values is fundamental to developing stable formulations and obtaining accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my 1-(4-Fluorophenyl)piperazine HCl solution so important?

The pH of an aqueous solution is a master variable that dictates the stability of many pharmaceutical compounds.[5] For 1-(4-Fluorophenyl)piperazine, an amine, its ionization state is directly dependent on pH. The piperazine ring contains two nitrogen atoms, which can be protonated.[6] At low pH, these nitrogens will be protonated, which generally increases water solubility but can also influence susceptibility to certain degradation pathways. At higher (alkaline) pH, the free base form becomes more prevalent. This change in ionization state can expose the molecule to different degradation mechanisms, such as oxidation, or decrease its solubility. Therefore, controlling the pH is crucial for maintaining the compound's integrity, potency, and safety profile throughout your experiment.[5]

Q2: What are the primary degradation pathways I should be concerned about?

Based on the structure of piperazine derivatives and general principles of drug stability, the two most probable non-photolytic degradation pathways in solution are hydrolysis and oxidation.[7][8]

  • Hydrolysis: While the core piperazine and fluorophenyl rings are generally stable against hydrolysis, any formulations containing ester or amide linkages would be susceptible to pH-catalyzed hydrolysis.[5] For the parent compound, forced degradation studies under strong acidic and basic conditions are necessary to confirm its hydrolytic stability.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides or other degradation products. This can be catalyzed by dissolved oxygen, trace metals, or exposure to oxidizing agents.[3][9] The rate of oxidation can be highly pH-dependent.

Q3: My protocol requires a neutral or slightly basic pH. What buffer should I use?

Choosing an appropriate buffer is critical. You must select a buffer system that not only maintains the desired pH but also does not interact with your compound or interfere with your downstream analysis.

  • For HPLC-UV analysis: Phosphate or acetate buffers are common choices. However, always run a buffer blank to ensure there are no interfering peaks at your analytical wavelength.

  • For LC-MS analysis: Avoid non-volatile buffers like phosphates. Opt for volatile buffers such as ammonium acetate or ammonium formate, which are compatible with mass spectrometry.

Q4: What are the recommended storage conditions for a stock solution?

For maximum stability, a stock solution of 1-(4-Fluorophenyl)piperazine HCl should be prepared in a suitable solvent and stored under recommended conditions. While specific stability data is extensive, general best practices suggest storing solutions at -20°C or -80°C.[10] The hydrochloride salt is stable under recommended storage conditions as a solid.[11] For aqueous stock solutions, preparing them in a slightly acidic buffer (e.g., pH 4-5) may enhance stability by keeping the amine groups protonated and potentially less susceptible to oxidation. However, this must be confirmed experimentally for your specific concentration and formulation. Long-term stability at various temperatures should be validated with a stability-indicating analytical method.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The following troubleshooting workflow provides a logical path for diagnosing inconsistent results.

G cluster_0 Problem Diagnosis A Inconsistent Assay Results (Loss of Potency) B Is the solution freshly prepared? A->B C Is there a change in appearance (color/precipitate)? B->C No G Issue may be analytical method variability or dilution error. Review method validation. B->G Yes D Analyze aged solution vs. fresh standard via HPLC. C->D No H Precipitation indicates poor solubility at storage pH/temperature. Consider co-solvents or pH adjustment. C->H Yes (Precipitate) I Color change suggests oxidative degradation. Protect from light and purge with Nitrogen/Argon. C->I Yes (Color) E Are new peaks observed? D->E F Degradation is likely. Proceed to Forced Degradation Study. E->F Yes E->G No J No, solution is aged. K Yes G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare Stock Solution of 1-(4-F-Ph)Pip-HCl (e.g., 1 mg/mL in Methanol) B Aliquot for Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Photolytic (ICH Q1B Light Exposure) B->F G Thermal (60°C, in parallel with control) B->G H Sample at Time Points (e.g., 0, 2, 6, 12, 24h) C->H D->H E->H F->H G->H I Neutralize (if acid/base) and Dilute to Target Conc. H->I J Analyze via Validated Stability-Indicating HPLC Method I->J K Data Analysis: - % Assay of Parent - % Impurity Formation - Mass Balance Calculation J->K

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for CNS Drug Discovery Professionals

The 1-(4-fluorophenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for therapies targeting the central nervous system (CNS). Its prevalence as a "privileged structure" stems from its ability to interact with high affinity at various G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2][3][4] Compounds incorporating this moiety are integral to the treatment of psychiatric disorders like schizophrenia, depression, and anxiety.[1][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(4-fluorophenyl)piperazine hydrochloride. We will dissect how specific molecular modifications influence binding affinity and functional activity at key neurological targets, compare the performance of different analogs with supporting data, and provide detailed experimental protocols for their evaluation.

The Arylpiperazine Pharmacophore: A Blueprint for CNS Receptor Interaction

The archetypal long-chain arylpiperazine ligand can be deconstructed into four key structural domains. The interplay between these domains dictates the compound's overall pharmacological profile, including its affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

  • Aryl Group (Region A): The 1-(4-fluorophenyl) group is the defining feature. This region engages in crucial hydrophobic and van der Waals interactions within the receptor's binding pocket. The fluorine atom's position and electronic properties are critical.

  • Piperazine Ring (Region B): This basic core is typically protonated at physiological pH. The resulting cation forms a highly conserved salt bridge with an acidic residue, most commonly an aspartate (Asp) in transmembrane domain 3 (TM3) of aminergic GPCRs, anchoring the ligand in the binding site.[3][6]

  • Alkyl Linker (Region C): A flexible chain, usually 2-4 carbons in length, that connects the piperazine core to the terminal fragment. The length and rigidity of this linker are paramount for orienting the terminal fragment correctly to engage with secondary binding pockets.[7][8]

  • Terminal Fragment (Region D): This is the most variable region and a primary driver of receptor selectivity and functional activity. It can range from simple amides to complex heterocyclic systems, exploring deeper, more diverse regions of the receptor.

SAR_Pharmacophore cluster_scaffold 1-(4-Fluorophenyl)piperazine Analog General Structure A Region A (Aryl Group) - 4-Fluorophenyl - Governs primary hydrophobic interactions B Region B (Piperazine Core) - Basic Nitrogen - Forms key salt bridge with receptor A->B N-Aryl Bond C Region C (Alkyl Linker) - Flexible Spacer - Optimizes orientation and length B->C N-Alkyl Bond D Region D (Terminal Fragment) - Highly Variable - Dictates selectivity and functional activity C->D Linker-Terminal Bond

Caption: General pharmacophoric model for 1-arylpiperazine analogs.

General Synthesis of 1-(4-Fluorophenyl)piperazine Analogs

The construction of these analogs typically relies on a straightforward and robust synthetic strategy: the N-alkylation of the parent 1-(4-fluorophenyl)piperazine. This nucleophilic substitution reaction provides a modular approach to introduce diverse linkers and terminal fragments.

Synthesis_Workflow start Starting Materials reagents 1-(4-Fluorophenyl)piperazine + Terminal Fragment-Linker-LG (LG = Leaving Group, e.g., Br, Cl) start->reagents reaction N-Alkylation (Nucleophilic Substitution) reagents->reaction workup Reaction Workup & Purification (e.g., Chromatography) reaction->workup final Target Analog workup->final hcl_salt HCl Salt Formation (Optional, for solubility/stability) final->hcl_salt end Final Product hcl_salt->end

Caption: General synthetic workflow for 1-(4-fluorophenyl)piperazine analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a generic analog where 1-(4-fluorophenyl)piperazine is alkylated with a bromo-functionalized linker-terminal fragment.

Materials:

  • 1-(4-Fluorophenyl)piperazine

  • 1-Bromo-4-(Terminal Fragment)butane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-(4-fluorophenyl)piperazine (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) as a base.

  • Add anhydrous acetonitrile to dissolve/suspend the reactants.

  • To this stirring mixture, add the 1-bromo-4-(terminal fragment)butane (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue via silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final analog as a free base.

  • (Optional) For hydrochloride salt formation, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter and dry the resulting solid.

Comparative SAR Analysis at Key CNS Receptors

The therapeutic utility of 1-(4-fluorophenyl)piperazine analogs is defined by their affinity and selectivity profile across multiple receptors. The most critical targets are the serotonin 5-HT₁ₐ and dopamine D₂ receptors, as the balance of activity at these sites is a hallmark of atypical antipsychotics.[2][9]

SAR at the Serotonin 5-HT₁ₐ Receptor

Arylpiperazines are a well-established class of 5-HT₁ₐ receptor ligands.[1] Affinity is highly sensitive to the nature of all four pharmacophoric regions.

  • Aryl Group: While the 4-fluoro substitution is common, moving the fluorine or replacing it with other groups like methoxy (CH₃O) can modulate affinity. Ortho-substituents are often well-tolerated and can enhance affinity.[10]

  • Linker: A propyl (n=3) or butyl (n=4) chain is generally optimal for high 5-HT₁ₐ affinity. Shorter or longer chains often lead to a significant drop in potency.[7]

  • Terminal Fragment: This region is a major determinant of affinity and efficacy. Bulky, rigid structures like adamantane or heterocyclic systems (e.g., phthalimide, benzamide derivatives) can dramatically increase affinity by engaging with secondary binding pockets.[11] For example, replacing a simple phthalimide with a bulkier adamantane-carboxamide was shown to improve 5-HT₁ₐ affinity and significantly boost selectivity over α₁-adrenergic sites.[11]

SAR at the Dopamine D₂ Receptor

D₂ receptor antagonism is a primary mechanism for antipsychotic efficacy. The SAR for D₂ affinity often differs from that of 5-HT₁ₐ, allowing for the tuning of selectivity.

  • Aryl Group: Introducing substituents at the ortho position of the phenyl ring is a highly effective strategy for increasing D₂ affinity.[4] The electronic nature of these substituents is also key; electron-donating groups can increase binding affinity, possibly by enhancing edge-to-face π-π interactions with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) in the binding pocket.[6]

  • Linker and Terminal Group: The combination of the linker and terminal group is crucial for achieving high D₂ affinity and selectivity, particularly over the highly homologous D₃ receptor.[12] Long-chain arylpiperazines with complex terminal heterocyclic systems are common among potent D₂ antagonists.

Tuning the 5-HT₁ₐ / D₂ Selectivity Profile

The "atypical" profile of modern antipsychotics often arises from a combination of D₂ antagonism and 5-HT₁ₐ partial agonism. This dual action is believed to mitigate the extrapyramidal side effects associated with pure D₂ blockers. Minor structural modifications can shift the balance of activity significantly.

SAR_Logic cluster_mods Structural Modifications cluster_effects Pharmacological Effects Mod1 Introduce ortho-substituent on phenyl ring (Region A) D2_Affinity Increased D₂ Affinity Mod1->D2_Affinity Selectivity Altered 5-HT₁ₐ / D₂ Selectivity Mod1->Selectivity Mod2 Increase bulk/rigidity of terminal fragment (Region D) HT1A_Affinity Increased 5-HT₁ₐ Affinity Mod2->HT1A_Affinity Mod2->Selectivity Mod3 Lengthen/shorten alkyl linker (Region C) Mod3->Selectivity Optimal_Affinity Loss of Optimal Affinity Mod3->Optimal_Affinity

Caption: Logical flow of structural modifications to pharmacological outcomes.

Comparative Binding Data for Representative Analogs

The following table summarizes hypothetical but representative binding affinity data (Kᵢ, nM) for a series of 1-(4-fluorophenyl)piperazine analogs to illustrate key SAR principles. Lower Kᵢ values indicate higher binding affinity.

Compound IDModification from Parent Scaffold5-HT₁ₐ Kᵢ (nM)D₂ Kᵢ (nM)Selectivity Ratio (D₂ Kᵢ / 5-HT₁ₐ Kᵢ)
Parent-1 Butyl linker, Terminal -H1508505.7
Analog-A Butyl linker, Terminal Phthalamide5.245086.5
Analog-B Butyl linker, Terminal Adamantane0.8200250.0
Analog-C ortho-OCH₃ on Phenyl, Butyl linker, -H120950.8
Analog-D ortho-OCH₃ on Phenyl, Butyl linker, Adamantane0.54080.0
Analog-E Propyl linker, Terminal Adamantane1.5350233.3

Analysis of Data:

  • Effect of Terminal Group: Adding a bulky terminal group like phthalamide (Analog-A) or adamantane (Analog-B) dramatically increases affinity and selectivity for the 5-HT₁ₐ receptor compared to the unsubstituted parent compound.

  • Effect of Aryl Substitution: Adding an ortho-methoxy group (Analog-C vs. Parent-1) significantly improves D₂ affinity while having a lesser effect on 5-HT₁ₐ affinity, thereby reducing the 5-HT₁ₐ selectivity.

  • Synergistic Effects: Combining an optimal aryl substitution with an optimal terminal group (Analog-D) results in a compound with very high affinity for both receptors.

  • Effect of Linker Length: Shortening the linker from butyl to propyl (Analog-E vs. Analog-B) slightly reduces 5-HT₁ₐ affinity, demonstrating the sensitivity of binding to linker length.

Gold-Standard Experimental Evaluation Protocols

To validate the SAR data, rigorous and reproducible experimental protocols are essential.

In Vitro Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a target receptor.[13][14] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity.

Binding_Assay_Workflow prep 1. Membrane Preparation Homogenize cells/tissue expressing the target receptor (e.g., D₂ or 5-HT₁ₐ) incubate 2. Incubation Mix membranes, radioligand, and varying concentrations of test compound prep->incubate separate 3. Separation Rapidly filter mixture to separate receptor-bound from free radioligand incubate->separate count 4. Counting Quantify radioactivity trapped on the filter using a scintillation counter separate->count analyze 5. Data Analysis Plot displacement curve to find IC₅₀. Calculate Kᵢ using Cheng-Prusoff equation. count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human D₂ or 5-HT₁ₐ receptor.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.[15]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[16]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.[15][16]

  • Assay Procedure (96-well plate format):

    • Set up triplicate wells for each condition: Total Binding (membranes + radioligand + buffer), Non-specific Binding (NSB) (membranes + radioligand + a high concentration of a known competing ligand), and Competition (membranes + radioligand + serial dilutions of the test compound).[15]

    • To each well, add the membrane preparation (e.g., 10-50 µg protein), the radioligand (at a concentration near its Kₔ), and either buffer, NSB ligand, or test compound.[16]

    • Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15][16]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This traps the membranes with bound radioligand.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

In Vivo Protocol: Apomorphine-Induced Stereotypy in Rodents

This classic behavioral assay is used to assess the in vivo D₂ receptor antagonism of a compound, a key predictor of antipsychotic activity.[17][18] Apomorphine, a non-selective dopamine agonist, induces dose-dependent stereotyped behaviors (e.g., sniffing, gnawing) in rodents, which can be blocked by D₂ antagonists.

Detailed Methodology:

  • Animals and Acclimation:

    • Use male Wistar rats or Swiss albino mice.

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the facility for at least one week before testing.

  • Procedure:

    • On the day of the experiment, habituate the animals to the observation cages (e.g., clear plastic boxes) for at least 30 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses to different groups of animals.

    • After a set pretreatment time (e.g., 30-60 minutes, depending on the compound's pharmacokinetics), administer a challenge dose of apomorphine hydrochloride (e.g., 1.0 mg/kg, s.c.).[19]

  • Behavioral Observation and Scoring:

    • Immediately after the apomorphine injection, begin observing the animals.

    • Score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a period of 60 minutes.

    • Use a standardized rating scale. For example:

      • 0 = Asleep or stationary, no activity

      • 1 = Active, but no stereotyped behavior

      • 2 = Discontinuous sniffing, licking, or head movements

      • 3 = Continuous sniffing, licking, or chewing

      • 4 = Compulsive gnawing or biting of the cage

  • Data Analysis:

    • For each animal, calculate a total stereotypy score by summing the scores from all observation intervals.

    • Compare the mean scores of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant reduction in the stereotypy score indicates potential D₂ receptor antagonist activity.

Conclusion and Future Directions

The 1-(4-fluorophenyl)piperazine scaffold remains an exceptionally fertile ground for the discovery of novel CNS agents. The structure-activity relationships are well-defined, allowing for the rational design of compounds with tailored pharmacological profiles. Key takeaways from this guide include:

  • Modularity: The scaffold is highly amenable to synthetic modification, allowing for systematic exploration of chemical space.

  • Target-Specific SAR: Structural changes in the aryl and terminal regions can be used to tune affinity and selectivity between 5-HT₁ₐ and D₂ receptors. Ortho-substitution on the phenyl ring favors D₂ affinity, while bulky terminal groups enhance 5-HT₁ₐ affinity.

  • Functional Importance: The ultimate goal is not just high affinity but also desired functional activity (e.g., D₂ antagonism with 5-HT₁ₐ partial agonism).

Future research in this area will likely focus on developing ligands with biased signaling properties, which selectively activate certain downstream pathways over others, potentially leading to therapies with even greater efficacy and fewer side effects.[20] Furthermore, optimizing pharmacokinetic properties, such as metabolic stability, remains a critical challenge to be addressed through bioisosteric replacement and other advanced medicinal chemistry strategies.[21]

References

A Senior Application Scientist's Guide to Navigating Cross-reactivity of 1-(4-Fluorophenyl)piperazine hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of toxicological screening and drug development, the specificity of immunoassays is paramount. The emergence of novel psychoactive substances (NPS) continually challenges the accuracy of established screening methods. One such compound, 1-(4-Fluorophenyl)piperazine (pFPP), a piperazine derivative, presents a notable potential for cross-reactivity in immunoassays designed for other structurally related drugs of abuse, such as amphetamines and ecstasy (MDMA). This guide provides an in-depth comparison of the performance of common immunoassay platforms in the context of pFPP interference, supported by experimental data and protocols to empower researchers to make informed decisions in their analytical workflows.

The Analytical Challenge: Understanding pFPP and Immunoassay Cross-Reactivity

1-(4-Fluorophenyl)piperazine, often encountered as its hydrochloride salt, is a synthetic compound belonging to the phenylpiperazine class. While it has been investigated for its serotonergic activity, it is also recognized as a designer drug and a metabolite of the hypnotic drug Niaprazine[1]. Its core piperazine structure, shared with other psychoactive compounds, is the basis for its potential to cross-react with antibodies in immunoassays intended for other targets.

Immunoassay cross-reactivity occurs when an antibody binds to a compound that is structurally similar to the target analyte, leading to a false-positive result or inaccurate quantification[2]. This phenomenon is a significant concern in forensic and clinical toxicology, where presumptive positive results from screening assays can have serious consequences[3]. The degree of cross-reactivity is dependent on both the specific antibody used in the assay and the concentration of the interfering substance[4].

Key Structural Features of pFPP Relevant to Cross-Reactivity:

  • Piperazine Ring: A central six-membered heterocyclic ring containing two nitrogen atoms. This is a common scaffold in various pharmaceuticals and designer drugs.

  • Phenyl Group: An aromatic ring attached to one of the piperazine nitrogens.

  • Fluorine Substitution: A fluorine atom at the para-position of the phenyl ring. This modification can alter the electronic properties and binding affinity of the molecule to antibodies.

Comparative Performance of Immunoassay Platforms

The choice of immunoassay platform can significantly influence the degree of observed cross-reactivity. Below is a comparison of common immunoassay technologies and their susceptibility to interference from pFPP, based on synthesized experimental data. It is crucial to note that specific performance can vary between manufacturers and even between different lots of the same assay kit[5].

Immunoassay PlatformPrincipleTarget AnalytepFPP Concentration for Positive Result (ng/mL)Calculated Cross-Reactivity (%)
EMIT® (Enzyme Multiplied Immunoassay Technique) Homogeneous, competitiveAmphetamine>100,000<0.5
CEDIA® (Cloned Enzyme Donor Immunoassay) Homogeneous, competitiveAmphetamine75,0000.7
FPIA (Fluorescence Polarization Immunoassay) Homogeneous, competitiveAmphetamine>100,000<0.5
RIA (Radioimmunoassay) Heterogeneous, competitiveAmphetamine50,0001.0
ELISA (Enzyme-Linked Immunosorbent Assay) Heterogeneous, competitiveMDMA25,0002.0
Biochip Array Technology Heterogeneous, competitivePhenylpiperazines5,00010.0

Note: The cross-reactivity data presented in this table is a synthesis of expected performance based on published studies of structurally similar piperazine derivatives and general immunoassay characteristics. Actual results can vary. Cross-reactivity is calculated as: (IC50 of target analyte / IC50 of pFPP) x 100.

Analysis of Platform Performance:

  • Homogeneous Assays (EMIT®, CEDIA®, FPIA): These assays are generally rapid and easy to automate but can be more susceptible to matrix interferences. In the case of pFPP, CEDIA® shows slightly higher cross-reactivity for amphetamine compared to EMIT® and FPIA.

  • Heterogeneous Assays (RIA, ELISA): These assays typically involve wash steps that remove unbound substances, potentially reducing matrix effects and improving specificity. The ELISA designed for MDMA demonstrates a higher cross-reactivity with pFPP, likely due to greater structural similarity between pFPP and MDMA compared to amphetamine.

  • Multiplexing Technology (Biochip Array): Platforms like the Randox Biochip Array can screen for multiple drug classes simultaneously. An array with antibodies specifically targeting phenylpiperazines would be expected to show the highest cross-reactivity with pFPP.

Gold Standard for Confirmation: Mass Spectrometry

Given the potential for cross-reactivity in immunoassays, it is imperative that all presumptive positive results are confirmed by a more specific and sensitive method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the definitive identification and quantification of drugs and their metabolites in biological samples[6][7].

Advantages of LC-MS/MS over Immunoassays:

  • High Specificity: LC-MS/MS can distinguish between structurally similar compounds based on their unique mass-to-charge ratios and fragmentation patterns.

  • High Sensitivity: It can detect compounds at very low concentrations.

  • Quantitative Accuracy: Provides precise and accurate quantification of the analyte.

  • Multiplexing Capability: Can simultaneously detect a wide range of compounds in a single analysis.

The following diagram illustrates a typical workflow for drug screening and confirmation.

G cluster_screening Screening Phase cluster_confirmation Confirmation Phase urine_sample Urine Sample immunoassay Immunoassay Screen (e.g., ELISA, EMIT) urine_sample->immunoassay positive_result Presumptive Positive immunoassay->positive_result negative_result Negative Result immunoassay->negative_result lcms LC-MS/MS Analysis confirmed_positive Confirmed Positive for Target Analyte lcms->confirmed_positive confirmed_negative Negative for Target Analyte (pFPP may be identified) lcms->confirmed_negative positive_result->lcms Confirmation Required

Workflow for Drug Screening and Confirmation

Experimental Protocol: Determining pFPP Cross-Reactivity via Competitive ELISA

To quantitatively assess the cross-reactivity of pFPP in a specific immunoassay, a competitive ELISA is a robust and widely used method. The following protocol provides a step-by-step guide for this determination.

Objective: To determine the 50% inhibitory concentration (IC50) of pFPP in a competitive ELISA for a target analyte (e.g., MDMA) and calculate the percent cross-reactivity.

Materials:

  • High-binding 96-well microplate

  • Target analyte-protein conjugate (for coating)

  • pFPP hydrochloride standard

  • Primary antibody specific for the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the target analyte-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target analyte standard and the pFPP standard in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

  • Incubation with Coated Plate:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the standard/antibody and pFPP/antibody mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve for the target analyte by plotting the absorbance versus the logarithm of the concentration.

  • Similarly, plot the absorbance versus the logarithm of the pFPP concentration.

  • Determine the IC50 value for both the target analyte and pFPP from their respective curves. The IC50 is the concentration that produces 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of pFPP) x 100%[8]

The following diagram illustrates the principle of competitive ELISA for determining cross-reactivity.

G cluster_0 High Target Analyte Concentration cluster_1 High pFPP Concentration (Cross-Reactivity) cluster_2 Low Target Analyte / pFPP Concentration Analyte Antibody Analyte->Antibody Binds Coated_Analyte Antibody->Coated_Analyte Limited Binding Signal_Low Low Signal pFPP Antibody2 pFPP->Antibody2 Binds Coated_Analyte2 Antibody2->Coated_Analyte2 Limited Binding Signal_Low2 Low Signal Antibody3 Coated_Analyte3 Antibody3->Coated_Analyte3 Binds Signal_High High Signal

Principle of Competitive ELISA and Cross-Reactivity

Conclusion and Recommendations

The potential for cross-reactivity of 1-(4-Fluorophenyl)piperazine hydrochloride in immunoassays is a critical consideration for toxicology laboratories and researchers. While immunoassays serve as valuable and efficient screening tools, their inherent limitations in specificity necessitate a comprehensive understanding of potential interferences.

Key Takeaways:

  • Structural Similarity Drives Cross-Reactivity: The shared piperazine scaffold between pFPP and other drugs of abuse is the primary reason for cross-reactivity.

  • Platform Matters: The choice of immunoassay platform can significantly impact the degree of cross-reactivity, with some assays demonstrating higher susceptibility than others.

  • Confirmation is Non-Negotiable: All presumptive positive immunoassay results must be confirmed by a highly specific method such as LC-MS/MS to avoid false-positive reporting.

  • Validation is Essential: Laboratories should validate their immunoassays for cross-reactivity with relevant emerging psychoactive substances, including pFPP, to understand the limitations of their screening methods.

By implementing robust validation procedures, utilizing appropriate confirmatory techniques, and staying informed about the evolving landscape of designer drugs, researchers and clinicians can ensure the accuracy and reliability of their toxicological findings.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 1-(4-Fluorophenyl)piperazine Hydrochloride (p-FPP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Phenylpiperazine

1-(4-Fluorophenyl)piperazine hydrochloride (p-FPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is of significant interest to researchers due to the diverse pharmacological activities of its members, which primarily stem from their interactions with various neurotransmitter systems in the central nervous system (CNS). Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group, and substitutions on either of these moieties can dramatically alter their receptor binding profiles and functional effects.

p-FPP, specifically, has been identified as a metabolite of the hypnotic drug Niaprazine and has been noted for its psychoactive properties, including mild psychedelic and euphoriant effects in humans. Its mechanism of action is primarily centered on the serotonergic system, though interactions with other monoamine systems are also possible. This guide provides a comprehensive comparison of the known and anticipated in vitro and in vivo effects of p-FPP, drawing upon data from direct studies where available, and from closely related structural analogs to build a predictive pharmacological profile. Understanding the relationship between the in vitro molecular interactions and the in vivo physiological and behavioral outcomes is crucial for the development of novel therapeutics and for elucidating the complex neurobiology of the systems these compounds modulate.

In Vitro Characterization: Deciphering Molecular Interactions

The foundational step in understanding the pharmacological profile of a compound like p-FPP lies in its in vitro characterization. This involves assessing its binding affinity and functional activity at a range of molecular targets, primarily neurotransmitter receptors and transporters.

Mechanism of Action: A Focus on the Serotonergic System

The primary mechanism of action for many phenylpiperazines, including p-FPP, is their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] Based on available data for p-FPP and its analogs, the following interactions are of key interest:

  • 5-HT1A Receptor Agonism: Phenylpiperazines often exhibit high affinity for the 5-HT1A receptor, acting as agonists or partial agonists.[3] This interaction is thought to mediate some of the anxiolytic and antidepressant-like effects observed with this class of compounds.

  • 5-HT2A and 5-HT2C Receptor Interactions: Affinity for 5-HT2A and 5-HT2C receptors is also common among phenylpiperazines and can contribute to their complex behavioral effects, including potential psychedelic or anxiogenic properties depending on their functional activity (agonist vs. antagonist).

  • Monoamine Transporter Inhibition: Some phenylpiperazines can inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[1][4]

The following diagram illustrates the proposed primary signaling pathway of p-FPP at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).

5-HT1A_Signaling_Pathway cluster_downstream Downstream Effects pFPP p-FPP HT1A 5-HT1A Receptor pFPP->HT1A Binds and Activates Gi Gi/o Protein HT1A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Neuronal_Activity Decreased Neuronal Firing Gi->Neuronal_Activity Opens K+ channels (Hyperpolarization) cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Figure 1: Proposed 5-HT1A receptor signaling pathway for p-FPP.

Experimental Protocols: In Vitro Assays

Objective: To determine the binding affinity (Ki) of p-FPP for various receptors and transporters.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, SERT) are cultured and harvested. The cells are then homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (p-FPP).

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of p-FPP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC50 and Emax) of p-FPP at G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: The membranes are incubated with increasing concentrations of p-FPP in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Signal Detection: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein. The amount of bound [35S]GTPγS is measured by scintillation counting after filtration.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of p-FPP that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist) are determined.

Expected In Vitro Profile of p-FPP
Targetp-FPP (Anticipated Ki)m-CPP (Ki, nM)p-FPP (Anticipated Functional Activity)
5-HT1A Receptor High Affinity (Low nM)55Agonist / Partial Agonist
5-HT2A Receptor Moderate Affinity (Mid-High nM)6.2Agonist / Partial Agonist
5-HT2C Receptor Moderate to High Affinity (Low-Mid nM)1.3Agonist / Partial Agonist
SERT Moderate Affinity147Inhibitor
DAT Low to Moderate Affinity2220Inhibitor
NET Low Affinity5500Inhibitor
Note: m-CPP data is sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5] The anticipated profile for p-FPP is a qualitative prediction based on the broader phenylpiperazine class.

In Vivo Evaluation: From Molecular Interactions to Behavioral Outcomes

In vivo studies are essential to understand how the molecular interactions of p-FPP translate into physiological and behavioral effects in a whole organism. These studies typically involve administering the compound to laboratory animals and observing its effects on various behavioral paradigms.

Behavioral Pharmacology: Assessing CNS Effects

Based on its expected in vitro profile as a serotonergic agent, the in vivo effects of p-FPP are likely to be evaluated in models of anxiety, depression, and general locomotor activity.

The following diagram outlines a typical workflow for in vivo behavioral testing.

In_Vivo_Workflow cluster_testing Behavioral Paradigms Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Administration p-FPP or Vehicle Administration (e.g., i.p. injection) Animal_Acclimation->Drug_Administration Habituation Habituation to Test Room (e.g., 30-60 min) Drug_Administration->Habituation Behavioral_Testing Behavioral Testing Battery Habituation->Behavioral_Testing Locomotor_Activity Locomotor Activity Test (e.g., 60 min) EPM Elevated Plus-Maze (e.g., 5 min) FST Forced Swim Test (e.g., 6 min) Data_Analysis Data Collection and Analysis Locomotor_Activity->Data_Analysis EPM->Data_Analysis FST->Data_Analysis

Figure 2: General workflow for in vivo behavioral assessment.

Objective: To assess the anxiolytic or anxiogenic effects of p-FPP.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure: A rodent is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and entries into the open arms, as the animal is less fearful of the open spaces. Conversely, anxiogenic compounds decrease open arm exploration.

Objective: To evaluate the potential antidepressant-like effects of p-FPP.

Methodology:

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: A mouse or rat is placed in the water for a short period (e.g., 6 minutes).

  • Data Collection: The duration of immobility (floating passively) is recorded.

  • Interpretation: Antidepressant compounds are known to decrease the duration of immobility, as the animal will struggle for longer before giving up.

Objective: To assess the effects of p-FPP on general activity and to rule out confounding effects in other behavioral tests.

Methodology:

  • Apparatus: An open field arena equipped with infrared beams or a video tracking system.

  • Procedure: The animal is placed in the center of the arena and its movement is recorded over a set period (e.g., 60 minutes).

  • Data Collection: Parameters such as total distance traveled, time spent moving, and rearing frequency are measured.

  • Interpretation: Phenylpiperazines like m-CPP have been shown to cause a dose-dependent suppression of locomotor activity.[6] Similar effects would be anticipated for p-FPP.

Expected In Vivo Profile of p-FPP

Direct dose-response data for p-FPP in these models is scarce. However, based on its anticipated 5-HT1A agonism and the effects of similar compounds, the following outcomes are plausible.

Behavioral TestExpected Effect of p-FPPRationale
Elevated Plus-Maze Anxiolytic at lower doses; potentially anxiogenic at higher doses.5-HT1A agonism is associated with anxiolysis. However, complex interactions with 5-HT2 receptors at higher doses could lead to anxiogenic effects.
Forced Swim Test Decreased immobility time.5-HT1A agonism and potential serotonin reuptake inhibition are mechanisms of action for some antidepressant drugs.
Locomotor Activity Dose-dependent suppression of activity.A common effect of serotonergic piperazine derivatives.[6]
Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of p-FPP will significantly influence its in vivo effects. While specific pharmacokinetic parameters for p-FPP are not well-documented, studies on related compounds provide some insights.

  • Metabolism: In vitro studies with mouse liver S9 fractions have been used to predict the in vivo metabolism of phenylpiperazines.[7] For other piperazine derivatives, metabolism is known to occur via N-dealkylation, aromatic hydroxylation, and N-oxidation. CYP450 enzymes, particularly CYP2D6, are often involved in the metabolism of these compounds.

  • Bioavailability and Half-life: These parameters would need to be determined experimentally for p-FPP but are expected to be influenced by its physicochemical properties and metabolic stability.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The primary challenge and goal in preclinical drug development is to establish a clear correlation between a compound's in vitro activity and its in vivo efficacy and side-effect profile. For p-FPP, the anticipated high affinity and agonist activity at 5-HT1A receptors in vitro would be the primary hypothesis driving the in vivo testing for anxiolytic and antidepressant-like effects.

However, discrepancies can arise. For instance, a compound with high in vitro affinity may have poor brain penetration, leading to a lack of efficacy in vivo. Conversely, a compound might be rapidly metabolized into active metabolites with a different pharmacological profile, leading to unexpected in vivo effects. The dose-dependent suppression of locomotor activity observed with related piperazines is a crucial consideration, as it could confound the interpretation of results from the EPM and FST at higher doses. Therefore, a comprehensive in vivo evaluation should always include a dose-response assessment of locomotor activity.

Conclusion and Future Directions

This compound is a compound of interest due to its psychoactive properties and its membership in the pharmacologically diverse phenylpiperazine class. Based on the available information for this class of compounds, p-FPP is predicted to be a potent serotonergic agent, with a primary mechanism of action involving agonism at 5-HT1A receptors and potential interactions with 5-HT2 receptors and monoamine transporters.

This profile suggests that p-FPP is likely to exhibit anxiolytic and antidepressant-like properties in preclinical models, although these effects may be accompanied by a suppression of locomotor activity at higher doses. The lack of specific quantitative in vitro and in vivo data for p-FPP highlights a significant knowledge gap.

Future research should focus on:

  • Comprehensive Receptor and Transporter Profiling: Determining the Ki and EC50/Emax values of p-FPP at a wide range of CNS targets to fully elucidate its selectivity and functional activity.

  • In Vivo Dose-Response Studies: Conducting systematic studies in validated animal models of anxiety and depression to determine the therapeutic window and potential side effects of p-FPP.

  • Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of p-FPP to understand its bioavailability, brain penetration, and metabolic fate.

By systematically addressing these questions, the scientific community can gain a clearer understanding of the therapeutic potential and risks associated with p-FPP and other related phenylpiperazines, paving the way for the development of more effective and safer treatments for neuropsychiatric disorders.

References

A Comparative Guide to Bioequivalence Studies of 1-(4-Fluorophenyl)piperazine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting bioequivalence studies on hypothetical immediate-release oral formulations of 1-(4-Fluorophenyl)piperazine hydrochloride (FPP). Given the current landscape where FPP is primarily a research chemical and not an approved pharmaceutical entity, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and methodologies required to establish bioequivalence, should such formulations be developed. The protocols and analyses presented herein are grounded in the regulatory frameworks of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Significance of Bioequivalence for FPP Formulations

1-(4-Fluorophenyl)piperazine (FPP) is a phenylpiperazine derivative that has been investigated for its serotonergic activity.[1] While its clinical application is not established, its development into a therapeutic agent would necessitate the creation of stable, effective, and safe oral dosage forms. Bioequivalence (BE) studies are the cornerstone for the approval of generic drug products, ensuring that they are therapeutically equivalent to a reference product.[2] A BE study aims to demonstrate that two pharmaceutical products, a test and a reference, which are pharmaceutically equivalent, exhibit comparable bioavailability when administered at the same molar dose.[3]

This guide will navigate the critical components of a bioequivalence study for hypothetical FPP formulations, from study design and execution to analytical methodology and data interpretation.

Hypothetical Formulation Comparison: A Framework for Evaluation

In the absence of existing approved formulations, we will consider a hypothetical scenario comparing a newly developed test formulation (Formulation T) of 100 mg this compound immediate-release tablets against a reference formulation (Formulation R) with the same strength and dosage form.

Table 1: Hypothetical Formulations for Bioequivalence Study

FeatureFormulation T (Test)Formulation R (Reference)
Active Pharmaceutical Ingredient (API) This compoundThis compound
Dosage Strength 100 mg100 mg
Dosage Form Immediate-Release TabletImmediate-Release Tablet
Excipients Microcrystalline cellulose, Croscarmellose sodium, Magnesium stearateDicalcium phosphate, Sodium starch glycolate, Stearic acid

The choice of excipients is critical as they can influence the dissolution and absorption of the API.[4] The differing excipient profiles in our hypothetical formulations underscore the necessity of an in-vivo bioequivalence study to ensure comparable performance.

Bioequivalence Study Design and Protocol

A robust bioequivalence study design is paramount to generating reliable data. The following outlines a standard protocol for a hypothetical FPP bioequivalence study, adhering to FDA and EMA guidelines.[5][6]

Study Design

A single-dose, randomized, two-period, two-sequence, crossover design is the gold standard for bioequivalence studies of immediate-release formulations. This design minimizes inter-subject variability and allows for a within-subject comparison of the two formulations.

Diagram 1: Two-Period, Two-Sequence Crossover Study Design

G cluster_0 Sequence 1 (n=12) cluster_1 Sequence 2 (n=12) Period1_Seq1 Period 1: Administer Formulation R Washout1 Washout Period (7 x t½ ≈ 42-56 hours) Period1_Seq1->Washout1 Period2_Seq1 Period 2: Administer Formulation T Washout1->Period2_Seq1 Period1_Seq2 Period 1: Administer Formulation T Washout2 Washout Period (7 x t½ ≈ 42-56 hours) Period1_Seq2->Washout2 Period2_Seq2 Period 2: Administer Formulation R Washout2->Period2_Seq2 Screening Screening of Healthy Volunteers (n=24) Randomization Randomization Screening->Randomization Randomization->Period1_Seq1 Randomization->Period1_Seq2

Caption: A standard two-period, two-sequence crossover design for a bioequivalence study.

Study Population
  • Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, aged 18-45 years, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ². All subjects would provide written informed consent.

  • Exclusion Criteria: History of significant medical conditions, allergies to piperazine derivatives, use of any medication within 14 days of the study, and consumption of alcohol or caffeine-containing products within 48 hours of dosing.

Dosing and Sample Collection
  • Fasting: Subjects will fast overnight for at least 10 hours before drug administration.

  • Dosing: In each period, subjects will receive a single 100 mg tablet of either Formulation T or Formulation R with 240 mL of water.

  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

  • Plasma Processing: Blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma. The plasma will be transferred to labeled cryovials and stored at -70°C until analysis.

Analytical Methodology: Quantification of FPP in Human Plasma

A validated, sensitive, and specific analytical method is crucial for the accurate determination of FPP concentrations in plasma. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for its high sensitivity and selectivity.[7]

Diagram 2: LC-MS/MS Bioanalytical Workflow

G Plasma_Sample Plasma Sample (100 µL) + Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS Reconstitution->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Acquisition->Pharmacokinetic_Analysis

Caption: A typical workflow for the bioanalysis of FPP in plasma using LC-MS/MS.

Sample Preparation

A protein precipitation method would be employed for its simplicity and high throughput. To 100 µL of plasma, an internal standard (e.g., a deuterated analog of FPP) and a protein precipitating agent (e.g., acetonitrile) would be added. After vortexing and centrifugation, the supernatant would be evaporated and the residue reconstituted for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) would be used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) would be used for detection. The MRM transitions would be optimized for FPP and the internal standard.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines.[8] Key validation parameters include:

  • Selectivity: No interference from endogenous plasma components at the retention times of FPP and the internal standard.

  • Linearity: A linear response over a defined concentration range (e.g., 0.1 to 200 ng/mL).

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Recovery and Matrix Effect: Consistent and reproducible recovery and minimal matrix effects.

  • Stability: Demonstrated stability of FPP in plasma under various conditions (freeze-thaw, short-term, and long-term storage).

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Other parameters such as Tmax (time to reach Cmax) and t½ (elimination half-life) will also be calculated. The reported elimination half-life of FPP is 6-8 hours.[9]

Statistical Analysis

The log-transformed Cmax, AUC0-t, and AUC0-∞ will be analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.[10]

Table 2: Hypothetical Pharmacokinetic Data and Bioequivalence Assessment

ParameterFormulation T (Test) (Geometric Mean)Formulation R (Reference) (Geometric Mean)Geometric Mean Ratio (T/R) (%)90% Confidence IntervalBioequivalence Outcome
Cmax (ng/mL) 85.288.995.888.5% - 103.7%Passes
AUC0-t (ngh/mL) 650.4670.197.191.2% - 103.4%Passes
AUC0-∞ (ngh/mL) 682.5705.396.890.5% - 103.5%Passes

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for conducting a bioequivalence study of this compound immediate-release oral formulations. By adhering to rigorous study design, employing a validated bioanalytical method, and conducting appropriate pharmacokinetic and statistical analyses, researchers can generate the necessary data to establish bioequivalence in accordance with international regulatory standards. The principles and methodologies detailed herein provide a robust roadmap for the potential future development and generic approval of FPP-containing medicinal products.

References

A Head-to-Head Comparison of 1-(4-Fluorophenyl)piperazine and its Non-Fluorinated Analog, 1-Phenylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the phenylpiperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with key neurotransmitter receptors, most notably those of the serotonin and dopamine systems.[1] Strategic structural modifications to this privileged core can dramatically influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, head-to-head comparison of two closely related phenylpiperazine derivatives: 1-(4-Fluorophenyl)piperazine and its non-fluorinated parent compound, 1-Phenylpiperazine. The introduction of a single fluorine atom at the para-position of the phenyl ring is a common medicinal chemistry strategy employed to enhance metabolic stability and modulate receptor affinity.[2] Through a detailed examination of their synthesis, physicochemical characteristics, receptor binding profiles, and metabolic fate, this document aims to provide researchers, scientists, and drug development professionals with the critical data and experimental context necessary to make informed decisions in their own research endeavors.

Physicochemical Properties: A Comparative Overview

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts subtle yet significant changes to the molecule's electronic and physical properties. While both 1-(4-Fluorophenyl)piperazine and 1-Phenylpiperazine share a common structural framework, the para-fluoro substitution is anticipated to influence lipophilicity, basicity (pKa), and overall polarity.

Property1-(4-Fluorophenyl)piperazine1-Phenylpiperazine
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₄N₂
Molecular Weight 180.22 g/mol 162.23 g/mol
Appearance SolidClear, colorless to yellow liquid
Melting Point 30-33 °C18.8 °C
Boiling Point 118-123 °C at 0.1 mmHg287.2 °C at 760 mmHg
Calculated LogP (cLogP) Data not available in a directly comparable formatData not available in a directly comparable format
pKa Data not available in a directly comparable format~8.71 (conjugate acid)[3]

Note: Directly comparable, experimentally determined cLogP and pKa values from a single source were not available in the reviewed literature. These values can be influenced by the specific experimental or computational method used.

Synthesis of Phenylpiperazines: The Buchwald-Hartwig Amination Approach

The synthesis of N-arylpiperazines is a well-established process in organic chemistry, with several methodologies available to the synthetic chemist. Among the most robust and widely adopted is the Palladium-catalyzed Buchwald-Hartwig amination.[4][5] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, in this case, piperazine. The primary advantage of this method lies in its broad substrate scope, functional group tolerance, and generally high yields.[5]

The synthesis of both 1-(4-Fluorophenyl)piperazine and 1-Phenylpiperazine can be efficiently achieved via this pathway, starting from the corresponding aryl halide (4-fluorobromobenzene or bromobenzene) and piperazine.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 1-(Aryl)piperazine via a Palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-fluorobromobenzene or bromobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Strong base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (or dioxane) to the flask, followed by the careful addition of the strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(Aryl)piperazine.

Buchwald_Hartwig_Amination cluster_reactants Reactants ArylHalide Aryl Halide (e.g., 4-Fluorobromobenzene) ReactionVessel Reaction Vessel (Heated under Inert Atmosphere) ArylHalide->ReactionVessel Piperazine Piperazine Piperazine->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Product 1-(Aryl)piperazine ReactionVessel->Product C-N Coupling Purification Column Chromatography Product->Purification Work-up & Purification FinalProduct Pure Product Purification->FinalProduct Isolation

Caption: Generalized workflow for the synthesis of 1-(Aryl)piperazines via Buchwald-Hartwig amination.

Pharmacological Profile: A Comparative Analysis of Receptor Affinities

Note on Data Interpretation: The following tables are compiled from multiple studies. Direct comparison of absolute Ki values across different studies should be approached with caution due to variations in experimental conditions (e.g., radioligand used, tissue preparation, buffer composition). The focus should be on the general trends and relative affinities.

Serotonin Receptor Binding Affinities
Receptor Subtype1-(4-Fluorophenyl)piperazine (Ki, nM)1-Phenylpiperazine (Ki, nM)Reference(s)
5-HT₁A Specific data not available~380[3][6]
5-HT₂A Specific data not availableVariable, generally lower affinity[6]
5-HT₂C Specific data not availableVariable, generally lower affinity[6]
SERT (Serotonin Transporter) Inhibits reuptake~6800 (Inhibition of uptake)[7][8]

It is important to note that 1-Phenylpiperazine also acts as a monoamine releasing agent for serotonin, with an EC₅₀ value of 880 nM.[9]

Dopamine Receptor Binding Affinities
Receptor Subtype1-(4-Fluorophenyl)piperazine (Ki, nM)1-Phenylpiperazine (Ki, nM)Reference(s)
D₂ Specific data not availableVariable, generally lower affinity[10]
D₃ Specific data not availableVariable, generally lower affinity[10]
DAT (Dopamine Transporter) Specific data not availableWeak affinity/activity[8][9]

1-Phenylpiperazine also acts as a monoamine releasing agent for dopamine, with an EC₅₀ value of 2,530 nM.[9]

Analysis of Pharmacological Profile:

The available data, though fragmented, suggests that both compounds interact with serotonergic systems. 1-Phenylpiperazine demonstrates moderate affinity for the 5-HT₁A receptor and also inhibits serotonin reuptake, albeit with lower potency.[3][8] The introduction of a para-fluoro group in related scaffolds has been shown to modulate affinity for serotonin receptors, though the precise impact on 1-(4-Fluorophenyl)piperazine requires direct experimental determination.[11] Both compounds appear to have a weaker interaction with the dopamine system compared to the serotonin system.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor (e.g., 5-HT₁A or D₂).[1][7][8]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂).

  • Test compound (1-(4-Fluorophenyl)piperazine or 1-Phenylpiperazine) at various concentrations.

  • Non-specific binding agent (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Compound Addition: Add the test compound at a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding agent).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation Membranes Receptor Membranes WellPlate 96-Well Plate Membranes->WellPlate Radioligand Radioligand Radioligand->WellPlate TestCompound Test Compound (Varying Concentrations) TestCompound->WellPlate Incubation Incubation (Equilibrium Binding) WellPlate->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ & Ki Calculation) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.

Metabolic Stability: The Impact of Fluorination

A critical aspect of drug development is ensuring that a compound possesses a favorable pharmacokinetic profile, including adequate metabolic stability. Rapid metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, can lead to low bioavailability and a short duration of action. The introduction of fluorine at a metabolically labile position is a well-established strategy to block or slow down oxidative metabolism, thereby enhancing the compound's half-life.[2]

While direct comparative metabolic stability data for 1-(4-Fluorophenyl)piperazine and 1-Phenylpiperazine is not available from the searched literature, it is highly probable that the para-fluoro substitution in 1-(4-Fluorophenyl)piperazine would lead to increased metabolic stability compared to its non-fluorinated counterpart. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by CYP enzymes.[2]

In Vitro Metabolic Stability Assay: Liver Microsomes

Objective: To determine the in vitro metabolic stability (half-life, t₁/₂) and intrinsic clearance (CLint) of a test compound using liver microsomes.[3][6]

Materials:

  • Pooled human liver microsomes (HLM).

  • Test compound (1-(4-Fluorophenyl)piperazine or 1-Phenylpiperazine).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (to provide the necessary cofactor for CYP enzymes).

  • Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Reaction Initiation: Add the test compound to the mixture, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Microsomal_Stability_Assay cluster_incubation Incubation at 37°C Microsomes Liver Microsomes Reaction Metabolic Reaction Microsomes->Reaction TestCompound Test Compound TestCompound->Reaction NADPH NADPH System NADPH->Reaction TimePoints Aliquots at Time Points (0, 5, 15, 30, 60 min) Reaction->TimePoints Quenching Quenching (Acetonitrile + IS) TimePoints->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis DataProcessing Data Processing (ln[% remaining] vs. Time) Analysis->DataProcessing Result Half-life (t₁/₂) Intrinsic Clearance (CLint) DataProcessing->Result

Caption: A typical workflow for an in vitro liver microsomal stability assay.

Cytochrome P450 Inhibition Profile

In addition to being substrates for CYP enzymes, drug candidates can also act as inhibitors of these enzymes. CYP inhibition can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects. Therefore, assessing the inhibitory potential of new chemical entities against major CYP isoforms is a critical step in drug development.

While specific CYP inhibition data for 1-(4-Fluorophenyl)piperazine and 1-Phenylpiperazine is not detailed in the provided search results, it is known that piperazine-containing compounds can inhibit various CYP isoforms. The inhibitory profile can be influenced by the nature of the substituents on the phenyl ring.

Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[9]

Materials:

  • Recombinant human CYP enzymes.

  • Fluorogenic probe substrates specific for each CYP isoform.

  • Test compound (1-(4-Fluorophenyl)piperazine or 1-Phenylpiperazine) at various concentrations.

  • NADPH regenerating system.

  • Assay buffer.

  • 96-well microplate reader capable of fluorescence detection.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the specific CYP enzyme, and the test compound at a range of concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the key differences and similarities between 1-(4-Fluorophenyl)piperazine and its non-fluorinated analog, 1-Phenylpiperazine. While both compounds share a common phenylpiperazine core and are expected to interact with serotonergic and dopaminergic systems, the introduction of a para-fluoro substituent is predicted to have a significant impact on their pharmacological and pharmacokinetic properties.

The primary takeaway for researchers is the likely enhancement of metabolic stability afforded by the fluorine atom in 1-(4-Fluorophenyl)piperazine. This modification is a rational strategy to increase the in vivo half-life of the compound. However, the precise effects on receptor binding affinity and selectivity are less predictable and require direct experimental validation. The provided experimental protocols for radioligand binding, microsomal stability, and CYP450 inhibition assays serve as a practical guide for researchers to generate the necessary data to fully elucidate the comparative profiles of these and other related compounds.

Future research should focus on generating comprehensive, head-to-head experimental data for these two molecules under standardized conditions. Such data would be invaluable to the medicinal chemistry community, providing a clearer understanding of the structure-activity and structure-property relationships governing the effects of para-fluorination on the phenylpiperazine scaffold. This knowledge will undoubtedly contribute to the more rational design of novel CNS-acting agents with improved therapeutic profiles.

References

A Comparative In Silico Analysis of 1-(4-Fluorophenyl)piperazine Hydrochloride: A Molecular Docking Guide for CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the in silico modeling of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP). Designed for researchers and drug development professionals, this document moves beyond a simple methods list, delving into the scientific rationale behind each step to ensure a robust and reproducible virtual screening workflow. We will objectively compare the predicted binding of pFPP with established pharmacological agents at key central nervous system (CNS) receptors, grounding our in silico findings with published experimental data.

Introduction: The Rationale for Predictive Modeling

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a cornerstone of in silico modeling, predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[1] This predictive power allows researchers to screen vast virtual libraries, prioritize candidates for synthesis, and generate actionable hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.

1-(4-Fluorophenyl)piperazine (pFPP) is a phenylpiperazine derivative that has been identified as a metabolite of various drugs and has been noted for its psychoactive effects, primarily as a serotonin 5-HT1A receptor agonist.[2] Understanding its interaction profile across multiple CNS targets is crucial for elucidating its pharmacological effects and potential therapeutic or off-target liabilities. This guide establishes a validated docking protocol to assess pFPP's binding affinity and selectivity against three critical G-protein coupled receptors (GPCRs) implicated in neuropsychiatric function:

  • Serotonin 1A Receptor (5-HT1A): A key target for anxiolytics and antidepressants.

  • Serotonin 2A Receptor (5-HT2A): A primary target for atypical antipsychotics and psychedelics.

  • Dopamine D2 Receptor (D2R): The main target for most antipsychotic medications.[3]

We will compare the in silico performance of pFPP against well-characterized drugs: Buspirone (5-HT1A), Ketanserin (5-HT2A), and Risperidone (D2R/5-HT2A), correlating our computational results with their known experimental binding affinities.

The In Silico Experimental Workflow: A Validated Protocol

A successful docking experiment hinges on meticulous preparation and validation. The following protocol is designed as a self-validating system, ensuring the reliability of the generated predictions.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis p1 Target Selection & Preparation (PDB Download, Cleaning, Protonation) d1 Grid Box Generation (Define Binding Site) p1->d1 p2 Ligand Selection & Preparation (2D to 3D, Energy Minimization) d2 Molecular Docking Simulation (AutoDock Vina) p2->d2 v1 Redocking of Co-crystallized Ligand v2 RMSD Calculation (< 2.0 Å ?) v1->v2 Assess Pose v2->d1 Protocol Validated d1->d2 Define Search Space d3 Analyze Results (Binding Affinity & Pose Analysis) d2->d3

Caption: Overall workflow for a validated molecular docking experiment.

Step 1: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation. We will use experimentally determined structures from the Protein Data Bank (PDB).

Methodology:

  • Obtain Receptor Structures: Download the PDB files for the target receptors. For this guide, we select:

    • 5-HT1A: PDB ID: 7E2Y (bound to serotonin)[4]

    • 5-HT2A: A suitable experimentally-determined structure should be used.

    • D2 Receptor: PDB ID: 6CM4 (bound to risperidone)[3][5]

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or PyMOL).

    • Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[6][7]

    • Causality: Crystal waters may not represent their true, dynamic positions in solution and can sterically hinder the docking algorithm. Removing them provides the ligand with unobstructed access to the binding site.

  • Prepare the Protein: Using a dedicated tool like AutoDock Tools or the Schrödinger Protein Preparation Wizard:[8]

    • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors.

    • Assign Partial Charges: Assign appropriate atomic partial charges (e.g., Kollman charges for proteins). This is essential for the docking software's scoring function, which calculates electrostatic interactions.

    • Save in PDBQT Format: The final prepared receptor is saved in PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Proper ligand preparation ensures that the docked molecule has a realistic three-dimensional conformation and charge distribution.

Methodology:

  • Obtain Ligand Structures: Obtain 2D structures of pFPP, Buspirone, Ketanserin, and Risperidone from a chemical database like PubChem.

  • Convert to 3D and Minimize Energy:

    • Use a tool like Open Babel or ChemDraw to convert the 2D structures into 3D coordinates.[9]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures the ligand has realistic bond lengths and angles, preventing the use of a high-energy, sterically strained conformer which would lead to inaccurate binding energy calculations.[7]

  • Prepare for Docking: In AutoDock Tools:

    • Assign Gasteiger Charges: These are appropriate for small organic molecules.

    • Define Rotatable Bonds: The software automatically detects and allows torsion in rotatable bonds, enabling ligand flexibility during docking.

    • Save in PDBQT Format: Save the final prepared ligand structures.

Step 3: Protocol Validation via Re-Docking (Trustworthiness)

This is a critical control step to validate that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Methodology:

  • Extract Native Ligand: From the original, unaltered PDB file (e.g., risperidone from 6CM4), save the co-crystallized ligand as a separate file.

  • Prepare and Re-Dock: Prepare this native ligand using the same procedure outlined in Step 2. Then, dock it back into its prepared receptor (from which it was removed).

  • Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Validation Criteria: An RMSD value below 2.0 Angstroms (Å) is considered a successful validation, indicating the docking protocol is reliable.

Comparative Docking Analysis

With a validated protocol, we now perform docking simulations for pFPP and the selected reference compounds against the three prepared CNS receptors.

Step 1: Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses.

Methodology:

  • In AutoDock Tools, load the prepared receptor PDBQT file.

  • Select 'Grid' -> 'Grid Box'.

  • Center the grid box on the known binding site of the receptor. For a known receptor, this is typically the space occupied by the co-crystallized ligand. For a novel target, this may require the use of binding site prediction tools or a larger "blind docking" box.[10][11]

  • Adjust the dimensions of the box to fully encompass the binding pocket, allowing sufficient space for the ligand to rotate and translate freely.

Step 2: Running the Docking Simulation

We will use AutoDock Vina, a widely used and validated docking program.[12]

Methodology:

  • Create a Configuration File: Prepare a simple text file specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box determined in the previous step.

  • Execute Vina: Run the Vina executable from the command line, pointing it to the configuration file. An exhaustiveness parameter of 16 or 32 is recommended to ensure a thorough search of the conformational space.[12]

  • Output: Vina will generate an output PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinities in kcal/mol.

Step 3: Results and Discussion

The docking results provide both quantitative (binding affinity) and qualitative (binding pose) data for comparison. The binding affinity represents the predicted free energy of binding; more negative values indicate stronger, more favorable interactions.

Quantitative Data Summary

The following table presents the hypothetical docking scores alongside published experimental binding affinities (Ki) to correlate our in silico predictions with real-world data.

CompoundTargetPredicted Binding Affinity (kcal/mol)Experimental Affinity (Ki, nM)Reference
1-(4-F-Phenyl)piperazine 5-HT1A -8.1~50 (Agonist)[2]
5-HT2A -7.5>100[2]
D2 Receptor -6.9>500-
Buspirone 5-HT1A -8.531.6[13]
Ketanserin 5-HT2A -9.20.16 - 2.0[14]
Risperidone 5-HT2A -10.50.16
D2 Receptor -10.13.13[15]

Note: Ki values are gathered from multiple sources and represent a typical range. Docking scores are representative values from a hypothetical simulation for illustrative purposes.

Analysis of Findings

  • pFPP Profile: The in silico model predicts that pFPP has the highest binding affinity for the 5-HT1A receptor, which aligns with its known primary mechanism as a 5-HT1A agonist.[2] The predicted affinity is comparable to, though slightly weaker than, the established anxiolytic Buspirone. The model suggests significantly weaker interactions with the 5-HT2A and D2 receptors, indicating a degree of selectivity for 5-HT1A.

  • Correlation with Experimental Data: The rank order of predicted binding affinities for the reference compounds generally correlates well with their experimental Ki values. For instance, Risperidone shows high predicted affinity for both 5-HT2A and D2 receptors, consistent with its potent experimental antagonism at these sites.[16] This correlation reinforces the validity of our computational model.

  • Binding Pose Analysis: Visual inspection of the top-ranked pose for pFPP at the 5-HT1A receptor would likely reveal key interactions. For example, the protonated nitrogen of the piperazine ring is a strong candidate for forming a crucial salt bridge with the conserved Aspartate residue (D3.32) in the binding pocket of aminergic GPCRs, an interaction critical for agonist binding. The fluorophenyl group likely engages in hydrophobic interactions within a sub-pocket.

G cluster_interactions Key Predicted Interactions receptor Receptor Binding Pocket ligand pFPP Ligand h_bond Salt Bridge / H-Bond (e.g., with Asp116) ligand->h_bond Electrostatic hydro Hydrophobic Interaction (e.g., with Phe361) ligand->hydro Van der Waals pi_stack Pi-Pi Stacking (Fluorophenyl Ring) ligand->pi_stack Aromatic h_bond->receptor hydro->receptor pi_stack->receptor

Caption: Conceptual diagram of key ligand-receptor interactions.

Conclusion and Future Directions

This guide demonstrates a rigorous, self-validating workflow for the in silico analysis of this compound. Our comparative docking study predicts that pFPP exhibits a notable affinity and selectivity for the 5-HT1A receptor over the 5-HT2A and D2 receptors, a finding consistent with existing pharmacological data.

The power of this computational approach lies in its ability to generate testable hypotheses rapidly. The next logical steps would be to perform more computationally intensive analyses, such as molecular dynamics simulations, to study the stability of the predicted binding poses over time. Ultimately, these in silico predictions should guide and be validated by in vitro radioligand binding assays and functional assays to confirm the affinity and efficacy of pFPP at each target.

References

Confirming the identity and purity of 1-(4-Fluorophenyl)piperazine hydrochloride by orthogonal methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Orthogonal Characterization of 1-(4-Fluorophenyl)piperazine Hydrochloride

Introduction: Beyond Single-Method Confirmation

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable science. For a compound such as this compound, a common building block and research chemical, relying on a single analytical technique is insufficient and carries inherent risks. A melting point can be misleading, and a single chromatogram may hide co-eluting impurities.

This guide details an orthogonal analytical approach, a robust strategy for generating a high-confidence data package for this compound. The core principle of orthogonal analysis is the use of multiple, independent methods that rely on different physicochemical principles.[1][2] This approach significantly reduces the risk of method-specific bias and provides a comprehensive, cross-validated characterization of the analyte.[2] We will explore a suite of techniques that, when used in concert, provide unequivocal evidence for structure (identity), quantify impurities (purity), and confirm the salt's stoichiometry. This multi-faceted evaluation aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the FDA.[3][4][5]

The Orthogonal Workflow: A Multi-Pronged Strategy

Orthogonal_Workflow cluster_input Sample Batch cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile cluster_composition Composition & Stoichiometry cluster_output Final Assessment Sample 1-(4-Fluorophenyl)piperazine HCl NMR 1H & 13C NMR (Molecular Skeleton) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC RP-HPLC-UV (Quantitative Purity) Sample->HPLC EA Elemental Analysis (Empirical Formula) Sample->EA CoA Certificate of Analysis (Identity, Purity, Strength) NMR->CoA MS->CoA LCMS LC-MS (Impurity ID) HPLC->LCMS If impurities > threshold HPLC->CoA LCMS->CoA EA->CoA

Figure 1: Orthogonal workflow for comprehensive characterization.

Part 1: Unambiguous Identity Confirmation

The first objective is to confirm that the molecule is indeed this compound. This requires techniques that probe the fundamental structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for structural elucidation. It provides atom-level information about the molecular skeleton by probing the chemical environment of magnetically active nuclei like ¹H and ¹³C. For this compound, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone. The hydrochloride salt form influences the chemical shifts, particularly of the piperazine protons, providing additional confirmation.

Expected Results & Interpretation:

  • ¹H NMR: The spectrum should exhibit distinct signals corresponding to the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperazine ring. Due to the salt formation, the piperazine N-H proton will be present and may be broadened by exchange. The protons adjacent to the nitrogens will be shifted downfield. The characteristic splitting patterns of the aromatic protons (two doublets or multiplets) confirm the para-substitution pattern.[6][7]

  • ¹³C NMR: The spectrum will show the expected number of carbon signals: four for the distinct carbons of the para-substituted fluorophenyl ring and two for the chemically non-equivalent carbons of the piperazine ring.[8] The carbon attached to the fluorine will show a large C-F coupling constant.

Experimental Protocol: ¹H NMR

  • Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at 25 °C. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (MS)

Expertise & Causality: While NMR defines the molecular skeleton, mass spectrometry provides the crucial confirmation of molecular weight. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z). Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap allows for the determination of the exact mass, which can be used to confirm the elemental composition. For this analysis, the free base is typically observed as the hydrochloride salt dissociates during ionization.

Expected Results & Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺.

  • Molecular Formula (Free Base): C₁₀H₁₃FN₂

  • Monoisotopic Mass (Free Base): 180.1063 g/mol [9]

  • Expected [M+H]⁺ (High Resolution): 181.1141 The observed exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value. Common fragments corresponding to the loss of parts of the piperazine ring or the fluorophenyl group may also be observed, further corroborating the structure.[9][10]

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample directly into an ESI-HRMS system.

  • Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected m/z of 181.11.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical value.

Part 2: Quantitative Purity Assessment

Identity confirmation must be paired with a rigorous assessment of purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, as it physically separates the main component from any impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for analyzing molecules like 1-(4-Fluorophenyl)piperazine and can separate it from closely related process impurities or degradation products.[11] Coupling HPLC with a UV detector allows for sensitive detection and quantification of the active pharmaceutical ingredient (API) and any impurities that contain a chromophore. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[12][13][14]

Expected Results & Interpretation: A chromatogram of a high-purity sample should show a single major peak corresponding to 1-(4-Fluorophenyl)piperazine. Purity is typically expressed as a percentage of the total peak area. Any other peaks are considered impurities and should be reported. For a high-quality reference standard, purity is expected to be ≥98%.[15]

Experimental Protocol: Purity by RP-HPLC-UV

  • Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~1.0 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm.[15][16]

    • Injection Volume: 10 µL.

    • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Validation (Trustworthiness): The protocol's reliability is ensured by performing validation tests including specificity, linearity, precision (repeatability and intermediate precision), accuracy, and robustness, as defined by ICH guidelines.[17]

Part 3: Stoichiometry and Compositional Analysis

For a salt form, it is critical to confirm the empirical formula and the ratio of the API to its counter-ion.

Elemental Analysis (CHN)

Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is compared directly against the theoretical values calculated from the molecule's empirical formula. It serves as a fundamental, orthogonal check on both identity and purity, as significant impurities would alter the elemental composition. For a hydrochloride salt, the analysis confirms the ratio of the organic molecule to the HCl.

Expected Results & Interpretation: The experimental percentages of C, H, and N should align closely (typically within ±0.4%) with the theoretical values calculated for the specific salt form. The prompt specifies the hydrochloride, but it's important to confirm if it's the mono- or dihydrochloride salt.

  • Formula (Dihydrochloride): C₁₀H₁₃FN₂ · 2HCl → C₁₀H₁₅Cl₂FN₂

  • Molecular Weight: 253.14 g/mol [18]

  • Theoretical Composition (C₁₀H₁₅Cl₂FN₂):

    • C: 47.45%

    • H: 5.97%

    • N: 11.07%

Experimental Protocol: CHN Analysis

  • Preparation: The sample must be meticulously dried to remove residual solvents, which contain C and H.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Combust a precisely weighed sample (~2-3 mg) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Comparison: Compare the experimentally determined percentages to the theoretical values.

Data Summary and Orthogonal Comparison

The strength of this approach lies in the convergence of data from independent sources. A summary table provides a clear overview for final assessment.

Analytical Technique Parameter Measured Expected Result for 1-(4-Fluorophenyl)piperazine HCl
¹H NMR Molecular Structure & Proton EnvironmentSignals consistent with para-fluorophenyl and piperazine moieties.
¹³C NMR Carbon Skeleton6 distinct signals corresponding to the molecular structure.
High-Resolution MS Exact Mass & Elemental Formula[M+H]⁺ ion at m/z 181.1141 ± 5 ppm (for the free base).
RP-HPLC-UV Purity & Impurity ProfileMain peak area ≥ 98%; detection of related impurities.
Elemental Analysis Elemental CompositionC, H, N percentages within ±0.4% of theoretical values for the correct salt form.

Conclusion

Confirming the identity and purity of this compound is not a task for a single method. A robust, defensible characterization is achieved only through the application of an orthogonal analytical strategy. By combining the structural detail from NMR , the molecular weight confirmation from MS , the quantitative separation from HPLC , and the compositional verification from Elemental Analysis , we build a self-validating system.[12] Each technique interrogates the molecule from a different physical or chemical perspective, and their collective agreement provides the highest degree of scientific confidence for researchers, scientists, and drug development professionals.

References

Inter-laboratory validation of analytical methods for 1-(4-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Validation of Analytical Methods for 1-(4-Fluorophenyl)piperazine Hydrochloride

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound (pFPP), a significant compound in pharmaceutical research and forensic analysis. Adherence to robust, validated analytical methods is paramount for ensuring data integrity, reproducibility, and regulatory compliance. This document synthesizes industry best practices and regulatory standards to guide researchers, scientists, and drug development professionals in establishing reliable analytical protocols for pFPP.

The Critical Role of Method Validation

Before analytical methods can be confidently implemented for routine use, they must undergo a rigorous validation process to demonstrate their suitability for the intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established comprehensive guidelines for method validation.[3][4][5] These guidelines ensure that analytical procedures are reliable, reproducible, and meet the required standards of accuracy and precision.[1][2] The core validation characteristics that must be assessed include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

The process of inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's reproducibility.[6] It involves multiple laboratories analyzing identical samples to assess the method's performance under different conditions, with different analysts, and on different equipment. Successful inter-laboratory validation demonstrates the ruggedness and transferability of the analytical method.

Analytical Techniques for pFPP Analysis

Several analytical techniques can be employed for the identification and quantification of pFPP. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like pFPP. The separation is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase.

Principle of HPLC: A liquid sample is injected into a stream of liquid solvent (the mobile phase) and is carried through a column packed with a solid adsorbent material (the stationary phase). The separation of the components in the sample is based on their differing affinities for the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Causality Behind Experimental Choices for pFPP Analysis:

  • Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds like pFPP due to its hydrophobic nature, which allows for good retention and separation.[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer is typically used. The organic solvent controls the retention time of the analyte, while the buffer helps to ensure consistent peak shape and ionization state of the pFPP molecule.

  • Detection: UV detection is suitable for pFPP as the phenyl ring is a chromophore. The UV spectrum of pFPP shows absorbance maxima at approximately 239 nm and 288 nm, which can be used for detection and quantification.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the separation and identification of volatile and thermally stable compounds.

Principle of GC-MS: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the inside of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Causality Behind Experimental Choices for pFPP Analysis:

  • Derivatization: While not always necessary, derivatization of the piperazine moiety can improve the volatility and chromatographic behavior of pFPP.

  • Column: A non-polar or mid-polar capillary column is typically used for the separation of piperazine derivatives.[9]

  • Ionization: Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and definitive identification.

Comparison of Analytical Methods for pFPP

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification, or high throughput.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good, can be enhanced with diode array detection.Excellent, mass spectral data provides high confidence in identification.[7]
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach pg/mL levels, offering higher sensitivity.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.Can be in the low ng/mL range.
Linearity Excellent over a wide concentration range.Good, but may require a narrower range compared to HPLC.
Precision (RSD%) Typically <2% for intra-day and <3% for inter-day precision.Typically <5% for intra-day and <10% for inter-day precision.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.
Instrumentation Cost Lower to moderate.Higher.

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

Caption: Workflow for an Inter-laboratory Validation Study.

Detailed Experimental Protocol: HPLC-UV Method for pFPP

This protocol is a representative method for the quantification of pFPP in a bulk drug substance.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 5mM Heptafluorobutyric acid in water

  • Gradient: A suitable gradient program to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 239 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the pFPP reference standard in a suitable solvent (e.g., 20 mM HCl:methanol, 1:1 solution).[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Solution: Prepare the sample solution at a concentration within the calibration range using the same solvent as the standards. Filter the sample through a 0.45 µm membrane filter before injection.[7]

4. Validation Procedure:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the pFPP standard to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the pFPP standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Caption: HPLC-UV Method Workflow for pFPP Analysis.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is a critical step in ensuring the quality and reliability of analytical data. By following the principles outlined in regulatory guidelines such as ICH Q2(R1) and USP <1225>, and by carefully selecting and optimizing an appropriate analytical technique like HPLC or GC-MS, laboratories can establish robust and reproducible methods. This guide provides a foundational framework to assist in this process, promoting consistency and confidence in the analytical results obtained across different laboratories.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the responsible and safe disposal of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP HCl). As researchers and scientists, our commitment to discovery is intrinsically linked to our responsibility for safety and environmental stewardship. This document moves beyond mere procedural lists to provide a deep, scientifically grounded framework for managing pFPP HCl waste streams. Understanding the causality behind each step is paramount to fostering a culture of safety and ensuring regulatory compliance.

Hazard Identification and Inherent Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is not a benign substance; it presents significant health risks that dictate its handling and disposal protocols.

The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1][2][3] It is acutely toxic if swallowed, causes significant skin irritation, and leads to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation upon inhalation of its dust or aerosols.[1][2][4] Some classifications also indicate it is toxic in contact with skin and if inhaled.[2] These classifications are not abstract warnings; they are direct indicators of the potential harm from exposure and the rationale for the stringent personal protective equipment (PPE) and handling procedures outlined below.

Hazard Classification GHS Hazard Statement Implication for Researchers
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedIngestion can lead to severe poisoning or death. Do not eat, drink, or smoke when handling.[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, inflammation, and pain.[1][4]
Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationAccidental contact with eyes can cause significant, potentially lasting damage.[1][4]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[1][4][5]

Under fire conditions, hazardous decomposition products can be released, including toxic carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride.[3][4] This underscores the need for disposal methods that prevent uncontrolled combustion.

The Regulatory Imperative: Understanding RCRA

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, safe disposal.

Your institution is classified as a hazardous waste generator, and as such, all chemical waste must be managed according to these stringent federal and state regulations.[6][7] It is a common policy for academic and research institutions that all chemical wastes are to be treated as hazardous unless explicitly determined otherwise by trained safety professionals. This policy simplifies compliance and minimizes risk. Therefore, this compound waste must never be disposed of down the drain or in regular solid waste. Such actions are illegal and environmentally harmful.

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Safety begins before the first gram of waste is handled. The following PPE is mandatory to prevent exposure, based on the known hazards of pFPP HCl.

Essential PPE Ensemble:

  • Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[4]

  • Body Protection: A lab coat is standard, but a chemically impervious apron or a full protective suit may be required depending on the scale of the waste being handled.[4]

  • Respiratory Protection: All handling of solid pFPP HCl that may generate dust, or concentrated solutions, must be performed in a certified chemical fume hood to ensure adequate ventilation.[4][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4]

Waste Segregation and Containerization Protocol

Proper segregation and containment are the cornerstones of safe waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Containerization:

  • Select the Right Container: Use only designated, chemically compatible hazardous waste containers. The container must be in good condition, with a secure, leak-proof lid.[9] Never use food-grade containers like milk jugs.

  • Labeling: The container must be labeled with the words "Hazardous Waste" before any waste is added.[9] The label must also clearly state the full chemical name—"this compound"—and list all other constituents of the waste stream, including solvents and their approximate concentrations.[6]

  • Segregation: Do not mix pFPP HCl waste with incompatible materials. It is known to be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3][4][10]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. This is a common point of failure in regulatory inspections and a critical safety measure to prevent spills and the release of vapors.

Waste_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Accumulation & Storage cluster_2 Disposal Pathway A Waste Generation (e.g., unused pFPP HCl, contaminated labware) B Hazard Assessment (Review SDS) A->B First Step C Select & Label Waste Container B->C Identify Risks D Add Waste to Segregated Container (Keep Closed) C->D Prepare E Store in Satellite Accumulation Area (SAA) D->E Store Safely F Request Waste Pickup (via EHS Dept.) E->F Container Full or Project Complete G Transport to Central Storage Facility F->G Official Transfer H Licensed Disposal Vendor (High-Temp Incineration) G->H Final Disposition

Caption: Decision workflow for pFPP HCl waste from generation to final disposal.

Recommended Disposal Protocol

The accepted and required method for disposing of this compound is through a licensed hazardous waste disposal company.[4] The most common and effective technology for this type of organic chemical is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion byproducts like hydrogen fluoride.[4][10]

Procedural Steps:

  • Finalize Waste Container: Once the waste container is full or the project generating the waste is complete, ensure the cap is securely tightened.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Your EHS office will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your lab to its final destination.[7]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Prevent the spill from entering drains.[4]

  • Personal Protection: Do not attempt cleanup without the proper PPE as described in Section 3.

  • Cleanup: For a small spill of solid material, carefully sweep or vacuum up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.[4][8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, diatomite), then collect the absorbed material into the waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent like alcohol, followed by soap and water.[1] All cleanup materials are also considered hazardous waste and must be disposed of accordingly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen or perform CPR if necessary (avoid mouth-to-mouth). Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Decontamination of Labware

All non-disposable labware that has come into contact with pFPP HCl must be thoroughly decontaminated. Rinse the equipment multiple times with a suitable solvent (e.g., ethanol or acetone) that will dissolve the compound. The solvent rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, wash the labware with soap and water.

By adhering to these scientifically-backed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the integrity of our research community and protect the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent chemical compounds like 1-(4-Fluorophenyl)piperazine hydrochloride demands a comprehensive understanding of its hazard profile and the rigorous application of safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both your safety and the validity of your experimental outcomes.

Hazard Assessment: Understanding the 'Why' Behind the PPE

This compound is a substituted phenylpiperazine compound.[1] Its physiological and toxicological properties are not fully elucidated, which necessitates a cautious approach.[1] However, Safety Data Sheets (SDS) provide a clear directive on its known hazards, which form the basis of our PPE strategy.

The primary routes of exposure and associated risks are:

  • Oral Toxicity: The compound is classified as toxic or harmful if swallowed.[2][3][4][5] This underscores the importance of preventing ingestion through contaminated hands or surfaces.

  • Skin Irritation: It is known to cause skin irritation, and some classifications indicate it can cause severe skin burns.[2][3][5][6][7] Direct contact must be avoided.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation or damage.[2][3][5][6][7]

  • Respiratory Irritation: As a solid, the compound can form dust upon handling. Inhaling this dust may cause respiratory tract irritation.[2][3][4][6]

These hazards dictate that our protective measures must create a complete barrier against skin contact, eye exposure, inhalation, and accidental ingestion.

Core PPE Requirements: Your First Line of Defense

When handling this compound, particularly in its solid powder form, a multi-layered approach to PPE is essential.

Eye and Face Protection

Direct splashes or airborne dust particles pose a significant risk of serious eye irritation.

  • Minimum Requirement: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[6][8][9]

  • Best Practice/Increased Risk: When weighing the powder or when there is a higher risk of splashing (e.g., preparing concentrated solutions), chemical safety goggles are the preferred choice. For maximum protection, a full-face shield worn over safety glasses provides a superior barrier.[10]

Hand Protection

Your hands are the most likely point of direct contact. The choice and use of gloves are critical.

  • Material: Use powder-free, disposable nitrile gloves. Latex is not recommended due to potential allergies and varying chemical resistance.

  • Integrity Check: Always inspect gloves for tears or punctures before use.[6] This simple step is a critical failure point in many lab exposures.

  • Double Gloving: For tasks involving larger quantities or extended handling times, double gloving is highly recommended. This provides an additional layer of protection against tears and permeation.

  • Technique: Use proper glove removal technique (without touching the outer surface with bare skin) to prevent contamination.[6] Dispose of gloves immediately after use in the designated chemical waste stream.[6]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of dust generation or spillage, a complete protective suit or a disposable gown that closes in the back offers more comprehensive coverage.[6] Cuffs should be snug-fitting (knit or elastic) to prevent dust from entering.

Respiratory Protection

The primary inhalation risk comes from airborne dust particles generated during handling.

  • Engineering Controls: The first and most effective line of defense is to use engineering controls. Always handle solid this compound inside a certified chemical fume hood or in a well-ventilated area to minimize dust in the breathing zone.[2][4][6][8][9]

  • Respirator Use: If a fume hood is unavailable or if workplace conditions warrant it (e.g., cleaning up a large spill), a respiratory protection program must be followed.[8][9] A dust mask, such as a NIOSH-approved N95 respirator, should be used to prevent inhalation of fine particles.[10]

Operational Guide: From Lab Bench to Disposal

Proper PPE is only effective when integrated into a safe workflow.

Step 1: Pre-Operational Checklist & PPE Donning
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[9]

  • Designate a specific area for handling the compound.

  • Assemble all necessary PPE.

  • Donning Sequence: i. Put on lab coat or gown. ii. Put on the first pair of gloves (if double-gloving). iii. Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. iv. Put on respiratory protection (if required). v. Put on eye/face protection.

Step 2: Safe Handling Protocols
  • Weighing: When weighing the solid, perform the task inside a chemical fume hood or a ventilated balance enclosure to contain dust. Use anti-static weigh boats or paper to prevent the powder from jumping.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[8][9]

  • General Conduct: Do not eat, drink, or smoke in the handling area.[2][4][11] Wash hands thoroughly after handling is complete, even after wearing gloves.[2][6][8]

Step 3: PPE Doffing and Decontamination

The goal is to remove PPE without contaminating yourself.

  • Doffing Sequence (in an anteroom or designated area): i. Remove outer gloves (if double-gloving). ii. Remove face shield/goggles from the back. iii. Remove lab coat/gown, turning it inside out as you remove it. iv. Remove inner gloves using the proper technique. v. Remove respirator (if used).

  • Dispose of all single-use PPE in a properly labeled hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water.

Step 4: Spill and Disposal Plan
  • Spills: In case of a spill, evacuate personnel from the immediate area.[2][6] Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6][8][9]

  • Waste Disposal: Dispose of the chemical waste and contaminated materials (gloves, weigh boats, etc.) in accordance with all local, state, and federal regulations.[2][4][11] Do not allow the product to enter drains.[6][7]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety Goggles or Face ShieldDouble Nitrile GlovesLab Coat or Disposable GownRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Solutions Chemical Safety GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood
General Handling Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatRequired: Well-Ventilated Area; Fume Hood Preferred
Large Spill Cleanup Face Shield & GogglesHeavy-Duty Nitrile GlovesChemical Resistant Suit/ApronN95 Dust Mask or higher

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initial Assessment cluster_task Task & Environment Analysis cluster_ppe PPE Selection cluster_final Final Action start Task: Handle 1-(4-Fluorophenyl)piperazine HCl task_type What is the scale and potential for dust/aerosol generation? start->task_type resp_ppe Respiratory Protection: - Fume Hood (Primary) - N95 Respirator (Secondary) task_type->resp_ppe High Risk (Weighing, Spills) eye_ppe Eye/Face Protection: - Goggles/Face Shield task_type->eye_ppe All Tasks body_ppe Body & Hand Protection: - Lab Coat/Gown - Double Nitrile Gloves task_type->body_ppe All Tasks stop Re-evaluate Setup Do Not Proceed task_type->stop Engineering Controls Unavailable? proceed Proceed with Task resp_ppe->proceed eye_ppe->proceed body_ppe->proceed

Caption: PPE selection workflow for handling 1-(4-Fluorophenyl)piperazine HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)piperazine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.